molecular formula C9H9NO2 B084212 N-(2-formylphenyl)acetamide CAS No. 13493-47-5

N-(2-formylphenyl)acetamide

Cat. No.: B084212
CAS No.: 13493-47-5
M. Wt: 163.17 g/mol
InChI Key: OWMJAQBUFVTERI-UHFFFAOYSA-N
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Description

N-(2-formylphenyl)acetamide is a versatile chemical intermediate with significant value in synthetic and medicinal chemistry research. Its structure, featuring both acetamide and formyl functional groups on an aromatic ring, makes it a valuable precursor for constructing complex heterocyclic systems. Scientific studies have demonstrated its utility as a key starting material in photochemical reactions. It serves as a proficient precursor for generating aza-o-xylylenes via Excited State Intramolecular Proton Transfer (ESIPT), which can be trapped in intramolecular [4+2] cycloadditions to access complex polyheterocyclic structures, including those containing the biologically relevant β-lactam motif . Furthermore, as a derivative of the benzene sulfonamide family, this compound is related to a class of molecules known for a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Research into similar sulfonamide derivatives has shown potential for molecular docking with targets like penicillin-binding proteins (PBP-2X), suggesting its relevance in the development of new antibacterial agents . This makes this compound a compound of interest for researchers developing novel synthetic methodologies and exploring new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-formylphenyl)acetamide
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InChI

InChI=1S/C9H9NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJAQBUFVTERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40315983
Record name N-(2-formylphenyl)acetamide
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13493-47-5
Record name 13493-47-5
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Record name N-(2-formylphenyl)acetamide
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Record name N-(2-formylphenyl)acetamide
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Foundational & Exploratory

N-(2-formylphenyl)acetamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-formylphenyl)acetamide

Abstract

This compound is a pivotal bifunctional organic compound, serving as a versatile precursor in the synthesis of a wide array of heterocyclic systems and pharmacologically active molecules. Its structure, incorporating both a reactive aldehyde and a directing acetamide group, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed protocols for its purification, and a thorough analysis of its characterization using modern spectroscopic and physical methods. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction and Significance

The strategic importance of this compound lies in its ortho-substituted arrangement of an electrophilic formyl group and a nucleophilic acetamido group, primed for intramolecular cyclization reactions. This structural motif is fundamental to the construction of quinolines, quinazolines, and other nitrogen-containing heterocycles, which are core scaffolds in many therapeutic agents.[1] For instance, derivatives of 2-aminobenzaldehyde, the deacetylated parent of this compound, are instrumental in Friedländer-type syntheses of quinolines.[1][2] The acetamide group not only protects the amine but also modulates its electronic properties, influencing reaction pathways and yields. A deep understanding of its synthesis and unambiguous characterization is therefore paramount for its effective utilization in multi-step synthetic campaigns.

Synthesis of this compound

Several synthetic routes to this compound can be conceptualized, including the direct formylation of acetanilide, the reduction of N-(2-nitrophenyl)acetamide, or the oxidation of N-(2-methylphenyl)acetamide. However, a highly effective and controlled approach involves the protection of 2-aminobenzaldehyde, which itself can be synthesized via the selective oxidation of 2-aminobenzyl alcohol. This two-step sequence from a commercially available starting material is reliable and avoids the harsh conditions or over-oxidation risks associated with other methods.

Rationale of the Selected Synthetic Pathway

The chosen pathway begins with the oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde. Manganese dioxide (MnO₂) is an excellent choice of oxidant for this transformation.[3] It is a mild, chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions involving the amino group.[3] The subsequent step is the acetylation of the amino group in 2-aminobenzaldehyde. This is a standard N-acetylation reaction, typically using acetic anhydride or acetyl chloride, which efficiently protects the amine and yields the target molecule. This protection is often a critical step before employing the aldehyde in further reactions where the free amine might interfere.

Experimental Workflow: Synthesis and Purification

The overall workflow from starting material to the pure, characterized product is outlined below. This process emphasizes checkpoints and validation at each critical stage.

G cluster_synthesis Part A: Synthesis cluster_acetylation Part B: Acetylation cluster_purification Part C: Purification & Characterization A Step 1: Oxidation (2-Aminobenzyl Alcohol + MnO₂) B Reaction Monitoring (TLC) A->B C Filtration & Solvent Removal B->C D Crude 2-Aminobenzaldehyde C->D E Step 2: Acetylation (Crude Aldehyde + Acetic Anhydride) D->E Proceed directly to next step F Aqueous Work-up (Quenching & Neutralization) E->F G Extraction with Ethyl Acetate F->G H Drying & Solvent Removal G->H I Crude this compound H->I J Recrystallization I->J K Isolation & Drying J->K L Pure Product K->L M Characterization (NMR, IR, MS, MP) L->M

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Aminobenzaldehyde [3]

  • To a stirred solution of 2-aminobenzyl alcohol (2.0 g, 16.2 mmol) in 100 mL of chloroform, add activated manganese dioxide (2.7 g, 31.1 mmol).

    • Causality: Chloroform is a suitable solvent that does not react with the mild oxidant. Activated MnO₂ provides a high surface area for the heterogeneous oxidation reaction.

  • Stir the suspension vigorously at room temperature for 20-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide solids. Wash the Celite pad with additional chloroform (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 2-aminobenzaldehyde as a dark-red oil (approx. 1.9 g).

    • Self-Validation: This crude product is often used directly in the next step due to its relative instability. Its characteristic color is a preliminary indicator of successful oxidation.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-aminobenzaldehyde (approx. 16.2 mmol) in 50 mL of dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.8 mL, 19.4 mmol) dropwise to the stirred solution.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions. Acetic anhydride is an efficient and readily available acetylating agent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the 2-aminobenzaldehyde is consumed.

  • Quench the reaction by carefully adding 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Step 3: Purification by Recrystallization [4]

  • Select an appropriate solvent system for recrystallization, such as an ethanol/water or ethyl acetate/hexane mixture. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[4]

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry under vacuum.

    • Self-Validation: The formation of well-defined crystals and a sharp melting point are strong indicators of purity.

Characterization of this compound

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and physical property measurements provides a complete profile of the molecule.

G cluster_mol This compound cluster_methods Characterization Techniques cluster_info Derived Information mol C₉H₉NO₂ nmr NMR Spectroscopy (¹H, ¹³C) mol->nmr ir IR Spectroscopy mol->ir ms Mass Spectrometry mol->ms mp Melting Point Analysis mol->mp info_nmr Structural Connectivity Proton/Carbon Environment nmr->info_nmr info_ir Presence of Key Functional Groups ir->info_ir info_ms Molecular Weight & Formula ms->info_ms info_mp Purity & Identity mp->info_mp

Caption: Interrelation of characterization techniques for this compound.

Physical Properties

The physical properties of this compound are key initial indicators of its identity and purity.

PropertyValueSource
Molecular Formula C₉H₉NO₂[5][6]
Molecular Weight 163.17 g/mol [5][6]
Appearance Solid
Melting Point 65.0 - 69.0 °C
Boiling Point 103 °C @ 0.2 mmHg[6]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the presence of functional groups and the overall connectivity of the atoms.

TechniqueData TypeExpected Chemical Shift / Frequency / m/zAssignment & Rationale
¹H NMR δ (ppm)~9.9Singlet, 1H, Aldehyde proton (-CHO)
~8.5 - 9.5Broad singlet, 1H, Amide proton (-NH)
~7.5 - 8.0Multiplet, 4H, Aromatic protons (Ar-H)
~2.2Singlet, 3H, Acetyl methyl protons (-CH₃)
¹³C NMR δ (ppm)~192Aldehyde carbonyl (C=O)
~169Amide carbonyl (C=O)
~120 - 140Aromatic carbons
~25Acetyl methyl carbon (-CH₃)
IR Spectroscopy ν (cm⁻¹)~3300N-H stretching (amide)
~1690C=O stretching (aldehyde)[7]
~1660C=O stretching (Amide I band)[7]
~1580N-H bending (Amide II band)
~2850, ~2750C-H stretching (aldehyde)
Mass Spectrometry m/z163 ([M]⁺)Molecular ion peak corresponding to C₉H₉NO₂.
121Loss of ketene (-CH₂CO) from the molecular ion.
93Further loss of CO from the m/z 121 fragment.

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)

Safety, Handling, and Storage

Safety: this compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and refrigerated (4°C) to prevent degradation.

Conclusion

This guide has detailed a logical and reliable pathway for the synthesis of this compound, grounded in established chemical principles. By providing a rationale for each procedural choice and a comprehensive framework for characterization, this document serves as a practical resource for researchers. The successful synthesis and purification of this key intermediate, validated by the suite of analytical techniques described, enables its confident use in the development of novel chemical entities for the pharmaceutical and materials science sectors.

References

  • Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides. (2017). PubMed.
  • Synthesis of 2-aminobenzaldehyde. (n.d.). PrepChem.com.
  • This compound. (n.d.). PubChem.
  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. (2026).
  • N-(2-(4-Formylphenyl)ethyl)acetamide. (n.d.). PubChem.
  • Preparation method of 2-aminobenzaldehyde. (n.d.).
  • An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. (n.d.). American Chemical Society.
  • This compound. (2025). ChemicalBook.
  • This compound. (n.d.). Sigma-Aldrich.
  • Comparison between experimental infrared spectrum of acetamide and... (n.d.).
  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)

Sources

physicochemical properties of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-formylphenyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the , a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectroscopic characteristics of the compound. It offers not just data, but also the underlying scientific principles and detailed experimental protocols for empirical validation. The synthesis of accurate, reliable data is paramount in scientific advancement, and this guide serves as an authoritative resource for the characterization of this important molecule.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring both an acetamide and a formyl (aldehyde) group substituted on a benzene ring. This ortho-substitution pattern creates a molecule with unique reactivity and potential for intramolecular interactions, making it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Understanding its fundamental physicochemical properties is a critical first step for any researcher intending to utilize this compound in a synthetic pathway or for further development.

This guide provides an in-depth analysis of these properties, grounded in established analytical techniques. The causality behind experimental choices is explained to provide not just procedural steps, but a deeper understanding of the characterization process itself.

Chemical Structure and Identity

The structural foundation of this compound dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

  • IUPAC Name: this compound[1]

  • CAS Number: 13493-47-5

  • Molecular Formula: C₉H₉NO₂[2]

  • Molecular Weight: 163.17 g/mol [1][2]

  • InChI Key: OWMJAQBUFVTERI-UHFFFAOYSA-N

Core Physicochemical Data

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Physical Form Solid
Melting Point 65.0 - 69.0 °C
Boiling Point 103 °C at 0.2 mmHg[2]
Purity ≥98% (typical commercial grade)
Storage 4°C, stored under nitrogen

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, enabling unambiguous structural confirmation and purity assessment. Mass spectrometry is a standard technique for determining the elemental composition and gaining structural insights through fragmentation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expert Insight: The choice of a deuterated solvent is critical; it must completely dissolve the analyte without introducing interfering signals in the proton spectrum.[4][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this one.[4]

Expected ¹H NMR Signals (in CDCl₃):

  • Singlet (~2.2 ppm, 3H): Corresponds to the three protons of the acetyl (CH₃) group.

  • Multiplets (~7.1-7.9 ppm, 4H): Aromatic protons on the benzene ring, with complex splitting due to their different chemical environments and couplings.

  • Singlet (~9.9 ppm, 1H): The characteristic downfield signal of the aldehyde proton (CHO).

  • Broad Singlet (~8.0-10.0 ppm, 1H): The amide proton (NH), which is often broad and can exchange with trace water, making its position variable.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~25 ppm: Acetyl methyl carbon (CH₃).

  • ~120-140 ppm: Aromatic carbons (6 signals expected).

  • ~169 ppm: Amide carbonyl carbon (C=O).

  • ~192 ppm: Aldehyde carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]

Expert Insight: For solid samples, the thin solid film method is often superior to Nujol mulls as it avoids interfering absorbance bands from the mulling agent.[7] This technique involves dissolving the compound in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[7][8]

Characteristic IR Absorption Bands:

  • ~3300 cm⁻¹: N-H stretch of the secondary amide.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretches of the aldehyde group (Fermi doublet).

  • ~1690 cm⁻¹: C=O stretch of the aldehyde carbonyl.

  • ~1660 cm⁻¹: C=O stretch of the amide carbonyl (Amide I band).

  • ~1580 cm⁻¹ and ~1480 cm⁻¹: C=C stretches within the aromatic ring.

  • ~1530 cm⁻¹: N-H bend (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[9][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.[11]

Key Mass Spectrometry Data:

  • Exact Mass: 163.06333 Da[1]

  • Molecular Ion (M⁺): m/z = 163

  • Expected Fragmentation: A primary fragmentation pathway would be the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z = 120. Further fragmentation of the aromatic ring structure would also be observed.

Standard Operating Protocols: A Practical Guide

The trustworthiness of data hinges on the integrity of the experimental protocol. The following sections provide step-by-step methodologies for determining the key .

workflow cluster_main Workflow for Physicochemical Characterization start Obtain Pure Sample of This compound mp Melting Point Determination start->mp ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms data Data Analysis & Structural Confirmation mp->data ir->data nmr->data ms->data report Technical Report Generation data->report

Caption: A generalized workflow for the complete characterization of the analyte.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12] A slow heating rate near the melting point is crucial for accurate measurement.[12][13]

  • Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface.

  • Capillary Loading: Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the closed end.[13][14]

  • Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Heating:

    • For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute.[12]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[15]

    • The melting point is reported as the range T₁ - T₂.

  • Cleanup: Dispose of the used capillary tube in a designated glass waste container.

Protocol: NMR Sample Preparation and Acquisition

Causality: The quality of an NMR spectrum is highly dependent on sample preparation.[4] A homogeneous solution free of solid particles is essential to avoid distortions in the magnetic field, which would lead to broad, poorly resolved peaks.

  • Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum (or 20-50 mg for a ¹³C spectrum) into a clean, small vial.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[4] If desired, an internal standard like tetramethylsilane (TMS) can be added.[5]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any suspended particulate matter. The final solution depth in the tube should be 4-5 cm.[4]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove fingerprints and dust.[4] Cap the tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[4]

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peak shapes.[4]

    • Tune and match the probe for the nucleus of interest (e.g., ¹H).[16]

  • Data Acquisition: Set the appropriate experimental parameters (pulse sequence, number of scans, spectral width) and acquire the Free Induction Decay (FID).[4][17]

  • Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.[16]

Protocol: IR Spectrum Acquisition (Thin Solid Film)

Causality: This method ensures the spectrum is free of interfering signals from solvents or mulling agents, providing a clean representation of the analyte's vibrational modes.[7] The thickness of the film is critical; if too thick, strong peaks will be flattened, and if too thin, weak peaks will not be visible.[8]

  • Solution Preparation: Dissolve 5-10 mg of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7][8]

  • Casting the Film: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, deposit one drop of the prepared solution onto the center of the plate.[7][8]

  • Evaporation: Allow the solvent to evaporate completely, which should leave a thin, even film of solid compound on the plate.[7][8]

  • Sample Holder: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Quality Check:

    • If peaks are too intense (flat-topped), the film is too thick. Clean the plate with solvent and prepare a more dilute solution.[8]

    • If peaks are too weak, the film is too thin. Add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[8]

  • Cleanup: Thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[8]

Conclusion

The data and protocols presented in this guide provide a robust framework for the identification, purity assessment, and structural confirmation of this compound. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity. The detailed physicochemical profile—from its melting point to its complex spectroscopic fingerprints—equips scientists in organic synthesis and drug discovery with the essential knowledge required to confidently utilize this versatile chemical intermediate in their research and development endeavors.

References

  • Mass Spectrometry analysis of Small molecules. (2013, February 7).
  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
  • Melting point determination. (n.d.).
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP.
  • Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International.
  • experiment (1) determination of melting points. (2021, September 19).
  • Determination of Melting Point. (n.d.). Clarion University.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Infrared spectroscopy. (n.d.). Wikipedia.
  • This compound. (2025, July 14). ChemicalBook.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).
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  • Step-by-step procedure for NMR data acquisition. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • Basic NMR Concepts. (n.d.).
  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.
  • This compound. (n.d.). Sigma-Aldrich.

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N-(2-formylphenyl)acetamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-formylphenyl)acetamide (CAS: 13493-47-5) for Advanced Research Applications

Introduction

This compound is a bifunctional organic molecule that serves as a highly versatile building block in modern medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde (formyl) group and a stabilizing acetamide moiety on an aromatic scaffold, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and handling of this reagent is crucial for leveraging its full potential in creating novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview, grounded in established chemical principles and safety protocols, to support its effective application in the laboratory.

Part 1: Core Chemical Identity and Properties

This compound, registered under CAS Number 13493-47-5, is a solid organic compound at room temperature. Its molecular structure is key to its utility, featuring an acetylated amine ortho to a formyl group on a benzene ring. This specific arrangement allows for intramolecular interactions and facilitates cyclization reactions, making it a powerful synthon for targeted molecular design.

Table 1: Physicochemical and Identification Properties

Property Value Source
CAS Number 13493-47-5 [1]
Molecular Formula C₉H₉NO₂ [1][2]
Molecular Weight 163.17 g/mol [1][2]
IUPAC Name This compound [2]
Physical Form Solid
Melting Point 65.0-69.0 °C
Boiling Point 103 °C at 0.2 mmHg

| Purity (Typical) | ≥98% | |

Part 2: Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective acetylation of 2-aminobenzaldehyde. This process requires careful control of reaction conditions to prevent side reactions involving the aldehyde group.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-aminobenzaldehyde

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or ethyl acetate (as a solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminobenzaldehyde in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. The choice of an aprotic solvent is critical to avoid unwanted reactions with the acetylating agent.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is a crucial step to moderate the exothermic reaction and enhance selectivity, minimizing the potential for over-acetylation or side-product formation.

  • Base Addition: Add the base (e.g., pyridine) to the solution. The base acts as a scavenger for the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the desired acetamide.

  • Acetylation: Add acetic anhydride dropwise to the cooled, stirring solution. The slow addition rate is essential for controlling the reaction temperature and ensuring a high yield.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. The progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Dissolve 2-aminobenzaldehyde in Anhydrous DCM cool Cool Reaction Mixture to 0°C start->cool add_base Add Pyridine (Base) cool->add_base add_anhydride Add Acetic Anhydride (Dropwise) add_base->add_anhydride stir Stir and Monitor (TLC) add_anhydride->stir quench Quench with NaHCO₃ stir->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry purify Concentrate & Recrystallize dry->purify end_product This compound purify->end_product Yields Pure Product

Caption: A step-by-step workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Development

While specific applications of this compound itself are specialized, its structural motifs are prevalent in medicinal chemistry. The acetamide group is a common feature in a vast number of pharmaceuticals, contributing to molecular stability and acting as a hydrogen bond donor/acceptor.[3][4] The ortho-formylphenyl moiety is a classic precursor for building heterocyclic systems like quinolines and quinazolinones, which are scaffolds for drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[3]

Potential Synthetic Applications:

  • Heterocycle Synthesis: It can undergo condensation reactions with active methylene compounds or amines to form various heterocyclic rings.

  • Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases, which can be further reduced to secondary amines or used as ligands in coordination chemistry.

  • Precursor for Inhibitors: Acetamide derivatives have been investigated as inhibitors for enzymes like Cyclooxygenase-II (COX-II) and Factor VIIa, suggesting the potential for derivatives of this compound in developing novel anticoagulants or anti-inflammatory agents.[3][5]

Conceptual Pathway: Synthesis of a Quinoline Derivative

Conceptual_Pathway start This compound intermediate Knoevenagel Condensation Intermediate start->intermediate Base-catalyzed reaction reagent + Active Methylene Compound (e.g., Malononitrile) reagent->intermediate product Substituted Quinoline Derivative intermediate->product Intramolecular Cyclization

Caption: A conceptual pathway illustrating the use of the title compound in heterocycle synthesis.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Storage: For long-term stability, store this compound in a tightly sealed container at 4°C under a nitrogen atmosphere.

Part 5: Commercial Availability and Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. Purity and quantity may vary by supplier.

Table 2: Representative Commercial Suppliers

Supplier Product Example CAS Number Notes
Sigma-Aldrich This compound 13493-47-5 Offered via partners like ChemScene LLC.
ChemicalBook This compound 13493-47-5 Provides a listing of various suppliers.[1]

| PubChem | this compound | 13493-47-5 | Lists multiple chemical vendors.[2] |

References

  • CAS 2477812-42-1 N-ethyl-2-(4-formylphenyl)acetamide. Pharmacy Research. [Link]

  • This compound | C9H9NO2 | CID 326664. PubChem. [Link]

  • N-Ethyl-2-(4-Formylphenyl)Acetamide: Key Intermediate for Elacestrant Synthesis. Pharmaffiliates. [Link]

  • Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Institutes of Health (NIH). [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and evaluation of acetamide derivatives. Bioencapsulation Research Group. [Link]

  • 2-(3-Formylphenoxy)Acetamide SDS. SDS Manager. [Link]

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Spectroscopic Blueprint of N-(2-formylphenyl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of N-(2-formylphenyl)acetamide

Introduction

This compound, a key organic intermediate, holds significant value in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, featuring an acetamido group ortho to a formyl group on a benzene ring, provides a versatile scaffold for a range of chemical transformations. Accurate and comprehensive spectral data are paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in drug discovery and development pipelines. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by available data.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of this compound dictates its characteristic spectral signature. The presence of an aromatic ring, an amide linkage, a methyl group, and an aldehyde functional group gives rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amide proton, the methyl protons of the acetyl group, and the aldehydic proton.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.90s1HAldehyde proton (-CHO)
~8.50d1HAromatic proton (ortho to -CHO)
~7.70t1HAromatic proton
~7.60d1HAromatic proton
~7.20t1HAromatic proton
~2.20s3HAcetyl methyl protons (-COCH₃)
~10.0 (variable)br s1HAmide proton (-NH)

Interpretation and Causality:

The downfield chemical shift of the aldehydic proton (~9.90 ppm) is a direct consequence of the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. The aromatic protons exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The proton ortho to the electron-withdrawing formyl group is typically the most deshielded. The singlet at approximately 2.20 ppm is characteristic of the three equivalent protons of the acetyl methyl group. The amide proton often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into their electronic environment.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~192.0Aldehyde carbonyl carbon (-CHO)
~169.0Amide carbonyl carbon (-NHCOCH₃)
~140.0Aromatic carbon (C-NH)
~135.0Aromatic carbon (C-CHO)
~134.0Aromatic CH
~128.0Aromatic CH
~125.0Aromatic CH
~122.0Aromatic CH
~24.0Acetyl methyl carbon (-COCH₃)

Interpretation and Causality:

The two carbonyl carbons are the most downfield signals, with the aldehydic carbon appearing at a higher chemical shift than the amide carbonyl due to the differing electronic environments. The aromatic carbons resonate in the typical range of 120-140 ppm, with the carbons directly attached to the nitrogen and the formyl group being significantly influenced by their electronic effects. The upfield signal at approximately 24.0 ppm is characteristic of the sp³-hybridized methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will prominently display absorptions corresponding to the N-H, C=O, and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300MediumN-HStretching
~3050MediumAromatic C-HStretching
~2850, ~2750WeakAldehyde C-HStretching (Fermi doublet)
~1680StrongAldehyde C=OStretching
~1660StrongAmide C=O (Amide I)Stretching
~1580MediumC=CAromatic ring stretching
~1530MediumN-HBending (Amide II)

Interpretation and Causality:

The N-H stretching vibration of the secondary amide typically appears as a single band around 3300 cm⁻¹. The presence of two strong carbonyl absorption bands is a key feature: one for the aldehyde (~1680 cm⁻¹) and another for the amide (~1660 cm⁻¹, often referred to as the Amide I band). The aldehydic C-H stretching often appears as a characteristic pair of weak bands (a Fermi doublet) around 2850 and 2750 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is another diagnostic feature for the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular weight of this compound is 163.17 g/mol .[1]

Expected Molecular Ion:

  • m/z 163: This corresponds to the molecular ion [C₉H₉NO₂]⁺•.

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several characteristic pathways:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 148 .

  • Loss of ketene (CH₂=C=O): Cleavage of the amide bond can lead to the loss of a neutral ketene molecule, resulting in a fragment ion at m/z 121 , corresponding to 2-aminobenzaldehyde.

  • Loss of the formyl group (•CHO): This would produce a fragment ion at m/z 134 .

  • Loss of carbon monoxide (CO) from the formyl group: This can lead to a fragment at m/z 135 .

Fragmentation M This compound (m/z 163) F1 [M - CH₃]⁺ (m/z 148) M->F1 - •CH₃ F2 [M - CH₂CO]⁺• (m/z 121) M->F2 - CH₂=C=O F3 [M - CHO]⁺ (m/z 134) M->F3 - •CHO F4 [M - CO]⁺• (m/z 135) M->F4 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. It is crucial to consult specific literature procedures for detailed experimental conditions.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 2-aminobenzaldehyde.

Materials:

  • 2-Aminobenzaldehyde

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve 2-aminobenzaldehyde in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Reactants 2-Aminobenzaldehyde + Acetic Anhydride Conditions Pyridine, DCM 0°C to RT Reactants->Conditions Product This compound Conditions->Product

Caption: General synthesis scheme for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Prepare a sample as a KBr pellet, a thin film on a salt plate (if the compound is a liquid or can be melted), or in a suitable solvent for solution-phase IR.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The detailed interpretation of the spectral data, rooted in the fundamental principles of spectroscopy, offers valuable insights for researchers engaged in synthetic chemistry, medicinal chemistry, and materials science. This guide serves as a foundational resource, empowering scientists to confidently utilize this versatile building block in their research endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Solubility of N-(2-formylphenyl)acetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and chemical synthesis. N-(2-formylphenyl)acetamide is a key building block in organic synthesis, and its solubility characteristics dictate solvent selection for reactions, purification strategies such as crystallization, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound. It covers the theoretical principles governing its dissolution, presents qualitative solubility data, and details a robust, field-proven experimental protocol for the precise quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction to this compound

This compound, with the molecular formula C₉H₉NO₂, is an organic compound featuring both an acetamide and a formyl (aldehyde) group on a benzene ring.[1] Its structure allows it to be a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

The efficiency of any process involving this compound—be it a chemical reaction or a purification step—is critically dependent on the choice of solvent. A solvent must not only dissolve reactants to facilitate chemical transformations but also be selected to enable effective product isolation, often through crystallization, which is governed by solubility differences at varying temperatures. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely academic; it is a fundamental requirement for developing scalable, efficient, and reproducible chemical processes.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2] To predict the solubility of this compound, we must first analyze its key physicochemical properties.

Key Molecular Properties:

  • Molecular Weight: 163.17 g/mol [1]

  • Structure: The molecule contains a moderately polar acetamide group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a polar formyl group (C=O) which is a hydrogen bond acceptor. The benzene ring constitutes the non-polar portion of the molecule.

  • Polarity: The presence of nitrogen and oxygen atoms creates polar bonds, lending the molecule an overall polar character. The balance between the polar functional groups and the non-polar phenyl ring will dictate its affinity for solvents of varying polarities.[3]

  • Computed XLogP3: 0.7, indicating a relatively balanced hydrophilic/lipophilic character.[1]

Based on this structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[2][3] Its solubility in non-polar solvents like hexanes is predicted to be low, as the energy required to break the solute-solute interactions would not be compensated by weak solute-solvent (London dispersion) forces.[2]

Qualitative Solubility Profile

While precise quantitative data is often determined experimentally, a qualitative assessment is invaluable for initial solvent screening. Based on theoretical principles and data for structurally similar compounds, the following profile can be anticipated.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the acetamide and formyl groups.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighCan engage in strong dipole-dipole interactions; excellent hydrogen bond acceptors.[3]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)ModerateBalance of polar and non-polar characteristics allows for effective solvation.
Non-Polar Toluene, Hexane, CyclohexaneLow to InsolubleDominated by London dispersion forces, which are insufficient to overcome the solute's intermolecular forces.[2][3]

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

To obtain reliable and thermodynamically valid data, the saturation shake-flask method is the industry-accepted gold standard.[4] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[5][6]

Causality Behind Experimental Design

The protocol described below is designed to be a self-validating system. Each step is chosen to mitigate common sources of error and ensure that true thermodynamic equilibrium is reached and accurately measured.

  • Use of Excess Solid: Ensures that the solution becomes saturated and remains so, even with minor temperature fluctuations.

  • Extended Equilibration Time (24-72h): Guarantees that the dissolution process has reached a true equilibrium state. Shorter times may only yield kinetic solubility, which can be misleading.[7]

  • Constant Agitation & Temperature Control: Agitation maximizes the surface area for dissolution, while precise temperature control is critical because solubility is highly temperature-dependent.[5][7][8]

  • Phase Separation: Filtration through a sub-micron filter is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Specific Analytical Method: Using a specific, validated method like HPLC (High-Performance Liquid Chromatography) ensures that the measured concentration is only that of the target compound, excluding any impurities or degradants.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B Ensure saturation C Allow solid to settle B->C Reach equilibrium D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E Remove undissolved solid F Dilute filtrate with mobile phase E->F G Quantify by validated HPLC method F->G Bring into linear range H Calculate concentration (mg/mL) G->H

Figure 1. Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated thermometer or thermocouple

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a 20 mL vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., ~100 mg).

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 10.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry at a moderate speed (e.g., 150 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to confirm equilibrium has been reached.[7]

  • Sample Collection: After equilibration, remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Phase Separation: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (~0.5 mL) to saturate the filter material. Collect the clear filtrate into a clean vial. This filtration step is critical for accurate results.[9]

  • Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or g/100 mL, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety & Handling

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[10][11] Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis and pharmaceutical development. Its molecular structure, containing both hydrogen-bonding groups and a non-polar aromatic ring, results in a preference for polar organic solvents. While theoretical principles provide a strong basis for initial solvent selection, they are not a substitute for precise empirical data. The shake-flask equilibrium solubility protocol detailed in this guide provides a robust and reliable framework for obtaining high-quality, quantitative data. By adhering to this methodology, researchers can make informed decisions regarding solvent choice, leading to optimized reaction conditions, improved purification strategies, and more efficient development timelines.

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • Solubility of Organic Compounds . - University of Calgary. Available at: [Link]

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  • Biochemistry, Dissolution and Solubility . - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • This compound . - PubChem, National Center for Biotechnology Information. Available at: [Link]

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  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . - ACS Publications. Available at: [Link]

  • <1236> Solubility Measurements . - USP-NF. Available at: [Link]

  • N-(2-fluoro-4-phenylphenyl)acetamide - Solubility . - Solubility of Things. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . - Lund University Publications. Available at: [Link]

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Sources

The Reaction of N-(2-formylphenyl)acetamide with Primary Amines: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction between N-(2-formylphenyl)acetamide and primary amines represents a cornerstone transformation in heterocyclic chemistry, providing a direct and efficient route to 2,3-dihydroquinazolin-4(1H)-ones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and their wide range of pharmacological activities, including antimicrobial, antitumor, and analgesic properties.[1][2] This technical guide provides an in-depth exploration of the core reaction mechanism, discusses the critical factors influencing its outcome, presents standardized experimental protocols, and offers insights into the analysis of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital synthetic reaction.

Introduction: Significance and Scope

This compound, also known as 2-(acetylamino)benzaldehyde, is a bifunctional reagent possessing both an electrophilic aldehyde group and a nucleophilic acetamide moiety. This unique arrangement allows for a tandem reaction sequence with primary amines, culminating in the formation of the dihydroquinazolinone ring system. The reaction is a prime example of cyclocondensation, a process that combines condensation and cyclization in a single synthetic operation.[3]

The versatility of this reaction is one of its key strengths. By varying the substituent on the primary amine, a diverse library of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones can be generated, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. Numerous synthetic methods have been developed, ranging from classical acid-catalyzed approaches to modern, environmentally benign procedures using water as a solvent or catalyst-free conditions.[3]

The Core Reaction: Mechanistic Pathways

The generally accepted mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-ones from this compound and a primary amine proceeds through a two-step sequence: initial imine formation followed by intramolecular cyclization.

Step 1: Reversible Imine (Schiff Base) Formation

The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde group in this compound. This is a classic nucleophilic addition to a carbonyl group, which is often the rate-determining step.[4] This addition forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[4]

This step is typically reversible and can be catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.[4][5] The reaction is driven to completion by the subsequent elimination of a water molecule from the carbinolamine intermediate to form a stable carbon-nitrogen double bond, yielding an N-substituted imine, commonly referred to as a Schiff base.[4][6] The removal of water, for instance, through azeotropic distillation or the use of dehydrating agents, can shift the equilibrium towards the imine product.[4]

Step 2: Intramolecular Cyclization and Tautomerization

Once the imine intermediate is formed, the second critical step is an intramolecular nucleophilic attack by the nitrogen atom of the acetamide group onto the electrophilic imine carbon. This cyclization step forms the six-membered heterocyclic ring characteristic of the dihydroquinazolinone core.

The resulting cyclic intermediate then undergoes a proton transfer, or tautomerization, to yield the final, thermodynamically stable 2,3-dihydroquinazolin-4(1H)-one product. This intramolecular cyclization is often irreversible and provides the driving force for the overall reaction.

Below is a visual representation of the proposed reaction mechanism.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification prep1 Dissolve this compound in solvent prep2 Add primary amine prep1->prep2 prep3 Add catalyst (optional) prep2->prep3 react1 Heat to target temperature (e.g., 80-100°C) prep3->react1 react2 Monitor by TLC react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter precipitated solid workup1->workup2 workup3 Wash with cold solvent workup2->workup3 workup4 Recrystallize for purity workup3->workup4

Sources

fundamental reactivity of the formyl group in N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-formylphenyl)acetamide, a seemingly unassuming aromatic compound, harbors a rich and nuanced reactivity profile centered around its formyl group. The ortho-positioning of the acetamido moiety profoundly influences the electrophilic character of the aldehyde, creating a unique chemical environment that unlocks a diverse array of synthetic transformations. This guide delves into the fundamental reactivity of the formyl group in this molecule, exploring the interplay of electronic and steric effects, and provides a comprehensive overview of its participation in key reactions, including nucleophilic additions, condensation reactions, and intramolecular cyclizations. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to harness the synthetic potential of this versatile building block.

Structural and Electronic Landscape

At the heart of this compound's reactivity lies the intimate spatial relationship between the formyl (-CHO) and acetamido (-NHC(O)CH₃) groups. The acetamido group, with its nitrogen lone pair, can act as an electron-donating group through resonance, pushing electron density into the aromatic ring. Conversely, the formyl group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but, more importantly, rendering the aldehydic carbon highly electrophilic.

This electronic push-pull dynamic is further modulated by the potential for intramolecular hydrogen bonding between the N-H of the acetamido group and the oxygen of the formyl group. This interaction can influence the conformation of the molecule, bringing the two functional groups into close proximity and potentially altering the reactivity of the formyl group by increasing the partial positive charge on the carbonyl carbon.

Diagram 1: Intramolecular Interactions in this compound

Caption: Intramolecular hydrogen bonding in this compound.

Fundamental Reactivity of the Formyl Group

The formyl group in this compound undergoes a range of characteristic reactions, with the ortho-acetamido group playing a significant modulatory role.

Nucleophilic Addition

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by nucleophiles. The electron-donating nature of the acetamido group might slightly temper this reactivity compared to a simple benzaldehyde, but the inherent electrophilicity of the aldehyde remains a dominant feature.

Example: Grignard Reaction

A classic example is the addition of a Grignard reagent to form a secondary alcohol.

Experimental Protocol: Synthesis of 1-(2-acetamidophenyl)ethanol

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

  • Initiation: A small crystal of iodine is added, and the flask is gently warmed. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.

  • Grignard Formation: Once the reaction initiates (disappearance of the iodine color and gentle reflux), the remaining methyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Addition of Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Condensation Reactions

The formyl group readily participates in condensation reactions with a variety of nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

2.2.1. Schiff Base Formation

Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates in organic synthesis.

Diagram 2: Schiff Base Formation

G A This compound C Schiff Base A->C + B Primary Amine (R-NH₂) B->C D H₂O C->D -

Caption: General scheme for Schiff base formation.

2.2.2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration.

  • Purification: The solid is washed with cold ethanol and dried under vacuum to afford the desired product.

Reactant 1Reactant 2CatalystSolventYield (%)
This compoundMalononitrilePiperidineEthanol85-95
This compoundEthyl cyanoacetatePiperidineEthanol80-90
Oxidation and Reduction

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used to convert the formyl group to a carboxylic acid, yielding N-(2-carboxyphenyl)acetamide.

  • Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Intramolecular Cyclization: A Gateway to Heterocycles

The most significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, providing access to important heterocyclic scaffolds like quinolines and quinazolines.

Friedländer Annulation for Quinolines

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3] While this compound possesses an acetamido group, under acidic conditions, in situ hydrolysis to the corresponding 2-aminobenzaldehyde can occur, which then participates in the Friedländer annulation.

Diagram 3: Friedländer Annulation Pathway

G A This compound B Acidic Hydrolysis A->B C 2-Aminobenzaldehyde B->C E Quinoline Derivative C->E + D Enolizable Ketone (R-CO-CH₂-R') D->E

Caption: In situ generation of 2-aminobenzaldehyde for Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Reaction Setup: A mixture of this compound (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.2 eq) in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.

  • Reaction: The reaction is refluxed for 12-24 hours, with the removal of water monitored.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to yield 2-methylquinoline.

Synthesis of Quinazolines

Quinazolines can be synthesized from 2-aminobenzaldehydes and a nitrogen source, such as an amine, in the presence of an oxidant.[4][5] Similar to the Friedländer synthesis, in situ generation of 2-aminobenzaldehyde from this compound can be a viable strategy.

Starting MaterialReagentsProduct
This compoundAcetone, p-TsOH2-Methylquinoline
This compoundCyclohexanone, KOH1,2,3,4-Tetrahydroacridine

Conclusion

The formyl group in this compound is a versatile functional handle whose reactivity is intricately modulated by the neighboring acetamido group. This interplay allows for a wide range of transformations, from standard aldehyde chemistry to powerful intramolecular cyclizations that provide access to valuable heterocyclic systems. A thorough understanding of these reactivity patterns is crucial for leveraging this molecule as a strategic building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Al-dujaili, A. H. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 732262. [Link]

  • Dyke, S. F., & Sainsbury, M. (1966). The synthesis of quinazolines. Part I. The reaction of 2-aminoacetophenone with trichloroacetyl chloride. Tetrahedron, 22(10), 3409-3415.
  • Wang, L., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(12), 1447. [Link]

  • Prajapati, D., & Sarma, J. C. (2006). A convenient synthesis of indene and benzofulvene derivatives via sequential Knoevenagel condensation/cyclization. Tetrahedron Letters, 47(39), 7069-7072.
  • Wikipedia. (2023, November 27). Friedländer synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, December 18). Doebner–Miller reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, October 29). Pictet–Spengler reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, November 11). Gewald reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, November 27). Paal-Knorr synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, December 18). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, November 27). Biginelli reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, December 18). Ugi reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Wikipedia. (2023, November 27). Passerini reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

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A-Technical-Guide-to-2-Acetamidobenzaldehyde-Synthesis-and-Historical-Context

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis and Historical Context of 2-Acetamidobenzaldehyde

Executive Summary: 2-Acetamidobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the realm of pharmaceuticals and medicinal chemistry. Its unique bifunctional nature, possessing both an aldehyde and an acetamido group in an ortho relationship, makes it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the historical synthesis of 2-acetamidobenzaldehyde, tracing its development from early, often arduous methods to the more streamlined and efficient protocols employed today. We will delve into the mechanistic underpinnings of these synthetic transformations, offering practical insights for researchers, scientists, and professionals in drug development. The guide will also touch upon the compound's significant applications, underscoring its enduring relevance in modern organic chemistry.

Section 1: Introduction to 2-Acetamidobenzaldehyde

2-Acetamidobenzaldehyde, with the chemical formula C9H9NO2, is a pale yellow solid at room temperature.[1] The strategic placement of the aldehyde and acetamido groups on the benzene ring allows for a range of intramolecular cyclization reactions, making it a valuable starting material for the synthesis of quinolines, quinazolines, and other nitrogen-containing heterocycles.[2] These structural motifs are prevalent in a multitude of biologically active compounds, highlighting the importance of efficient and scalable access to 2-acetamidobenzaldehyde.

Section 2: Historical Perspectives on Synthesis

The early syntheses of 2-acetamidobenzaldehyde were often multi-step procedures that began with more readily available starting materials like 2-nitrotoluene or 2-nitrobenzaldehyde. A common historical approach involved the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, followed by acetylation.

Classical Synthesis via Reduction of 2-Nitrobenzaldehyde:

One of the foundational methods for preparing the precursor, 2-aminobenzaldehyde, is the reduction of 2-nitrobenzaldehyde.[3] Early methods often employed harsh reducing agents and conditions. For instance, the use of iron powder or iron(II) sulfate in an acidic medium was a common practice.[3] While effective, these methods often suffered from drawbacks such as the need for large excesses of the reducing agent, cumbersome workup procedures to remove iron sludge, and moderate yields.

The subsequent step, the acetylation of the resulting 2-aminobenzaldehyde, is a more straightforward transformation. However, the instability of 2-aminobenzaldehyde, which is prone to self-condensation, presents a significant challenge.[3] This necessitates that the acetylation be carried out promptly and under carefully controlled conditions to avoid the formation of polymeric byproducts.

Visualizing a Historical Synthetic Pathway

The following diagram illustrates the classical two-step synthesis of 2-acetamidobenzaldehyde starting from 2-nitrobenzaldehyde.

Historical_Synthesis start 2-Nitrobenzaldehyde step1 Reduction (e.g., Fe, H+) start->step1 intermediate 2-Aminobenzaldehyde step1->intermediate step2 Acetylation (e.g., Acetic Anhydride) intermediate->step2 product 2-Acetamidobenzaldehyde step2->product

Caption: Classical two-step synthesis of 2-acetamidobenzaldehyde.

Section 3: Modern and Optimized Synthetic Protocols

Advances in synthetic methodology have led to the development of more efficient, safer, and scalable routes to 2-acetamidobenzaldehyde. These modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally benign reagents.

Protocol 3.1: Direct Acetylation of 2-Aminobenzaldehyde

While the instability of 2-aminobenzaldehyde remains a concern, its direct acetylation is the most common and straightforward modern method, provided the starting material is available.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminobenzaldehyde in a suitable aprotic solvent, such as dichloromethane or ethyl acetate, in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side reactions.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution. The slow addition helps to maintain a low reaction temperature.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-acetamidobenzaldehyde.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is used to prevent any unwanted reactions with the highly reactive acetic anhydride.

  • Low Temperature: The reaction is performed at a low temperature to control the rate of reaction and prevent the formation of di-acetylated or other byproducts.

  • Sodium Bicarbonate Quench: The addition of a weak base like sodium bicarbonate neutralizes any remaining acetic anhydride and the acetic acid byproduct.

Protocol 3.2: Oxidation of N-(2-methylphenyl)acetamide

An alternative modern approach involves the oxidation of the methyl group of N-(2-methylphenyl)acetamide (also known as 2'-methylacetanilide). This method avoids the handling of the unstable 2-aminobenzaldehyde.

Step-by-Step Methodology:

  • Starting Material Preparation: N-(2-methylphenyl)acetamide can be readily prepared by the acetylation of 2-methylaniline.

  • Oxidation: Dissolve N-(2-methylphenyl)acetamide in a suitable solvent, such as acetic acid or a mixture of acetic anhydride and acetic acid.

  • Oxidant Addition: Add a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or chromium trioxide, portion-wise to the solution while maintaining the temperature.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizing a Modern Synthetic Workflow

The following diagram illustrates a modern synthetic workflow for 2-acetamidobenzaldehyde via the oxidation of N-(2-methylphenyl)acetamide.

Modern_Synthesis start 2-Methylaniline step1 Acetylation start->step1 intermediate N-(2-methylphenyl)acetamide step1->intermediate step2 Oxidation (e.g., CAN) intermediate->step2 product 2-Acetamidobenzaldehyde step2->product

Caption: A modern synthetic route to 2-acetamidobenzaldehyde.

Comparison of Synthetic Routes
MethodStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages/Safety Concerns
Historical 2-NitrobenzaldehydeFe, H+; Acetic anhydride40-60Readily available starting material.Multi-step, harsh conditions, difficult workup, unstable intermediate.
Modern 1 2-AminobenzaldehydeAcetic anhydride>90High yield, one-step, mild conditions.Starting material is unstable and prone to self-condensation.
Modern 2 N-(2-methylphenyl)acetamideOxidizing agent (e.g., CAN)60-80Avoids unstable intermediate.Use of potentially toxic heavy metal oxidants.

Section 4: Applications in Drug Discovery and Development

2-Acetamidobenzaldehyde is a cornerstone in the synthesis of numerous pharmacologically active molecules. Its ability to undergo intramolecular cyclization reactions, such as the Friedländer annulation, provides a direct route to quinoline derivatives. Quinolines are a privileged scaffold in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents.

Furthermore, 2-acetamidobenzaldehyde can be used to synthesize quinazolinones, another important class of heterocyclic compounds with a broad spectrum of biological activities, including sedative, hypnotic, and anticonvulsant properties. The versatility of 2-acetamidobenzaldehyde continues to make it an indispensable tool for medicinal chemists in the discovery and development of new therapeutic agents.[2]

Section 5: Conclusion

The journey of synthesizing 2-acetamidobenzaldehyde from its early, challenging beginnings to the refined and efficient methods of today mirrors the broader progress of organic chemistry. The development of modern protocols has not only improved the accessibility of this key intermediate but has also aligned with the principles of green chemistry by reducing waste and improving safety. As the demand for novel pharmaceuticals continues to grow, the importance of robust and scalable synthetic routes to fundamental building blocks like 2-acetamidobenzaldehyde will undoubtedly remain a central theme in drug discovery and development.

References

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available at: [Link]

  • Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides. PubMed. Available at: [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • Synthesis of 2-aminobenzaldehyde. PrepChem.com. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. Available at: [Link]

  • Different catalysts for reaction of benzaldehyde, acetamide and 2-naphthol. ResearchGate. Available at: [Link]

  • Preparation method of 2-aminobenzaldehyde. Google Patents.
  • Synthesis and anti-inflammatory evaluation of 2-aminobenzaldehydes via Ir(III)-catalyzed C-H amidation. Longdom Publishing. Available at: [Link]

  • 2-Aminobenzaldehyde. Wikipedia. Available at: [Link]

  • Synthesis of 2-nitrobenzaldehyde. PrepChem.com. Available at: [Link]

  • Synthesis of 2-nitro-benzaldehyde-imine. PrepChem.com. Available at: [Link]

  • Acetamide, N-methyl-N-(2-methylphenyl)-. NIST WebBook. Available at: [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI. Available at: [Link]

  • 4-Acetamidobenzaldehyde. PubChem. Available at: [Link]

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Experiment in Molecular Design

In the landscape of modern drug discovery and materials science, the synergy between theoretical computation and experimental validation is not merely beneficial; it is paramount. N-(2-formylphenyl)acetamide, also known as 2-acetamidobenzaldehyde, presents a fascinating scaffold—a molecule boasting a reactive aldehyde, a hydrogen-bond-donating and -accepting amide, and an aromatic system. This unique combination of functional groups makes it an intriguing candidate for further derivatization and a model system for understanding intramolecular interactions that govern molecular conformation and reactivity. This guide offers a comprehensive walkthrough of the theoretical and computational methodologies that can be employed to elucidate the structural, spectroscopic, and electronic properties of this compound. It is structured not as a rigid protocol, but as a dynamic framework, empowering researchers to make informed decisions in their own investigations.

Part 1: Foundational Computational Analysis: Understanding the Molecule from First Principles

The initial step in any computational study is to establish a robust and validated model of the molecule of interest. This section details the fundamental calculations required to understand the intrinsic properties of this compound.

Geometry Optimization: In Silico Crystallography

The three-dimensional arrangement of atoms is the bedrock upon which all other properties are built. While experimental techniques like X-ray crystallography provide the gold standard for solid-state structures, computational geometry optimization offers a highly accurate prediction of the molecule's lowest energy conformation in the gas phase or in solution.

The Causality Behind the Choice of Method: Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It provides an excellent balance between computational cost and accuracy. The B3LYP functional is a popular hybrid functional that often yields reliable geometries for organic molecules. The choice of basis set, such as 6-311++G(d,p), is crucial; the inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while polarization functions (d,p) allow for more flexibility in describing the electron density around the atoms.

Self-Validating Protocol for Geometry Optimization:

  • Initial Structure Generation: Construct the 2D structure of this compound in a molecular editor and convert it to a 3D structure.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search should be performed to identify the global minimum energy structure. This can be done using molecular mechanics force fields initially, followed by DFT optimization of the lowest energy conformers.

  • DFT Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

  • Frequency Calculation: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can then be used for spectroscopic analysis.

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Caption: Workflow for Geometry Optimization and Validation.

Spectroscopic Analysis: The Theoretical Fingerprint

Comparing calculated spectra with experimental data is a critical validation step. It confirms that the optimized geometry and the chosen level of theory are appropriate for describing the molecule.

1.2.1. Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies from the DFT frequency calculation can be used to simulate the infrared (IR) spectrum.

Expert Insight: Calculated harmonic frequencies are typically higher than experimental anharmonic frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to improve agreement with experimental data. The key is not just the absolute frequency, but the correct prediction of the relative intensities and the characteristic vibrational modes.

Protocol for Simulating the FT-IR Spectrum:

  • Perform a DFT frequency calculation on the optimized geometry of this compound.

  • Apply a scaling factor to the calculated frequencies.

  • Visualize the spectrum using software like GaussView or Avogadro, which can plot the scaled frequencies against their calculated IR intensities.

  • Analyze the vibrational modes associated with key functional groups (e.g., C=O stretch of the aldehyde and amide, N-H stretch and bend of the amide, aromatic C-H stretches).

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts provides another layer of validation and can aid in the interpretation of complex experimental spectra.

The GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. It is important to perform these calculations on the optimized geometry.

Protocol for Simulating NMR Spectra:

  • Use the optimized geometry of this compound.

  • Perform a GIAO NMR calculation using DFT (e.g., B3LYP/6-311++G(d,p)).

  • Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS). This is typically done by calculating the absolute shielding of TMS at the same level of theory and subtracting it from the calculated absolute shieldings of the molecule of interest.

  • Compare the calculated chemical shifts with experimental data, paying attention to the relative ordering of the signals.

Electronic Properties: Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Protocol for Analyzing Frontier Molecular Orbitals:

  • Extract the HOMO and LUMO energies and orbitals from the output of the DFT calculation.

  • Visualize the HOMO and LUMO surfaces to identify the regions of electron density.

  • Calculate the HOMO-LUMO energy gap and relate it to the molecule's expected reactivity.

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FMO_Analysis HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->Energy_Gap Electrophilic_Attack Site of Electrophilic Attack HOMO->Electrophilic_Attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Nucleophilic_Attack Site of Nucleophilic Attack LUMO->Nucleophilic_Attack Reactivity Chemical Reactivity & Stability Energy_Gap->Reactivity

Caption: Relationship between Frontier Molecular Orbitals and Reactivity.

Part 2: Advanced Computational Studies for Drug Development Applications

With a validated computational model, we can now explore the potential of this compound and its derivatives in a drug development context.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a potential drug molecule (ligand) into the binding site of a target protein.

The Importance of Target Selection: The choice of a biological target is critical and should be based on the therapeutic area of interest. For a molecule like this compound, potential targets could include enzymes where the aldehyde could form a covalent bond or receptors where the amide group can participate in hydrogen bonding.

Self-Validating Docking Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign partial charges using a suitable method (e.g., Gasteiger charges).

  • Binding Site Definition: Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, GOLD, or similar.

    • Run the docking simulation to generate a series of possible binding poses.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked poses based on the scoring function, which estimates the binding affinity.

    • Visually inspect the poses to assess the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • Self-Validation: Re-dock the co-crystallized ligand (if available) into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the interactions in a solvated environment.

The Rationale for MD Simulations: MD simulations can be used to:

  • Assess the stability of the docked pose.

  • Identify key residues involved in the binding.

  • Calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

Protocol for MD Simulation of the Ligand-Protein Complex:

  • System Setup:

    • Take the best-docked pose of the this compound-protein complex.

    • Solvate the complex in a box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as RMSD (to assess stability), RMSF (to identify flexible regions), and hydrogen bond occupancy.

    • Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy.

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Caption: Workflow for Molecular Dynamics Simulation and Analysis.

Part 3: Data Presentation and Interpretation

The clear and concise presentation of computational data is essential for its interpretation and communication.

Quantitative Data Summary

All quantitative data should be summarized in tables for easy comparison.

PropertyCalculated ValueExperimental Value (if available)
Geometry
C=O (aldehyde) bond length (Å)ValueValue
C=O (amide) bond length (Å)ValueValue
Dihedral angle (°C-C-N-C)ValueValue
Spectroscopy
Aldehyde C=O stretch (cm⁻¹)ValueValue
Amide I band (C=O stretch) (cm⁻¹)ValueValue
¹H NMR (δ, ppm) - CHOValueValue
¹³C NMR (δ, ppm) - CHOValueValue
Electronic Properties
HOMO Energy (eV)ValueN/A
LUMO Energy (eV)ValueN/A
HOMO-LUMO Gap (eV)ValueN/A
Docking & MD
Docking Score (kcal/mol)ValueN/A
Binding Free Energy (kcal/mol)ValueValue (from experiment)

Conclusion: From In Silico Insights to Experimental Design

This guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of this compound. By following these self-validating protocols, researchers can gain a deep understanding of the molecule's intrinsic properties and its potential for biological applications. The insights gained from these computational studies can then be used to guide the design of new experiments, such as the synthesis of novel derivatives with improved binding affinities or the selection of the most promising candidates for biological testing. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern molecular science and drug discovery.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(39), e202205735. [Link]

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  • PubChem. This compound. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines using N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug development. Compounds bearing this heterocyclic motif exhibit a remarkable breadth of biological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This wide-ranging therapeutic potential has driven continuous innovation in synthetic methodologies for accessing functionalized quinoline derivatives.

Among the most robust and straightforward methods for constructing the quinoline core is the Friedländer annulation, first reported by Paul Friedländer in 1882.[3][4] This reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[5] This guide provides a detailed exploration of this synthesis using N-(2-formylphenyl)acetamide as a stable and accessible starting material, focusing on the underlying mechanisms, modern catalytic approaches, and detailed laboratory protocols for researchers.

The Starting Material: this compound as a 2-Aminobenzaldehyde Surrogate

While the classic Friedländer reaction utilizes a free 2-amino group, this compound serves as an excellent and often more stable precursor. The acetamide group (-NHCOCH₃) functions as a protecting group for the aniline nitrogen, rendering the compound less susceptible to oxidation and self-condensation compared to its free amine counterpart, 2-aminobenzaldehyde.

The synthetic strategy detailed herein leverages a one-pot, domino reaction sequence. Under appropriate catalytic conditions (typically acidic), the acetamide is first hydrolyzed in situ to generate the reactive 2-aminobenzaldehyde intermediate. This species is immediately consumed in the subsequent condensation and cyclization steps, streamlining the process and often improving overall efficiency by avoiding the isolation of the sometimes-unstable amino-aldehyde.

Reaction Mechanism: A One-Pot Deprotection-Condensation-Cyclization Cascade

The overall transformation from this compound and an active methylene compound (e.g., a ketone) to a quinoline derivative involves three key stages:

  • In Situ Deprotection (Hydrolysis): Under acid catalysis, the carbonyl oxygen of the acetamide is protonated, making it more electrophilic. A water molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to release acetic acid and the key 2-aminobenzaldehyde.

  • Condensation and Dehydration: The newly formed 2-aminobenzaldehyde reacts with the ketone. Two primary mechanistic pathways are proposed for this stage[3][4]:

    • Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation occurs between the enol or enolate of the ketone and the formyl group of the 2-aminobenzaldehyde. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

    • Schiff Base-First Pathway: The reaction begins with the formation of a Schiff base (imine) between the amino group and the ketone. This is followed by an intramolecular aldol-type reaction where the enolizable α-carbon of the ketone fragment attacks the formyl group's carbon.

  • Cyclodehydration and Aromatization: The intermediate from either pathway undergoes a final intramolecular cyclization via attack of the amino group onto the carbonyl, followed by dehydration to form the stable, aromatic quinoline ring system.

Below is a diagram illustrating the complete mechanistic cascade.

Friedlander_Mechanism Fig 1. Mechanistic cascade for quinoline synthesis. cluster_deprotection Stage 1: In Situ Deacetylation cluster_condensation Stage 2: Condensation cluster_cyclization Stage 3: Cyclization & Aromatization start This compound intermediate1 2-Aminobenzaldehyde start->intermediate1 H+, H₂O - AcOH intermediate2 Aldol Adduct intermediate1->intermediate2 Path A (Aldol First) intermediate3 Schiff Base intermediate1->intermediate3 Path B (Schiff Base First) ketone Ketone (R-CO-CH₂-R') ketone->intermediate2 ketone->intermediate3 cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate - H₂O (Cyclization) intermediate3->cyclized_intermediate (Intramolecular Aldol) product Substituted Quinoline cyclized_intermediate->product - H₂O (Aromatization)

Caption: Mechanistic cascade for quinoline synthesis.

Catalysis and Reaction Conditions

The choice of catalyst is critical for ensuring both efficient deacetylation and subsequent Friedländer annulation. A wide array of catalysts has been successfully employed, ranging from traditional acids to modern, sustainable alternatives.[5][6]

Catalyst TypeExamplesTypical ConditionsAdvantages & Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TSA), H₂SO₄, HClReflux in Ethanol, Toluene, or solvent-freeInexpensive, effective for deacetylation and cyclization. Can be corrosive and require neutralization during workup.[6][7]
Lewis Acids ZnCl₂, FeCl₃, Nd(NO₃)₃·6H₂OVaries (e.g., 80-120°C)Can be highly efficient, but may be moisture-sensitive and require anhydrous conditions. Stoichiometric amounts sometimes needed.[3][6]
Solid Acids Zeolites, Montmorillonite K-10, Nafion, P₂O₅/SiO₂Solvent-free, conventional heating (80-120°C) or microwave irradiationRecyclable, environmentally friendly, easy to separate from the reaction mixture.[4][8]
Iodine I₂ (catalytic)Solvent-free or in Ethanol, refluxMild Lewis acid, affordable, and effective.[6]
Ionic Liquids e.g., [bmim]HSO₄80-100°C, often solvent-freeCan act as both catalyst and solvent; often recyclable, promoting green chemistry principles.[2]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Classic One-Pot Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol details a standard method using a common, inexpensive Brønsted acid catalyst, which is effective for both the in situ deacetylation and the cyclization cascade.

Materials and Reagents:

  • This compound (1.0 eq)

  • Ketone (e.g., Acetophenone, Cyclohexanone) (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 eq)

  • Ethanol or Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.63 g, 10 mmol), the selected ketone (12 mmol), and the p-TSA catalyst (0.38 g, 2 mmol).

  • Solvent Addition: Add ethanol or toluene (approx. 30-40 mL). Toluene is preferred if water removal via a Dean-Stark trap is desired to drive the equilibrium.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (for ethanol, ~78°C; for toluene, ~110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting acetamide and the appearance of a new, typically UV-active spot for the quinoline product indicates reaction progression. The reaction time can vary from 4 to 24 hours depending on the ketone's reactivity.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using toluene, remove the solvent under reduced pressure. If using ethanol, it can be partially removed or taken directly to the next step.

  • Neutralization: Dilute the residue with ethyl acetate (50 mL) and carefully wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the p-TSA catalyst. A separatory funnel is ideal for this liquid-liquid extraction.

  • Extraction & Drying: Wash the organic layer with brine (30 mL), then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure quinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Green, Solvent-Free Synthesis using a Solid Acid Catalyst

This protocol offers an environmentally friendlier alternative by eliminating bulk organic solvents and using a recyclable catalyst.[8]

Materials and Reagents:

  • This compound (1.0 eq)

  • Ketone (e.g., Dimedone, Ethyl acetoacetate) (1.5 eq)

  • Solid Acid Catalyst (e.g., P₂O₅/SiO₂ or Montmorillonite K-10) (approx. 20-25 wt% relative to the acetamide)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask or microwave reaction vessel, condenser (if using conventional heating), magnetic stirrer/hotplate or microwave synthesizer.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or microwave vessel, combine this compound (e.g., 1.63 g, 10 mmol), the ketone (15 mmol), and the solid acid catalyst (e.g., 0.4 g).

  • Reaction:

    • Conventional Heating: Attach a reflux condenser (without water flow, acting as an air condenser) and heat the solid mixture in an oil bath at 80-100°C with efficient stirring for the time specified by literature or determined by TLC monitoring (typically 1-5 hours).[8]

    • Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a set temperature (e.g., 120°C) for a shorter duration (e.g., 10-30 minutes), monitoring pressure to ensure safety.

  • Monitoring: Periodically pause the reaction, take a small aliquot, dissolve it in ethyl acetate, and spot on a TLC plate to monitor progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Product Extraction: Add ethyl acetate (40 mL) to the solid residue and stir vigorously for 5-10 minutes to dissolve the organic product.

  • Catalyst Recovery: Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with additional ethyl acetate, dried in an oven, and stored for reuse in subsequent reactions.

  • Purification: Concentrate the combined ethyl acetate filtrates under reduced pressure. The resulting crude product can be purified by recrystallization or flash chromatography as described in Protocol 1.

  • Characterization: Confirm the identity and purity of the synthesized quinoline using appropriate analytical methods.

Experimental Workflow Overview

The logical flow from starting materials to the final, validated product is crucial for reproducible and successful synthesis.

Experimental_Workflow Fig 2. General workflow for quinoline synthesis. start 1. Reagent Preparation (this compound, Ketone, Catalyst, Solvent) setup 2. Reaction Setup (Combine reagents in flask) start->setup reaction 3. Reaction (Heating / Microwave) setup->reaction monitoring 4. TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Neutralization, Extraction) monitoring->workup Complete purification 6. Purification (Recrystallization or Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization product Pure Quinoline Product characterization->product

Caption: General workflow for quinoline synthesis.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • PubMed Central (NIH). (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2012). The solvent-free synthesis of poly-substituted quinolines via.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Topic: N-(2-formylphenyl)acetamide in the Friedländer Annulation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Friedländer annulation, a cornerstone of heterocyclic chemistry since 1882, provides one of the most direct and efficient pathways to the quinoline scaffold.[1][2] Quinolines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer.[3][4] This application note serves as an in-depth technical guide on the strategic use of N-(2-formylphenyl)acetamide as a key starting material in the Friedländer reaction. We will explore the mechanistic nuances, provide a detailed and validated experimental protocol, discuss critical parameters for reaction optimization, and highlight the compound's significance in generating functionalized quinolines for drug discovery and development. By leveraging this compound, researchers can introduce a valuable acetamido group onto the quinoline core, which serves as a versatile handle for subsequent structural modifications.

The Mechanistic Landscape of the Friedländer Annulation

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group.[5][6] The reaction can be catalyzed by acids, bases, or simply promoted by heat.[2][7] While the overall transformation is well-understood, two primary mechanistic pathways are generally proposed, with the prevailing route often dependent on the specific reactants and catalytic conditions employed.[8][9]

  • Pathway A (Aldol-First): The reaction initiates with a base-catalyzed aldol condensation between the enolate of the methylene ketone and the 2-aminoaryl aldehyde. The resulting aldol product then undergoes an intramolecular cyclization via Schiff base formation, followed by dehydration to yield the aromatic quinoline ring.

  • Pathway B (Schiff Base-First): Alternatively, an acid-catalyzed pathway often begins with the formation of a Schiff base (imine) between the primary amine of the 2-aminoaryl aldehyde and the carbonyl of the ketone partner.[8] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final product.

In the context of using this compound, the reaction proceeds as a classic Friedländer annulation where the ortho-aminoaryl aldehyde function is provided by this reactant.

G cluster_reactants Reactants cluster_pathB Pathway B (Acid-Catalyzed) cluster_pathA Pathway A (Base-Catalyzed) reactant1 This compound intermediate_B1 Schiff Base Formation reactant1->intermediate_B1 H+ intermediate_A1 Aldol Addition reactant1->intermediate_A1 OH- reactant2 α-Methylene Ketone (e.g., Acetone) reactant2->intermediate_B1 H+ reactant2->intermediate_A1 OH- intermediate_B2 Intramolecular Aldol Condensation intermediate_B1->intermediate_B2 intermediate_B3 Dehydration intermediate_B2->intermediate_B3 product N-(Quinolin-8-yl)acetamide Product intermediate_B3->product intermediate_A2 Intramolecular Schiff Base Formation intermediate_A1->intermediate_A2 intermediate_A3 Dehydration intermediate_A2->intermediate_A3 intermediate_A3->product

Figure 1: Competing mechanisms in the Friedländer annulation.

Strategic Importance of this compound

The choice of this compound as a starting material is a strategic one for several reasons:

  • Introduction of a Functional Handle: The resulting product, an N-(quinolin-8-yl)acetamide derivative, bears an acetamido group on the benzene portion of the quinoline ring. This group is highly valuable for downstream derivatization.

  • Modulation of Bioactivity: The acetamido group can be hydrolyzed to the corresponding 8-aminoquinoline, a scaffold known for its biological activities, particularly in antimalarial drugs. Alternatively, the amide itself can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

  • Improved Stability: Compared to the free 2-aminobenzaldehyde, which can be prone to self-polymerization, the acetylated amine offers greater stability and shelf-life, ensuring more consistent reaction outcomes.[10]

Experimental Protocol: Synthesis of N-(2-methylquinolin-8-yl)acetamide

This protocol details an acid-catalyzed Friedländer annulation using this compound and acetone to produce N-(2-methylquinolin-8-yl)acetamide. Acid catalysts are generally more effective than base catalysts for this transformation.[11]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard vendorStarting material
AcetoneACS GradeStandard vendorMethylene ketone partner & solvent
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Standard vendorAcid catalyst
TolueneAnhydrous, ≥99.8%Standard vendorReaction solvent
Ethyl AcetateHPLC GradeStandard vendorFor extraction & chromatography
HexanesHPLC GradeStandard vendorFor chromatography
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard vendorDrying agent
Silica Gel230-400 meshStandard vendorFor column chromatography

3.2. Equipment

  • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.64 mmol) and p-Toluenesulfonic acid monohydrate (107 mg, 0.56 mmol, 0.1 eq.).

    • Causality: The catalyst is added at the beginning to promote the initial Schiff base formation, which is often the rate-limiting step in acid-catalyzed variants.[9]

  • Solvent Addition: Add toluene (20 mL) and acetone (4.1 mL, 56.4 mmol, 10 eq.) to the flask.

    • Causality: Toluene is used as the primary solvent. Using a large excess of acetone ensures it acts as both a reactant and a co-solvent, driving the reaction equilibrium towards the product.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

    • Causality: Heating provides the necessary activation energy for both the condensation and subsequent dehydration steps. TLC allows for real-time tracking of the consumption of the starting material.

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Causality: The sodium bicarbonate wash is crucial to neutralize the p-TsOH catalyst, preventing potential acid-catalyzed degradation of the product during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate). Combine the fractions containing the desired product and concentrate to yield N-(2-methylquinolin-8-yl)acetamide as a solid.

    • Causality: Chromatography is necessary to remove unreacted starting materials and any minor side products, such as those from the self-condensation of acetone.

G start Start setup 1. Combine Reactants This compound p-TsOH catalyst start->setup solvents 2. Add Solvents Toluene and Acetone setup->solvents react 3. Heat to 80°C (4-6 hours) Monitor by TLC solvents->react workup 4. Cool & Work-up Dilute with EtOAc Wash with NaHCO₃ react->workup dry 5. Dry & Concentrate Dry with MgSO₄ Rotary Evaporation workup->dry purify 6. Purify Flash Column Chromatography dry->purify characterize 7. Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Figure 2: Experimental workflow for the synthesis of N-(2-methylquinolin-8-yl)acetamide.

Optimization and Key Considerations

The success of the Friedländer annulation often hinges on careful control of reaction parameters.

  • Catalyst Choice: While p-TsOH is effective, a wide range of catalysts have been reported. Lewis acids such as In(OTf)₃, ZnCl₂, and various metal halides can offer higher yields and milder conditions.[11][12] For green chemistry applications, solid-supported catalysts like Amberlyst-15 or zeolites facilitate easier product isolation and catalyst recycling.[1]

  • Regioselectivity with Unsymmetrical Ketones: A significant challenge in Friedländer synthesis arises when using unsymmetrical methyl ketones (e.g., 2-butanone), which can lead to two different regioisomeric quinoline products.[8] Regioselectivity can be controlled by:

    • Catalyst: Certain amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have shown high selectivity for reaction at the methyl group, favoring the formation of 2-substituted quinolines.[13]

    • Slow Addition: Slowly adding the ketone to the reaction mixture can significantly improve regioselectivity by maintaining a low concentration of the ketone, thus favoring the more kinetically accessible reaction pathway.[13]

  • Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis can be employed. This technique can drastically reduce reaction times from hours to minutes, often leading to improved yields and cleaner product profiles.[14]

Applications in Drug Development

The quinoline nucleus is a mainstay in pharmaceutical science.[15] Compounds like chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscore its importance.[1] The synthesis of N-(quinolin-8-yl)acetamide derivatives via the Friedländer reaction provides a direct route to novel, functionalized molecules for screening libraries. The acetamido group can be a pharmacophore itself or act as a synthetic intermediate for further elaboration, enabling the exploration of structure-activity relationships (SAR) critical for lead optimization in drug discovery programs.

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  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link: https://www.organic-chemistry.org/abstracts/lit2/123.shtm]

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The Versatile Role of N-(2-formylphenyl)acetamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(2-formylphenyl)acetamide

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets. Among the vast arsenal of starting materials available to the synthetic chemist, this compound, also known as 2-acetamidobenzaldehyde, has emerged as a particularly valuable and versatile precursor.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of diverse heterocyclic systems, with a primary focus on the construction of quinoline, quinazoline, and benzodiazepine frameworks. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this strategic building block in their own synthetic endeavors.

The core utility of this compound lies in its bifunctional nature. It possesses an electrophilic aldehyde group and a nucleophilic acetamido group positioned ortho to each other on a benzene ring. This arrangement is primed for intramolecular cyclization reactions, making it an ideal substrate for the construction of fused heterocyclic systems. The acetamido group can be readily hydrolyzed under acidic or basic conditions to reveal the corresponding aniline, which is a key intermediate in many classical named reactions for heterocycle synthesis.

Part 1: The Friedländer Annulation for Quinolines

The most prominent application of this compound is in the synthesis of quinolines via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to afford the quinoline product.

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two viable pathways, largely dependent on the reaction conditions.

  • Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl aldehyde and the enolizable ketone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline.

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-aminoaryl aldehyde and the enolizable ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the quinoline ring.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base This compound->Schiff_Base Schiff Base Formation Ketone Ketone (with α-methylene) Ketone->Aldol_Adduct Ketone->Schiff_Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Cyclized_Intermediate1 Cyclized Intermediate Unsaturated_Carbonyl->Cyclized_Intermediate1 Intramolecular Cyclization Quinoline Quinoline Product Cyclized_Intermediate1->Quinoline -H₂O Cyclized_Intermediate2 Cyclized Intermediate Schiff_Base->Cyclized_Intermediate2 Intramolecular Aldol Cyclized_Intermediate2->Quinoline -H₂O

Caption: Alternative mechanisms for the Friedländer quinoline synthesis.

Experimental Protocols

The choice of catalyst and reaction conditions in the Friedländer synthesis can significantly impact the reaction rate, yield, and purity of the resulting quinoline. Below are detailed protocols for base-catalyzed, acid-catalyzed, and solvent-free conditions.

This protocol is a classic and robust method suitable for a wide range of substrates.

  • Materials:

    • This compound (1.0 mmol, 163.2 mg)

    • Ketone (e.g., cyclohexanone, 1.2 mmol, 117.8 mg, 124 µL)

    • Potassium hydroxide (KOH) (0.2 mmol, 11.2 mg)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ethanol.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Add the ketone to the solution, followed by the potassium hydroxide.

    • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure quinoline.

Acid catalysis can be advantageous for less reactive ketones.

  • Materials:

    • This compound (1.0 mmol, 163.2 mg)

    • β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol, 143.2 mg, 140 µL)

    • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg)

    • Toluene (5 mL)

  • Procedure:

    • Combine this compound, the β-ketoester, and p-TSA in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene and heat the mixture to reflux.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL).

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography or recrystallization.

This environmentally friendly approach is particularly effective for reactive substrates.

  • Materials:

    • 2-Aminobenzaldehyde (or this compound) (0.2 mmol)

    • Ketone (e.g., 1,3-cyclohexanedione) (0.2 mmol)

    • Water (1 mL)

  • Procedure:

    • In a sealed vial, combine 2-aminobenzaldehyde and the ketone in water.

    • Heat the mixture at 70°C with vigorous stirring for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • The product often precipitates from the aqueous solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the pure quinoline. If the product is not a solid, extract the reaction mixture with an organic solvent as described in Protocol 1.

Data Presentation: A Comparative Analysis of Catalytic Systems
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOHEthanolReflux2-485-95
p-TSATolueneReflux3-680-92
IodineSolvent-free800.5-190-98
NoneWater70397

Workflow_Friedlander Start Start: Reactants & Catalyst Reaction Reaction Setup: - Dissolve reactants - Add catalyst - Heat to reflux Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Solvent removal - Extraction - Washing & Drying Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization

Caption: General experimental workflow for Friedländer quinoline synthesis.

Part 2: Synthesis of Other Bioactive Heterocycles

While the Friedländer synthesis is a major application, the reactivity of this compound can be harnessed to construct other important heterocyclic scaffolds, including quinazolines and benzodiazepines.

Synthesis of Quinazolines

Quinazolines are another class of nitrogen-containing heterocycles with a broad range of pharmacological activities. Their synthesis from this compound or its corresponding amine can be achieved through condensation with a source of nitrogen, such as an amine or ammonia, followed by cyclization and oxidation.

A plausible synthetic route involves the reaction of 2-aminobenzaldehyde with an amine to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the quinazoline.

This method utilizes molecular iodine as a catalyst and an oxidant.

  • Materials:

    • 2-Aminobenzaldehyde (1.0 mmol)

    • Benzylamine (1.2 mmol)

    • Molecular Iodine (I₂) (10 mol%)

    • Dimethyl Sulfoxide (DMSO) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde and benzylamine in DMSO.

    • Add molecular iodine to the mixture.

    • Heat the reaction at 120°C for 12 hours under an air atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds known for their diverse biological activities. Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound. While not a direct cyclization of this compound itself, its precursor, 2-aminobenzaldehyde, can be envisioned in reactions with suitable partners to form benzodiazepine-like structures. A more common route involves the reaction of o-phenylenediamine with ketones.

Conclusion: A Versatile Building Block for Modern Synthesis

This compound stands out as a highly valuable and versatile starting material in heterocyclic synthesis. Its inherent bifunctionality allows for the efficient construction of complex molecular architectures, most notably the quinoline scaffold via the robust and adaptable Friedländer annulation. The ability to fine-tune the reaction conditions through a variety of catalytic systems—ranging from classical acid and base catalysis to modern solvent-free and metal-catalyzed approaches—underscores its practical utility in both academic and industrial research.

The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals. By understanding the underlying principles and having access to reliable experimental procedures, the scientific community can continue to unlock the full potential of this compound in the discovery and development of novel, biologically active heterocyclic compounds.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

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The Versatile Precursor: N-(2-formylphenyl)acetamide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. N-(2-formylphenyl)acetamide, a bifunctional aromatic compound, has emerged as a highly valuable and versatile precursor for the construction of a diverse array of bioactive heterocyclic molecules. Its unique structural arrangement, featuring a reactive aldehyde group ortho to an acetamido moiety, provides a convergent point for a variety of cyclization and condensation reactions, leading to the formation of privileged scaffolds in medicinal chemistry, most notably quinolines and quinazolines.

This technical guide offers a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules. We will delve into the key chemical transformations, provide detailed, field-proven experimental protocols, and discuss the biological significance of the resulting compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the synthetic potential of this important building block.

The Strategic Advantage of this compound

The utility of this compound as a precursor stems from the orthogonal reactivity of its two functional groups. The formyl (aldehyde) group is a potent electrophile, readily participating in reactions with a wide range of nucleophiles. The acetamido group, on the other hand, can act as a directing group, a source of nitrogen in cyclization reactions, or be hydrolyzed to the corresponding amine, further expanding its synthetic utility. This dual functionality allows for the construction of complex heterocyclic systems in a controlled and often high-yielding manner.

Synthesis of Bioactive Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a methylene group flanked by two electron-withdrawing groups).[1] In the context of this compound, the acetamido group can be hydrolyzed in situ or pre-hydrolyzed to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer reaction.

The general mechanism involves an initial aldol-type condensation between the enolate of the active methylene compound and the formyl group of the 2-aminobenzaldehyde derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl of the active methylene partner, and subsequent dehydration to yield the aromatic quinoline ring system.[2]

Visualizing the Friedländer Annulation

Friedländer Annulation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product This compound This compound 2-Aminobenzaldehyde 2-Aminobenzaldehyde (via hydrolysis) This compound->2-Aminobenzaldehyde Hydrolysis ActiveMethylene Active Methylene Compound (e.g., R-CO-CH2-Z) AldolAdduct Aldol Adduct ActiveMethylene->AldolAdduct 2-Aminobenzaldehyde->AldolAdduct Aldol Condensation CyclizedIntermediate Cyclized Intermediate AldolAdduct->CyclizedIntermediate Intramolecular Cyclization Quinoline Substituted Quinoline CyclizedIntermediate->Quinoline Dehydration

Caption: Generalized workflow for the synthesis of quinolines from this compound via the Friedländer annulation.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes a typical acid-catalyzed Friedländer reaction using this compound and ethyl acetoacetate to synthesize ethyl 2-methylquinoline-8-carboxylate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Precursor: In a round-bottom flask, dissolve this compound (1.63 g, 10 mmol) in ethanol (20 mL). Add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Reaction with Active Methylene Compound: To the above solution, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure ethyl 2-methylquinoline-8-carboxylate.

Characterization:

The structure of the synthesized quinoline derivative can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

ParameterExpected Data
Yield 75-85%
1H NMR (CDCl3, 400 MHz) δ 1.45 (t, 3H), 2.75 (s, 3H), 4.50 (q, 2H), 7.40-8.20 (m, 4H)
13C NMR (CDCl3, 100 MHz) δ 14.5, 25.0, 61.5, 122.0, 126.0, 128.5, 129.0, 136.0, 147.0, 158.0, 168.0
Mass Spectrum (m/z) [M+H]+ calculated for C13H13NO2: 216.09, found: 216.10

Synthesis of Bioactive Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with significant biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] this compound is an excellent starting material for the synthesis of these scaffolds. The reaction typically involves condensation with a nitrogen source, such as an amine or ammonia, which provides the second nitrogen atom for the quinazoline ring.

The mechanism involves the formation of a Schiff base between the formyl group of this compound and the nitrogen nucleophile. This is followed by an intramolecular cyclization where the nitrogen of the acetamido group attacks the imine carbon. Subsequent dehydration and, in the case of quinazolinones, oxidation, leads to the final product.

Visualizing Quinazoline Synthesis

Quinazoline Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product This compound This compound SchiffBase Schiff Base This compound->SchiffBase Condensation NitrogenSource Nitrogen Source (e.g., R-NH2) NitrogenSource->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Quinazoline Substituted Quinazoline CyclizedIntermediate->Quinazoline Dehydration

Caption: Generalized workflow for the synthesis of quinazolines from this compound.

Experimental Protocol: Synthesis of a Substituted Quinazolinone

This protocol outlines the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Dimethyl sulfoxide (DMSO)

  • Iodine (catalyst)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.63 g, 10 mmol), aniline (0.93 g, 10 mmol), and iodine (0.25 g, 1 mmol) in DMSO (10 mL).

  • Heating: Heat the reaction mixture at 120 °C for 8-10 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-phenylquinazolin-4(3H)-one.

Characterization:

The structure of the synthesized quinazolinone can be confirmed by spectroscopic analysis.

ParameterExpected Data
Yield 70-80%
1H NMR (DMSO-d6, 400 MHz) δ 2.40 (s, 3H), 7.30-8.20 (m, 9H)
13C NMR (DMSO-d6, 100 MHz) δ 22.0, 120.5, 126.0, 127.0, 128.0, 128.5, 129.0, 134.5, 138.0, 147.0, 155.0, 162.0
Mass Spectrum (m/z) [M+H]+ calculated for C15H12N2O: 237.09, found: 237.10

Broader Synthetic Applications and Bioactivity

The utility of this compound extends beyond the synthesis of quinolines and quinazolines. It can participate in multicomponent reactions, providing access to a wide range of complex heterocyclic scaffolds.[6] For instance, in reactions involving active methylene compounds and a nitrogen source, this compound can lead to the formation of various fused heterocyclic systems with potential biological activities.

The derivatives of this compound have shown a broad spectrum of pharmacological activities. Quinoline-based compounds synthesized from this precursor have been investigated for their antimalarial, antibacterial, and anticancer properties.[2] Similarly, quinazoline and quinazolinone derivatives have demonstrated potent anticancer, anti-inflammatory, and antiviral activities.[4][5] The acetamide moiety itself is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[7]

Conclusion

This compound is a powerful and versatile precursor in the synthesis of bioactive molecules. Its bifunctional nature allows for the efficient construction of key heterocyclic scaffolds, such as quinolines and quinazolines, which are of significant interest in drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. As the demand for novel therapeutic agents continues to grow, the strategic use of precursors like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

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Application Notes & Protocols: The Strategic Utility of N-(2-formylphenyl)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-formylphenyl)acetamide (C₉H₉NO₂) is a bifunctional aromatic compound whose strategic importance in medicinal chemistry is anchored in its unique structural arrangement.[1] Possessing both an electrophilic formyl group and a nucleophilic acetamide moiety in an ortho configuration, this reagent serves as a highly versatile synthon for the construction of privileged heterocyclic scaffolds. Its ability to undergo intramolecular cyclization reactions makes it an indispensable building block for generating core structures of significant pharmacological interest, most notably quinolines and quinazolinones. This guide provides an in-depth exploration of the applications of this compound, detailing the chemical rationale, step-by-step protocols, and workflow optimizations for its use in drug discovery and development.

Introduction: A Synthon of Strategic Importance

In the landscape of drug discovery, the efficient synthesis of complex molecular architectures is paramount. This compound emerges as a key player due to the synthetically advantageous proximity of its aldehyde and amide functionalities. This ortho-relationship facilitates intramolecular cyclization cascades, providing a direct and atom-economical pathway to fused heterocyclic systems that are frequently found in biologically active compounds.[2][3]

The acetamide group can act as a latent nucleophile, while the formyl group is a reactive electrophile. This "push-pull" electronic character, combined with the rigid phenyl backbone, pre-organizes the molecule for ring-forming reactions, minimizing the entropic penalty associated with cyclization. This intrinsic reactivity is harnessed to build libraries of compounds for screening against various therapeutic targets.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13493-47-5PubChem[1]
Physical State Solid (predicted)---
Hazards Skin, eye, and respiratory irritantPubChem[1]

Core Application: Synthesis of Bioactive Heterocycles

The primary utility of this compound is as a precursor for constructing nitrogen-containing heterocycles. These scaffolds are central to the development of therapeutics across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4]

Quinoline Synthesis via Friedländer Annulation

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents.[4][5][6] The Friedländer synthesis is a classical and highly effective method for preparing substituted quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Causality and Mechanism: this compound serves as an ideal substrate for this reaction. Under basic or acidic catalysis, the active methylene compound (e.g., a ketone) forms an enolate or enol, which attacks the electrophilic formyl group. This is followed by an intramolecular cyclization where the amide nitrogen attacks the ketone carbonyl, and a subsequent dehydration step yields the stable aromatic quinoline ring. The use of this compound directly introduces an acetamido group onto the resulting quinoline, providing a handle for further functionalization.

G reagent1 This compound reaction Friedländer Annulation reagent1->reaction reagent2 Carbonyl Compound (with α-methylene group) reagent2->reaction catalyst Base or Acid Catalyst (e.g., KOH, p-TsOH) catalyst->reaction Catalyzes Condensation product Substituted Quinoline Derivative reaction->product Intramolecular Cyclization & Dehydration

Caption: General scheme of the Friedländer quinoline synthesis.

Quinazolinone Synthesis

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities, including hypnotic, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][7][8] The synthesis of the quinazolinone scaffold can be readily achieved from this compound by reacting it with a nitrogen nucleophile, such as a primary amine or hydrazine.

Causality and Mechanism: The reaction begins with the condensation of the primary amine with the formyl group of this compound to form a Schiff base (imine) intermediate. The crucial step is the subsequent intramolecular cyclization, where the nitrogen atom of the acetamide group attacks the electrophilic imine carbon. This ring-closing step is entropically favored due to the ortho-positioning of the reacting groups. The resulting dihydroquinazolinone intermediate can then be oxidized to the aromatic quinazolinone core, or it can be the final product depending on the desired therapeutic agent. This pathway offers a modular approach, as the diversity of the final product can be easily controlled by varying the primary amine used in the first step.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating in-process controls and clear endpoints. They provide a robust framework for researchers to reliably synthesize heterocyclic scaffolds from this compound.

Protocol 1: General Procedure for the Synthesis of 2-Methyl-N-acetyl-quinolin-8-amine

This protocol details the Friedländer condensation of this compound with acetone to yield a substituted quinoline.

Materials & Reagents:

  • This compound (1.0 eq)

  • Acetone (10.0 eq, serves as reactant and solvent)

  • Potassium Hydroxide (KOH) (0.2 eq), or p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Ethanol (if not using excess acetone as solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.63 g, 10 mmol) and acetone (73 mL, 100 mmol). If using a different ketone, use it in a 1.5-3.0 molar excess and use ethanol as a solvent.

  • Catalyst Addition: Add the catalyst, for example, powdered potassium hydroxide (0.11 g, 2 mmol). The choice of an acid or base catalyst can depend on the specific substrates and should be optimized.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC every hour. Use a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot (this compound) indicates reaction completion. This typically takes 4-8 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the acetone/ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). This removes the catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol/water to yield the pure quinoline derivative.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Charge flask with This compound & Acetone B 2. Add KOH catalyst A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Monitor by TLC C->D D->C Continue if incomplete E 5. Cool & Concentrate D->E If complete F 6. Extraction with Ethyl Acetate & Water E->F G 7. Dry & Evaporate F->G H 8. Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: Step-by-step workflow for quinoline synthesis and purification.

Conclusion and Future Outlook

This compound is a powerful and efficient building block in medicinal chemistry. Its pre-organized structure for intramolecular cyclization allows for the straightforward synthesis of quinolines, quinazolinones, and other valuable heterocyclic systems. The protocols provided herein offer a reliable foundation for researchers to leverage this reagent in the discovery of novel therapeutic agents. As drug discovery continues to demand greater molecular complexity and synthetic efficiency, the strategic application of versatile synthons like this compound will remain a cornerstone of innovation in the field.

References

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 326664, this compound. PubChem. Available at: [Link]

  • Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • The Royal Society of Chemistry (2014). Supplementary Information for "Design, synthesis and biological evaluation of novel 2-(4-formylphenoxy)-N-phenylacetamide derivatives as potent inhibitors of tubulin polymerization". The Royal Society of Chemistry. Available at: [Link]

  • U.S. Patent No. US5783577A (1998). Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Kumar, S. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kumar, A., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts. Available at: [Link]

  • ResearchGate (2012). Various conventional routes for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (2019). New cyclization reactions for synthesizing macrocyclic drug leads. ScienceDaily. Available at: [Link]

  • Wang, Y., et al. (2023). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Che-A-Gla, P., et al. (2017). Synthesis of Five- and Six-Membered N-Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists. Drug Development Research. Available at: [Link]

  • Kennedy, A. J., & Hull, K. G. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorescent Probes from N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-formylphenyl)acetamide is a highly versatile and readily accessible precursor for the synthesis of a diverse range of fluorescent probes. Its unique structure, featuring a reactive aldehyde group ortho to an acetamido moiety, allows for straightforward Schiff base condensation reactions to construct sophisticated fluorogenic systems. This guide provides a comprehensive overview of the design principles, a detailed step-by-step synthesis protocol, characterization techniques, and a practical application example for developing fluorescent probes based on this scaffold. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals seeking to create novel tools for bioimaging, analyte detection, and high-throughput screening.

Introduction: The Strategic Advantage of the this compound Scaffold

The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. These molecular tools translate complex biological events or the presence of specific analytes into detectable optical signals, enabling visualization of cellular processes and quantification of targets with high precision. This compound has emerged as a valuable starting material in this field due to several key attributes:

  • Facile Synthesis: The aldehyde functionality provides a reactive handle for forming Schiff bases through condensation with various primary amines. This reaction is typically high-yielding and proceeds under mild conditions.[1][2]

  • Structural Versatility: The amine component used in the Schiff base formation can be extensively varied to tune the photophysical properties (e.g., excitation/emission wavelengths, quantum yield) and to introduce specific recognition motifs for target analytes.[3][4]

  • Inherent Fluorogenic Potential: The resulting imine-containing structures often exhibit favorable fluorescent properties, which can be modulated by factors such as solvent polarity, pH, and metal ion coordination.[3][4]

This document will guide you through the process of harnessing these advantages to create your own fluorescent probes.

Design Principles and Mechanism of Action

The core of this synthetic strategy lies in the Schiff base condensation reaction between this compound and a primary amine. The resulting N-(2-((arylimino)methyl)phenyl)acetamide derivatives form the foundational structure of the fluorescent probe.

Mechanism of Fluorescence

The fluorescence of these Schiff base probes often arises from an intramolecular charge transfer (ICT) mechanism. The acetamido group can act as an electron-donating group, while the imine and the aromatic ring system can function as the electron-accepting and π-conjugated bridge, respectively. Upon excitation, an electron is promoted from the donor to the acceptor, and the subsequent relaxation to the ground state results in the emission of light.

The choice of the amine component is critical as it directly influences the electronic properties of the resulting probe and, consequently, its fluorescence characteristics. For instance, incorporating electron-rich aromatic amines can enhance the ICT process, leading to red-shifted emission spectra.

Synthesis Protocol: A Representative Example

This protocol details the synthesis of a model fluorescent probe, N-(2-{[(4-methoxyphenyl)imino]methyl}phenyl)acetamide, to illustrate the general procedure.

Materials and Reagents
  • This compound

  • 4-methoxyaniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Amine: To the stirred solution, add 4-methoxyaniline (1.0 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the Schiff base formation.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to obtain the final fluorescent probe.

Workflow for Schiff Base Fluorescent Probe Synthesis

SynthesisWorkflow cluster_synthesis Synthesis Protocol start Dissolve this compound in Ethanol add_amine Add 4-methoxyaniline start->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry under Vacuum filter->dry product Final Fluorescent Probe dry->product

Caption: A streamlined workflow for the synthesis of a fluorescent probe.

Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized probe.

Structural and Purity Analysis
Technique Purpose Expected Outcome
¹H and ¹³C NMR To confirm the molecular structure and assess purity.The spectra should show characteristic peaks corresponding to the protons and carbons of the N-(2-{[(4-methoxyphenyl)imino]methyl}phenyl)acetamide structure.
Mass Spectrometry To determine the molecular weight of the compound.The obtained mass should match the calculated molecular weight of the product.
FT-IR Spectroscopy To identify the functional groups present.The spectrum should show the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.
Photophysical Properties

The optical properties of the probe should be investigated to understand its behavior as a fluorescent sensor.[5]

Technique Parameter Measured Significance
UV-Vis Spectroscopy Absorption Spectrum (λ_abs)Determines the optimal excitation wavelength.
Fluorescence Spectroscopy Emission Spectrum (λ_em), Quantum Yield (Φ)Determines the fluorescence color and brightness of the probe.
Stokes Shift (λ_em - λ_abs)A larger Stokes shift is generally desirable to minimize self-quenching.

Application: Detection of Metal Ions

Many Schiff base fluorescent probes derived from this compound exhibit sensitivity to metal ions.[4][6] The coordination of a metal ion to the imine nitrogen and other nearby donor atoms can significantly alter the probe's electronic structure, leading to a change in its fluorescence properties (either "turn-on" or "turn-off").[3]

Protocol for Metal Ion Sensing
  • Probe Solution Preparation: Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Titration: In a cuvette containing a buffered aqueous solution, add a small aliquot of the probe stock solution. Record the initial fluorescence spectrum.

  • Analyte Addition: Sequentially add increasing concentrations of the target metal ion solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the sensitivity and detection limit of the probe.[3]

  • Selectivity Test: Repeat the experiment with other potentially interfering metal ions to assess the selectivity of the probe.

Workflow for Metal Ion Detection

DetectionWorkflow cluster_detection Metal Ion Detection prep_probe Prepare Probe Solution initial_spec Record Initial Fluorescence prep_probe->initial_spec add_metal Add Metal Ion Solution initial_spec->add_metal add_metal->add_metal record_spec Record Fluorescence Spectrum add_metal->record_spec analyze Analyze Data (Sensitivity & LOD) record_spec->analyze selectivity Perform Selectivity Test analyze->selectivity result Characterized Probe selectivity->result

Caption: A systematic workflow for evaluating the metal ion sensing capabilities.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Increase reflux time or add more catalyst. Ensure anhydrous conditions.
Starting materials are impure.Purify starting materials before the reaction.
Product is difficult to purify Side reactions occurred.Optimize reaction conditions (temperature, catalyst amount).
No fluorescence observed The synthesized compound is non-fluorescent.Modify the amine component to include a more electron-rich or extended π-system.
Quenching by solvent or impurities.Use a different solvent for fluorescence measurements and ensure high purity of the probe.
Poor selectivity for the target analyte The binding pocket is not specific enough.Redesign the amine component to include specific chelating groups for the target.

Conclusion

This compound serves as an excellent platform for the rational design and synthesis of novel fluorescent probes. The straightforward Schiff base chemistry allows for the creation of a vast library of sensors with tailored properties. By following the protocols and design considerations outlined in this guide, researchers can effectively develop new tools for a wide array of applications in chemical biology, diagnostics, and drug discovery.

References

  • Song, C., Fei, Q., Shan, H., Feng, G., Cui, M., Liu, Y., & Huan, Y. (2013). A Novel 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide-based Fluorescence Turn-On Chemosensor for Selenium Determination With High Selectivity and Sensitivity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 497-500. [Link]

  • Dalton Transactions. (2017). Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Royal Society of Chemistry. [Link]

  • El-Sayed, M. Y., & El-Henawy, A. A. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 7(12), 10178–10186. [Link]

  • MDPI. (2023). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. [Link]

  • National Institutes of Health. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. [Link]

  • Afatt, S. S., & Mahdi, H. A. (2020). Synthesis and Characterization of a new Schiff Base {N-(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. Journal of Thi-Qar Science, 8(1), 124-130. [Link]

  • Semantic Scholar. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. [Link]

  • National Institutes of Health. (2022). Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. [Link]

Sources

Application Notes and Protocols: Metal Complexation Studies with N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, medicinal chemists, and material scientists investigating the coordination chemistry of N-(2-formylphenyl)acetamide. This versatile Schiff base precursor, featuring both an aldehyde and an amide functionality, serves as a compelling ligand for a variety of metal ions. Its study opens avenues in the development of novel catalysts, therapeutic agents, and advanced materials. We present a holistic approach, from the fundamental synthesis and characterization of the ligand to advanced spectroscopic and computational techniques for elucidating the thermodynamics and kinetics of its metal complexes. The protocols herein are designed to be robust and reproducible, offering both novice and experienced researchers a reliable roadmap for their investigations.

Introduction to this compound in Coordination Chemistry

This compound is a significant organic ligand precursor due to its bifunctional nature, possessing both a reactive formyl group (-CHO) and an N-acetyl group (-NHCOCH₃) ortho to each other on a benzene ring.[1] This arrangement allows for the formation of Schiff base ligands upon condensation with various primary amines. These Schiff bases, in turn, can coordinate with a wide array of metal ions through the imine nitrogen and other donor atoms, forming stable metal complexes.[2][3] The study of these metal complexes is of paramount importance in diverse fields such as catalysis, medicinal chemistry, and materials science.[4] The electronic and steric properties of the resulting complexes can be fine-tuned by judicious selection of the amine precursor and the metal ion, making this compound a versatile building block in supramolecular chemistry.

PART 1: Synthesis and Characterization of this compound

A reliable synthesis and thorough characterization of the ligand are the foundational steps for any metal complexation study.

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic routes for related acetamide derivatives.[5][6][7]

Materials:

  • 2-Aminobenzaldehyde

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Add a catalytic amount of pyridine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Characterization

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized ligand.

Technique Expected Observations
¹H NMR Signals corresponding to the acetyl protons, aromatic protons, and the formyl proton.
¹³C NMR Resonances for the carbonyl carbons (amide and aldehyde), aromatic carbons, and the methyl carbon.
FT-IR Characteristic vibrational bands for N-H stretching, C=O stretching (amide and aldehyde), and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉NO₂).[1]
PART 2: Spectroscopic Investigation of Metal Complexation

Spectroscopic techniques are powerful tools for probing the interaction between this compound (or its Schiff base derivatives) and metal ions in solution.[8]

Protocol 2: UV-Vis Titration for Binding Constant and Stoichiometry Determination

UV-Vis spectroscopy is a straightforward and widely used method to study the formation of metal-ligand complexes.[9][10][11]

Workflow for UV-Vis Titration:

UV_Vis_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare stock solution of Ligand (L) E1 Place fixed concentration of L in cuvette P1->E1 P2 Prepare stock solution of Metal Ion (M) E3 Add incremental aliquots of M solution P2->E3 E2 Record initial UV-Vis spectrum (A₀) E1->E2 Repeat E2->E3 Repeat E4 Record spectrum after each addition (A) E3->E4 Repeat E4->E3 Repeat A1 Plot Absorbance vs. [M] E4->A1 A2 Determine Stoichiometry (Job's Plot) A1->A2 A3 Calculate Binding Constant (Benesi-Hildebrand Plot) A1->A3

Caption: Workflow for UV-Vis titration experiment.

Detailed Steps:

  • Preparation: Prepare stock solutions of the Schiff base ligand and the metal salt of interest in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Titration:

    • Place a known concentration of the ligand solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, incremental amounts of the metal ion solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Stoichiometry (Job's Plot): The method of continuous variation, or Job's plot, is used to determine the stoichiometry of the binding event.[12][13][14][15] A series of solutions are prepared where the total molar concentration of the ligand and metal is held constant, but their mole fractions are varied.[12][13] The absorbance is plotted against the mole fraction of the metal ion. The maximum absorbance corresponds to the stoichiometry of the complex.[12][13]

    • Binding Constant (Benesi-Hildebrand Method): The Benesi-Hildebrand method is a graphical approach to determine the equilibrium constant (K) for a 1:1 complex.[16][17] By plotting 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the metal ion concentration, a linear plot should be obtained. The binding constant can be calculated from the slope and intercept of this plot.[17][18][19][20]

Protocol 3: Fluorescence Spectroscopy for Enhanced Sensitivity

Fluorescence spectroscopy can offer higher sensitivity for studying metal complexation, especially for fluorescent ligands.[21][22] The binding of a metal ion can lead to either fluorescence quenching or enhancement.[22][23]

Workflow for Fluorescence Titration:

Fluorescence_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare stock solution of Fluorescent Ligand (L) E1 Place fixed concentration of L in cuvette P1->E1 P2 Prepare stock solution of Metal Ion (M) E3 Add incremental aliquots of M solution P2->E3 E2 Record initial fluorescence spectrum (F₀) E1->E2 Repeat E2->E3 Repeat E4 Record spectrum after each addition (F) E3->E4 Repeat E4->E3 Repeat A1 Plot Fluorescence Intensity vs. [M] E4->A1 A2 Determine Stoichiometry A1->A2 A3 Calculate Binding Constant (Stern-Volmer equation for quenching) A1->A3

Caption: Workflow for fluorescence titration experiment.

Detailed Steps:

  • Preparation: Prepare dilute stock solutions of the fluorescent Schiff base ligand and the metal salt in an appropriate solvent.

  • Titration:

    • Place a known concentration of the ligand solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

    • Add incremental amounts of the metal ion solution.

    • After each addition, mix and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of the metal ion.

    • The binding constant can be determined using appropriate models, such as the Stern-Volmer equation for quenching processes.

PART 3: Computational Modeling of Metal Complexes

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, geometry, and spectroscopic properties of metal complexes, complementing experimental findings.[3][24][25][26][27]

Protocol 4: DFT Calculations for Structural and Electronic Analysis

Workflow for Computational Modeling:

DFT_Workflow Start Propose initial structure of the metal complex Opt Geometry Optimization using DFT (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation to confirm minimum energy structure Opt->Freq Props Calculate Electronic Properties (HOMO, LUMO, etc.) Freq->Props Spectra Simulate UV-Vis and IR spectra Props->Spectra Compare Compare computational results with experimental data Spectra->Compare

Caption: Workflow for DFT calculations of metal complexes.

Detailed Steps:

  • Structure Building: Construct the 3D structure of the proposed metal-ligand complex using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) for the ligand and a basis set with effective core potentials for the metal).[26] This will yield the most stable, low-energy conformation of the complex.[25]

  • Frequency Analysis: Conduct a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculation: From the optimized geometry, calculate key electronic properties such as:

    • HOMO-LUMO energies: To understand the electronic transitions and reactivity.[25]

    • Mulliken charges: To analyze the charge distribution within the complex.

    • Molecular Electrostatic Potential (MEP) maps: To visualize electron-rich and electron-poor regions.

  • Spectral Simulation: Simulate the UV-Vis and IR spectra and compare them with the experimental data to validate the proposed structure.[25]

PART 4: Data Interpretation and Reporting
Table 1: Summary of Spectroscopic and Computational Data for a Hypothetical M(II)-Ligand Complex
Parameter Experimental Value Computational Value
Binding Stoichiometry (L:M) 2:1N/A
Binding Constant (K) 1.5 x 10⁵ M⁻¹N/A
λmax (nm) 420415
HOMO-LUMO Gap (eV) N/A3.2
Key IR Frequencies (cm⁻¹) 1620 (C=N)1625 (C=N)
Conclusion

The study of metal complexation with this compound and its derivatives is a rich field with significant potential for the development of new functional molecules. The integrated approach presented in this guide, combining synthesis, spectroscopic analysis, and computational modeling, provides a robust framework for elucidating the structure-property relationships of these fascinating compounds. By following these detailed protocols, researchers can ensure the scientific rigor and integrity of their findings, paving the way for future innovations.

References
  • Job plot - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Job plot - Grokipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Srinivasulu, V., & Reddy, M. G. R. (1991). Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes on N. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 707-713.
  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2020). Potentiometric, Thermodynamics and DFT Calculations of Some Metal(II)-Schiff Base Complexes Formed in Solution. International Journal of Electrochemical Science, 15, 3892-3906.
  • Benesi-Hildebrand plot for determination of binding constant of compound 4. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Zohora, F. T., et al. (2025). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights.
  • Patel, R. K., & Patel, K. C. (2015). Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. Journal of Chemical and Pharmaceutical Research, 7(7), 1144-1151.
  • Chauhan, S., & Mishra, M. (2022). A Review of Stability Constants with a Reference of Schiff Bases.
  • Mali, B. D., et al. (n.d.). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. CORE.
  • Benesi–Hildebrand method - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. Molecules, 27(15), 5034.
  • Benesi–Hildebrand plot for binding constant determination using changes... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Shiff Base Metal Complexes: Synthesis, Biological and Comput
  • Kilanowski, A., et al. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. Journal of the American Chemical Society, 138(8), 2588-2591.
  • Reddy, M. R., & Kumar, Y. P. (2014). Spectral Characterization and 3D Molecular Modeling Studies of Metal Complexes Involving the O, N-Donor Environment of Quinazoline-4(3H).
  • Kumar, A. H. U., et al. (2023). Structural and computational studies of Schiff base ligand and its metal complexes: Synthesis, solvent effects by post-synthetic modification, computational and selective hazardous sulfide anion detection. Polyhedron, 244, 116611.
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  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. (2019). MDPI.
  • N-Ethyl-2-(4-Formylphenyl)Acetamide: Key Intermediate for Elacestrant Synthesis. (2025). Tocris Bioscience.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-formylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols to improve the yield and purity of this compound in your laboratory.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The key challenge in its synthesis lies in achieving high regioselectivity for the ortho-formylation of acetanilide, as the formation of the para-isomer is a common side reaction. This guide will explore the primary synthetic routes, common pitfalls, and strategies to maximize the yield of the desired ortho-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound involve the direct formylation of acetanilide or the acetylation of 2-aminobenzaldehyde.

  • Direct Formylation of Acetanilide: This approach commonly employs electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions to introduce a formyl group onto the acetanilide ring. The acetamido group is an ortho-, para-director, which can lead to a mixture of isomers.

  • Acetylation of 2-aminobenzaldehyde: This is a more direct route where the amino group of 2-aminobenzaldehyde is acetylated using reagents like acetic anhydride or acetyl chloride. This method avoids the issue of regioselectivity inherent in the formylation of acetanilide.

Q2: I am getting a low yield of the desired ortho-isomer when formylating acetanilide. What are the likely causes?

A2: Low yields of this compound from the direct formylation of acetanilide can stem from several factors:

  • Formation of the para-isomer: The competing formation of N-(4-formylphenyl)acetamide is a major cause of low ortho-isomer yields. The ratio of ortho to para isomers is highly dependent on the reaction conditions.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and the stoichiometry of reagents can significantly impact the overall yield and the isomeric ratio.

  • Side Reactions: Besides isomer formation, other side reactions like di-formylation or polymerization can reduce the yield of the desired product.[1]

  • Product Loss During Workup and Purification: The separation of ortho and para isomers can be challenging, and product can be lost during extraction, crystallization, and chromatographic purification steps.[2]

Q3: How can I improve the ortho-selectivity in the formylation of acetanilide?

A3: Improving ortho-selectivity is a key challenge. Here are some strategies:

  • Choice of Formylation Reaction: The Vilsmeier-Haack reaction is often reported to favor ortho-formylation of activated aromatic compounds more than the Reimer-Tiemann reaction.[3][4]

  • Reaction Conditions: In the Reimer-Tiemann reaction, the choice of base and the presence of a phase-transfer catalyst can influence the ortho/para ratio.[1] For the Vilsmeier-Haack reaction, careful control of temperature and the molar ratio of the Vilsmeier reagent to the substrate are crucial.[5]

  • Steric Hindrance: While not always straightforward to implement, introducing a bulky protecting group at a different position on the ring could sterically favor ortho-formylation, although this adds extra steps to the synthesis.

Q4: What is the best way to purify this compound from the reaction mixture?

A4: Purification strategies depend on the scale of the reaction and the impurity profile.

  • Recrystallization: This is a common and effective method for purifying the crude product, especially for removing minor impurities.[6] The choice of solvent is critical and should be determined experimentally. A mixture of ethanol and water is often a good starting point for acetanilide derivatives.[6]

  • Column Chromatography: For separating the ortho and para isomers, column chromatography on silica gel is typically the most effective method. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be optimized by thin-layer chromatography (TLC).

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive Reagents: The formylating agent (e.g., Vilsmeier reagent) may have decomposed due to moisture.[6]Use freshly prepared or high-quality reagents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary.
Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion.Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC.[2]
Poor Quality Starting Material: Impurities in the acetanilide can inhibit the reaction.Purify the starting acetanilide by recrystallization.[7]
Formation of Multiple Products (Observed on TLC) Isomer Formation: Both ortho and para isomers are being formed.Optimize reaction conditions to favor the ortho isomer (see FAQs). Use column chromatography for separation.
Di-formylation: Under harsh conditions, a second formyl group may be introduced.[1]Use a milder formylating agent or reduce the stoichiometry of the formylating reagent.[1]
Incomplete Reaction: Both product and starting material are present.Increase reaction time or temperature.[2]
Product is Dark/Discolored Oxidation or Side Reactions: The reaction conditions may be too harsh, leading to the formation of colored byproducts.Use milder reaction conditions (lower temperature, shorter reaction time). Consider purifying the product with activated charcoal during recrystallization.
Difficulty in Product Isolation/Purification Product is Oily or Does Not Crystallize: This can be due to the presence of impurities that depress the melting point.Attempt purification by column chromatography first to remove the bulk of the impurities, followed by recrystallization.
Poor Separation of Isomers: The polarity of the ortho and para isomers may be very similar.Optimize the eluent system for column chromatography. Sometimes a change in the stationary phase (e.g., using alumina instead of silica gel) can improve separation.

Experimental Protocols

Here are two detailed protocols for the synthesis of this compound.

Method 1: Synthesis via Vilsmeier-Haack Formylation of Acetanilide

This method aims to directly formylate acetanilide. While it can produce a mixture of isomers, careful control of the reaction conditions can favor the formation of the desired ortho-product.

Workflow Diagram:

Vilsmeier_Haack_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) start->reagent_prep formylation Add Acetanilide (0-5°C then heat) reagent_prep->formylation workup Aqueous Workup (Neutralization) formylation->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.[5]

  • Formylation Reaction: Dissolve acetanilide (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the ortho and para isomers.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Method 2: Synthesis via Acetylation of 2-Aminobenzaldehyde

This method is often preferred due to its high regioselectivity, as it avoids the formation of the para-isomer.

Workflow Diagram:

Acetylation_Workflow start Start dissolve Dissolve 2-Aminobenzaldehyde (in Acetic Acid) start->dissolve acetylation Add Acetic Anhydride (Stir at room temp) dissolve->acetylation precipitation Precipitate Product (Add to ice water) acetylation->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization product This compound recrystallization->product

Caption: Acetylation of 2-aminobenzaldehyde workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[6]

  • Characterization: Confirm the identity and purity of the product using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Data Summary

Parameter Vilsmeier-Haack Method Acetylation Method
Starting Materials Acetanilide, POCl₃, DMF2-Aminobenzaldehyde, Acetic Anhydride
Key Advantage Utilizes readily available starting materialsHigh regioselectivity, simpler purification
Key Disadvantage Formation of isomeric byproducts2-Aminobenzaldehyde can be less stable and more expensive
Typical Yield Moderate (highly dependent on optimization)High
Purification Column chromatography often requiredRecrystallization is usually sufficient

Conclusion

Improving the yield of this compound synthesis requires a careful consideration of the synthetic strategy and reaction conditions. While direct formylation of acetanilide is a viable route, the acetylation of 2-aminobenzaldehyde offers a more direct and often higher-yielding approach by circumventing the issue of isomeric byproduct formation. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can optimize their synthetic procedures to obtain this compound in high yield and purity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PMC - NIH. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • ResearchGate. (PDF) N-(2-Acetylphenyl)acetamide. [Link]

  • NIST WebBook. Acetamide, N-(4-formylphenyl)-. [Link]

  • Scribd. Purification of Acetanilide by Recrystallization | PDF | Mixture | Filtration. [Link]

Sources

Technical Support Center: Purification of N-(2-formylphenyl)acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of N-(2-formylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Molecule: this compound

Before addressing purification challenges, it is crucial to understand the physicochemical properties of this compound (MW: 163.17 g/mol , Formula: C₉H₉NO₂)[1].

  • Structure: It contains a benzene ring substituted with an aldehyde (-CHO) group and an acetamide (-NHCOCH₃) group at the ortho position.

  • Polarity: The presence of the polar aldehyde and, particularly, the amide group (which can act as both a hydrogen bond donor and acceptor) makes the molecule moderately polar. The aromatic ring contributes some non-polar character.

  • Stability: The aldehyde group can be susceptible to oxidation to a carboxylic acid, especially on prolonged exposure to air or highly active stationary phases. The amide bond is generally stable under standard chromatography conditions. Silica gel, being slightly acidic, can sometimes pose a stability risk for sensitive compounds, though this compound is generally stable on standard silica gel[2][3].

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of the purification process.

Q1: What is the best stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for this compound. Its polarity is well-suited for retaining and separating this compound from less polar byproducts or more polar starting materials. Given the molecule's structure, there is typically no need for more exotic stationary phases like alumina or reverse-phase silica unless specific stability issues are observed[4].

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rf range typically ensures good separation on a column without excessively long elution times.

A solvent system of ethyl acetate (EtOAc) in hexanes is the standard and most effective choice. Start with a TLC analysis using a 30% EtOAc/hexanes mixture and adjust the ratio as needed. Based on compounds with similar functional groups, a 1:1 mixture of ethyl acetate and n-hexane is a common eluent, suggesting that this compound will likely require a moderate polarity mobile phase[5].

Q3: How can I visualize the compound on a TLC plate if it's not colored?

A3: this compound is a UV-active compound due to its aromatic ring and conjugated system. Visualization is most effectively and non-destructively achieved using a UV lamp at 254 nm [6]. The compound will appear as a dark spot against the fluorescent green background of the TLC plate. It is good practice to circle the spots with a pencil immediately after visualization. For more permanent staining, or to visualize UV-inactive impurities, a potassium permanganate (KMnO₄) stain can be used, which will react with the oxidizable aldehyde group[6].

Q4: What are the most likely impurities I will encounter?

A4: Impurities largely depend on the synthetic route. Assuming the synthesis involves the acetylation of 2-aminobenzaldehyde, the most common impurities would be:

  • Unreacted 2-aminobenzaldehyde: This starting material is more polar due to the free amine group and will have a lower Rf value than the product[7].

  • Acetic Anhydride/Acid: These are highly polar and will either stick to the baseline on silica or can be removed with an aqueous wash before chromatography.

  • Oxidation Product (N-acetylanthranilic acid): If the aldehyde is oxidized, the resulting carboxylic acid will be significantly more polar and will have a very low Rf, often remaining at the origin on the TLC plate.

CompoundStructureExpected PolarityExpected TLC Behavior (vs. Product)
This compound C₉H₉NO₂ModerateTarget Rf ≈ 0.3
2-AminobenzaldehydeC₇H₇NOHighLower Rf
N-Acetylanthranilic acidC₉H₉NO₃Very HighMuch lower Rf (baseline)

Troubleshooting Guide

This guide addresses specific problems that may arise during the column chromatography process.

Q5: My compound is not moving off the baseline (Rf is too low) even with 50% ethyl acetate in hexanes. What should I do?

A5: This indicates the mobile phase is not polar enough to elute the compound.

  • Causality: The interactions between your compound and the silica gel (hydrogen bonding, dipole-dipole) are stronger than the interactions with the eluent.

  • Solution 1 (Increase Polarity): Gradually increase the percentage of ethyl acetate. If you reach 100% EtOAc and the Rf is still too low, you can add a small amount (1-2%) of a more polar solvent like methanol (MeOH) to your ethyl acetate. This drastically increases the eluent's polarity[8]. Caution: Use methanol sparingly as it can cause swelling of the silica gel and may dissolve highly polar impurities from the baseline.

  • Solution 2 (Change Solvent System): Sometimes, changing the solvent character can improve elution more effectively than just increasing polarity. A system of dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5% MeOH in DCM) can offer different selectivity and may elute your compound effectively[9]. Always validate any new solvent system with TLC first.

Q6: I'm getting very poor separation between my product and an impurity. The spots are too close on the TLC plate.

A6: This is a common and challenging issue that requires optimizing the separation selectivity.

  • Causality: The impurity and your product have very similar polarities and affinities for the stationary phase in your chosen solvent system.

  • Solution 1 (Optimize Solvent System): Try a solvent system from a different "selectivity group." For example, if you are using an ethyl acetate (an ester)/hexane system, switch to a system containing an ether (like diethyl ether or MTBE) or a chlorinated solvent (like DCM) as the polar component[9][10]. A small amount of a third solvent can also dramatically alter selectivity.

  • Solution 2 (Dry Loading): If your crude product has poor solubility in the mobile phase, it can lead to band broadening as it precipitates at the top of the column. Adsorbing your crude material onto a small amount of silica gel (dry loading) before adding it to the column can result in a much sharper starting band and improved separation[11].

  • Solution 3 (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to allow the less polar compounds to separate and then gradually increase the polarity to elute your target compound. This can significantly improve resolution for complex mixtures[12].

Q7: My compound seems to be degrading on the column. The collected fractions show new spots on TLC.

A7: This suggests your compound is unstable on the acidic silica gel.

  • Causality: The Lewis acid sites on the silica gel surface can catalyze the degradation of sensitive functional groups, like the aldehyde.

  • Solution 1 (Deactivate the Silica): Neutralize the silica gel before use. This can be done by preparing the silica slurry in your non-polar solvent (e.g., hexanes) containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface. Ensure you also add ~0.5-1% Et₃N to your mobile phase to maintain the deactivation[4].

  • Solution 2 (Use an Alternative Stationary Phase): If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. Note that alumina has different selectivity than silica, so you will need to re-optimize your solvent system using TLC with alumina plates.

Q8: I ran the column, but my total yield is very low. Where did my compound go?

A8: Loss of compound can occur for several reasons.

  • Causality: The compound may have co-eluted with another substance, eluted so slowly that the fractions became too dilute to detect, or irreversibly adsorbed to the column.

  • Solution 1 (Check All Fractions): Combine and concentrate fractions that showed even a faint spot on TLC. Sometimes the compound elutes over a much larger volume than expected.

  • Solution 2 (Check the Column): After the run, try flushing the column with a very polar solvent (like 10-20% MeOH in DCM or EtOAc). Analyze this flush by TLC to see if your compound was irreversibly stuck to the silica. If so, a more polar eluent or deactivation (see Q7) is needed for future runs.

  • Solution 3 (Avoid Overloading): Loading too much crude material onto the column can lead to poor separation and apparent loss of yield as fractions become cross-contaminated[11]. A general rule is to use a 1:30 to 1:50 mass ratio of crude material to silica gel.

Experimental Protocols & Workflows

Workflow for Mobile Phase Selection

This workflow guides the user from initial TLC analysis to a column-ready mobile phase.

Mobile_Phase_Selection cluster_0 TLC Optimization Start Start: Spot crude mixture on TLC plate TLC1 Develop TLC in 30% EtOAc/Hexanes Start->TLC1 CheckRf Visualize under UV (254 nm). Measure Rf of product spot. TLC1->CheckRf TooHigh Rf > 0.4 (Too High) CheckRf->TooHigh High TooLow Rf < 0.2 (Too Low) CheckRf->TooLow Low GoodRf 0.2 < Rf < 0.4 (Good) CheckRf->GoodRf Ideal DecreaseP Decrease Polarity: Try 20% EtOAc/Hexanes TooHigh->DecreaseP IncreaseP Increase Polarity: Try 40-50% EtOAc/Hexanes TooLow->IncreaseP CheckSep Check separation from closest impurities. Is ΔRf > 0.1? GoodRf->CheckSep DecreaseP->TLC1 IncreaseP->TLC1 Proceed Proceed to Column Chromatography CheckSep->Proceed Yes Optimize Poor Separation (ΔRf < 0.1) Try alternative solvent system (e.g., DCM/Ether) CheckSep->Optimize No Optimize->Start

Caption: A decision workflow for optimizing the mobile phase.

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Select a glass column of appropriate size (for 1g of crude, a 40mm diameter column is a good start). Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

  • Make the Slurry: In a beaker, measure the required amount of silica gel (e.g., 40g for 1g of crude). Add the initial, least polar eluent (e.g., 10% EtOAc/Hexanes) and stir gently with a glass rod until you have a smooth, pourable slurry with no air bubbles.

  • Packing: Clamp the column perfectly vertically. Pour the slurry into the column in one continuous motion using a funnel.

  • Settling: Open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and remove air bubbles. Add more solvent as needed to ensure the silica bed never runs dry.

  • Equilibration: Once the silica bed is settled and stable, add a ~1 cm layer of sand on top to prevent disruption during sample loading. Wash the column with 2-3 column volumes of your starting mobile phase. The column is now ready for sample loading[11].

Protocol 2: Scaling Up Purification

Transitioning from a lab-scale (mg) to a preparative-scale (g) purification requires careful consideration to maintain resolution.

Q9: How do I adapt my lab-scale method for a larger batch of this compound?

A9: Direct scaling is often challenging, but the principles remain the same. The key is to maintain the conditions that provided good separation at a small scale.

  • Causality: To maintain separation, the ratio of sample load to stationary phase volume, as well as the linear flow rate, should be kept consistent[13].

  • Maintain Ratios: Keep the sample-to-silica ratio constant (e.g., 1:40 by weight). If you are purifying 10g of crude, you will need approximately 400g of silica.

  • Column Dimensions: To scale up, increase the column's diameter, not its length. Increasing the diameter increases the volume and loading capacity while keeping the linear flow rate and resolution more consistent[14][15].

  • Flow Rate: The volumetric flow rate must be increased in proportion to the square of the column's radius to maintain the same linear velocity. However, a more practical approach for scaling is to keep the residence time constant, which can be achieved by standardizing the flow rate in terms of column volumes per hour (CV/h)[16].

  • Heat of Solution: Be aware that dissolving large quantities of crude material can cause significant cooling or heating. Ensure your sample is fully dissolved and at thermal equilibrium before loading.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Support information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(4-Formylphenyl)ethyl)acetamide. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Scale Up Chromatography for Industrial Bioproduction. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Cytiva. (2018). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • BioProcess International. (2014). Guidelines for — Optimization and Scale-Up in Preparative Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • BioPharm International. (2004). Using Volumetric Flow to Scaleup Chromatographic Processes. Retrieved from [Link]

  • Semantic Scholar. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • PubMed. (1991). Alternative Mobile Phases for Enhanced Chromatographic Selectivity and Increased Sensitivity in Peptide Separations. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • MDPI. (2021). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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troubleshooting low yield in Friedländer synthesis with N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedländer Synthesis Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for common issues encountered during the Friedländer synthesis of quinolines, with a specific focus on reactions utilizing N-(2-formylphenyl)acetamide. The content is structured to address problems from a mechanistic perspective, offering not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my Friedländer synthesis. What are the most common general causes?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1][2] Harsh reaction conditions, such as high temperatures and the use of strong acids or bases, can lead to the degradation of starting materials or products.[1] The choice of catalyst and solvent is also critical for reaction efficiency.[1][3] Additionally, side reactions like the self-condensation of the ketone starting material (an aldol condensation) can significantly reduce the yield of the desired quinoline.[1][4]

Q2: My reaction is not going to completion, even after extended reaction times. What should I investigate?

First, verify the purity of your starting materials, as impurities can inhibit the reaction. The catalyst may be inactive; consider using a fresh batch or increasing the catalyst loading.[1] Poor solubility of reactants can also be an issue. Switching to a more polar solvent such as DMF or ethanol might improve solubility and reaction rate.[1] Finally, ensure the reaction temperature is optimal. A temperature that is too low can lead to a sluggish reaction; incremental increases (e.g., in 10°C steps) while monitoring with Thin Layer Chromatography (TLC) can help identify the ideal temperature.[1]

Q3: I'm seeing multiple products on my TLC plate. What are the likely side reactions?

The most common side reaction is the self-condensation of the ketone reactant, especially under basic conditions.[4] With this compound, self-condensation or polymerization of the aldehyde is also a possibility, particularly under harsh conditions. If using an unsymmetrical ketone, you may be forming regioisomers.[5] To minimize these side reactions, carefully control the reaction temperature and consider using milder catalysts.

Q4: How critical is the choice of catalyst?

The catalyst is pivotal for a successful Friedländer synthesis.[2] While the reaction can sometimes proceed with heat alone, catalysis by either an acid or a base is typical.[5][6] Modern methods often employ milder and more efficient catalysts to avoid the harsh conditions of traditional approaches.[1] These can include Lewis acids like metal triflates, Brønsted acids, or solid-supported catalysts which can also simplify purification.[2][3][5][7] The choice of catalyst can significantly impact yield, reaction time, and even product selectivity.[2]

In-Depth Troubleshooting Guides

Issue 1: Low Yield & Incomplete Conversion with this compound

Low product yield is the most common challenge. This section breaks down the problem by analyzing the key reaction parameters.

Underlying Causes & Mechanistic Insight:

The Friedländer synthesis proceeds via an initial aldol addition or Schiff base formation, followed by cyclization and dehydration.[8][9] The efficiency of each step is highly dependent on the reaction conditions. The acetamido group in this compound is an electron-donating group, which can influence the reactivity of both the amino and formyl groups.

Troubleshooting Workflow Diagram:

G cluster_0 Problem: Low Yield Start Low Yield Observed Purity Check Starting Material Purity (this compound & Ketone) Start->Purity Step 1 Catalyst Evaluate Catalyst (Type, Loading, Activity) Purity->Catalyst Step 2 Solvent Assess Solvent System (Solubility, Polarity) Catalyst->Solvent Step 3 Temp Optimize Temperature & Reaction Time Solvent->Temp Step 4 Result Improved Yield Temp->Result G Start Crude Reaction Mixture Workup Aqueous Workup (Organic Solvent + Water) Start->Workup AcidWash Acid Extraction (e.g., 1M HCl) Workup->AcidWash Separate1 Separate Layers AcidWash->Separate1 OrganicLayer1 Organic Layer: Unreacted Ketone, Non-basic Impurities Separate1->OrganicLayer1 Discard AqueousLayer Aqueous Layer: Quinoline-HCl Salt Separate1->AqueousLayer Keep Basify Neutralize with Base (e.g., NaOH) AqueousLayer->Basify Extract Re-extract into Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry PureProduct Pure Quinoline Product Dry->PureProduct

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Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Schiff base (imine) synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in this fundamental condensation reaction. Here, we move beyond simple protocols to explore the causality behind common experimental hurdles, offering robust troubleshooting strategies and detailed FAQs to enhance your reaction outcomes.

The Foundation: Understanding the Reaction Mechanism

The formation of a Schiff base is a reversible, acid-catalyzed reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2][3] The process occurs in two main stages:

  • Nucleophilic Addition: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine (or hemiaminal).[1][4]

  • Dehydration: The carbinolamine is then dehydrated to form the imine. This step is typically the rate-determining step and requires acid catalysis to protonate the hydroxyl group, converting it into a better leaving group (water).[2][3][4]

The reversibility of this reaction is a critical factor; the presence of water, a byproduct, can drive the equilibrium back towards the starting materials, significantly impacting your yield.[5][6]

Caption: General mechanism of Schiff base formation.

Troubleshooting Guide

This section addresses the most common issues encountered during Schiff base synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield low or non-existent?

This is the most frequent challenge and often points to issues with the reaction equilibrium, pH, or reactant stability.

Underlying Causes & Solutions:

  • Equilibrium & Water: The primary culprit for low yields is often the presence of water, which hydrolyzes the imine product back to its starting materials.[5][6] According to Le Chatelier's principle, removing the water byproduct is essential to drive the reaction forward.

    • Solution: Employ methods for active water removal. Azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene is highly effective.[5][7] Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or 3Å/4Å molecular sieves directly to the reaction mixture can sequester water as it forms.[5][7][8]

  • Incorrect pH: The reaction rate is highly pH-dependent.[3]

    • Too Acidic (Low pH): The amine nucleophile becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.[3][9][10]

    • Too Basic (High pH): The dehydration of the carbinolamine intermediate is slow because there is insufficient acid to protonate the hydroxyl group and facilitate its departure as water.[3][9][10]

    • Solution: The optimal pH is typically mildly acidic, often in the range of 4-6.[5][10][11] This can be achieved by adding a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[5][12] The ideal pH should be determined experimentally for each specific substrate pair.[9][13]

  • Reactant Stability & Purity: Schiff bases derived from aliphatic aldehydes, particularly those with α-hydrogens, can be unstable and prone to polymerization or tautomerization to the enamine form.[2][14] Aromatic aldehydes generally form more stable Schiff bases due to conjugation.[2]

    • Solution: Ensure high purity of starting materials. For unstable products, consider strategies like in-situ use, where the crude Schiff base is used directly in a subsequent step without isolation.[5] If purification is necessary, proceed immediately after the reaction is complete under anhydrous conditions.

Troubleshooting_Workflow Start Low Schiff Base Yield Check_Equilibrium Is water being actively removed? Start->Check_Equilibrium Check_pH Is the pH optimized (typically 4-6)? Check_Equilibrium->Check_pH Yes Solution_Water Implement water removal: - Dean-Stark apparatus - Molecular sieves - Anhydrous salts Check_Equilibrium->Solution_Water No Check_Catalyst Is a catalyst present and appropriate? Check_pH->Check_Catalyst Yes Solution_pH Adjust pH: - Add catalytic acetic acid or p-TsOH - Buffer the reaction if necessary Check_pH->Solution_pH No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Solution_Catalyst Add or change catalyst: - Brønsted acids (p-TsOH) - Lewis acids (TiCl₄, ZnCl₂) Check_Catalyst->Solution_Catalyst No Solution_Temp Increase temperature/reflux to overcome activation energy Check_Temp->Solution_Temp No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My product is unstable and decomposes during workup or purification. What can I do?

Product instability is a significant issue, particularly with hydrolysis-sensitive imines or those prone to tautomerization.

Underlying Causes & Solutions:

  • Hydrolysis: Imines are susceptible to hydrolysis back to the amine and aldehyde, a reaction catalyzed by water, especially under acidic conditions.[6][14] Standard aqueous workups or purification on acidic silica gel can completely degrade the product.

    • Solution: Work under strictly anhydrous conditions. Avoid aqueous workups. For purification via column chromatography, use neutral alumina or silica gel that has been deactivated (e.g., by pre-treating with a solvent containing a small amount of triethylamine).[14] Recrystallization from anhydrous solvents is often the best method for purification.[14][15]

  • Tautomerization: Schiff bases of aliphatic aldehydes with α-hydrogens can tautomerize to the more stable enamine form, especially in the presence of trace acid or base.[14]

    • Solution: If the imine form is specifically required, it can sometimes be "trapped" by immediate reduction to the corresponding stable secondary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1]

  • Thermal Instability: Some Schiff bases may decompose at elevated temperatures.[14]

    • Solution: Avoid excessive heating during reaction and solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Store the final product at low temperatures, protected from moisture and light.[14]

Q3: How do I effectively purify my Schiff base product?

Purification can be challenging due to the potential for hydrolysis. The best method depends on the physical properties and stability of your compound.

Purification MethodBest ForKey Considerations & Protocol
Recrystallization Crystalline, thermally stable solids.This is often the preferred and most effective method.[14][15] Protocol: Dissolve the crude product in a minimum amount of a suitable hot, anhydrous solvent (e.g., ethanol, ethyl acetate, toluene). Allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold, anhydrous solvent. Dry thoroughly under vacuum.
Column Chromatography Non-crystalline oils or solids with similar polarity impurities.High risk of hydrolysis on standard silica gel. Protocol: Use neutral alumina or deactivated silica gel.[14] Elute with anhydrous solvents. Monitor fractions carefully by TLC, noting that some unstable imines can decompose on the TLC plate itself, giving a false impression of impurities.[12]
Filtration & Washing Products that precipitate directly from the reaction mixture.This is common in "green" syntheses using water or ethanol where the product is insoluble.[16] Protocol: Simply filter the solid product, wash thoroughly with the reaction solvent (e.g., cold ethanol or water) to remove unreacted starting materials, and dry under vacuum.[14][16]
Conversion to a Salt Basic imines that are difficult to crystallize.Can facilitate purification of a stable, crystalline salt. Protocol: Dissolve the crude imine in an anhydrous solvent (e.g., ether, CH₂Cl₂) and treat with an acid like anhydrous HCl. The resulting hydrochloride salt often precipitates and can be purified by recrystallization. The free base can be regenerated if needed.[5]

Frequently Asked Questions (FAQs)

1. Which solvent is best for my reaction?

The ideal solvent should be inert to the reactants and facilitate the removal of water.

SolventBoiling Point (°C)Key Features & Use Cases
Ethanol/Methanol 78 / 65Good general-purpose solvents that dissolve many amines and aldehydes. Often used for simple reactions where the product precipitates upon formation.[8] Does not facilitate azeotropic water removal.
Toluene/Benzene 111 / 80Excellent for azeotropic water removal using a Dean-Stark apparatus.[5][7] Ideal for driving the equilibrium towards the product, especially for difficult condensations.
Dichloromethane (DCM) / Chloroform 40 / 61Can be used with dehydrating agents like MgSO₄.[17] Useful for reactions at or near room temperature.
Water 100A "green" solvent option. Often provides significant rate acceleration, and product isolation is simplified by filtration if the Schiff base is insoluble.[16][18]
Solvent-Free N/AReactants can sometimes be ground together, occasionally with a catalytic drop of acetic acid, for a green and efficient synthesis.[19]

2. Do I always need a catalyst? Which one should I use?

While some reactions proceed upon heating alone, most benefit from catalysis.[2]

  • Brønsted Acids: Mild acids like glacial acetic acid and p-TsOH are most common. They are effective at protonating the carbinolamine intermediate to facilitate dehydration.[5][8]

  • Lewis Acids: Reagents like titanium(IV) chloride (TiCl₄), zinc chloride (ZnCl₂), or titanium ethoxide [Ti(OEt)₄] can be highly effective, especially for hindered ketones.[1][20] They work by coordinating to the carbonyl oxygen, increasing its electrophilicity.

  • Metal Catalysts: A variety of transition metals (Ru, Cu, Pd, etc.) can catalyze imine formation through different mechanisms, such as the oxidative coupling of amines.[10][21]

3. My reaction is still slow even with a catalyst and heating. What else can I do?

If the reaction has stalled, consider Le Chatelier's principle again. Increasing the concentration of one of the reactants (typically the less expensive one) can help push the equilibrium towards the product side.[5] Also, ensure your water removal method is efficient; for instance, molecular sieves should be activated (dried in an oven) before use.

Standard Operating Protocols

Protocol 1: Synthesis via Azeotropic Distillation (Dean-Stark)
  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add the aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene, 5-10 mL per mmol of aldehyde).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue refluxing until no more water collects in the trap. The reaction progress can also be monitored by TLC or GC-MS.

  • Workup: Allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified, typically by recrystallization from an anhydrous solvent.[5][7]

Protocol 2: Synthesis with Molecular Sieves
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or stopper for room temperature reactions), add the aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq).

  • Reagents: Add an anhydrous solvent (e.g., dichloromethane, ethanol, or THF). Add activated 4Å molecular sieves (a layer approximately 1-2 cm deep, or ~1g per mmol of limiting reagent).

  • Reaction: Stir the mixture at room temperature or reflux. The molecular sieves will adsorb the water as it is formed.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of the anhydrous reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product for subsequent purification.[1][5][8]

References

  • Gutiérrez, A., et al. (1992). Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate. Amino Acids, 3(1), 81-94. [Link]

  • Desai, S., et al. (2023). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals. [Link]

  • ResearchGate. (2023). How to purify Schiff base? [Link]

  • Wikipedia. Imine. [Link]

  • ResearchGate. (2024). How to purify Schiff base product? [Link]

  • Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924. [Link]

  • Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

  • Di Bernardo, P., et al. (2006). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (36), 4359-4368. [Link]

  • ResearchGate. (2016). Suitable solvent for Schiff base reaction? [Link]

  • ResearchGate. (2024). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? [Link]

  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. [Link]

  • Di Bernardo, P., et al. (2006). Complexation behaviour and stability of Schiff bases in aqueous solution. RSC Publishing. [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Link]

  • High, F., et al. (n.d.). Catalytic strategies in schiff-base enzymes. UTMB Research Experts. [Link]

  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • Tale-Bih, J. C., et al. (2014). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green and Sustainable Chemistry, 4, 113-118. [Link]

  • Wikipedia. Schiff base. [Link]

  • ResearchGate. (2006). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. [Link]

  • Dziubińska, M. A., et al. (2023). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. MDPI. [Link]

  • LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Singh, R. B., et al. (2018). Comparative Study for Synthesis of Schiff Base Ligand. [Link]

  • Reddit. (2024). Synthesis of Schiff base. [Link]

  • ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. [Link]

  • Chemistry Stack Exchange. (2018). Conditions for imine formation. [Link]

  • ResearchGate. (2017). Catalytic Methods for Imine Synthesis. [Link]

  • ResearchGate. (2020). Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]

  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? [Link]

  • LibreTexts Chemistry. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? [Link]

  • ChemHelp ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. YouTube. [Link]

Sources

minimizing byproduct formation in N-(2-formylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving N-(2-formylphenyl)acetamide. As a key intermediate in the synthesis of heterocycles, pharmaceuticals, and other complex organic molecules, this compound's unique structure presents both opportunities and challenges. The proximate ortho-positioning of a reactive aldehyde and a moderately stable acetamide group makes it susceptible to specific side reactions.

This guide is designed to function as a direct line to a Senior Application Scientist. It provides in-depth, field-tested insights and actionable protocols to help you anticipate, diagnose, and resolve common issues related to byproduct formation, thereby enhancing your reaction yields, simplifying purifications, and ensuring the integrity of your results.

Frequently Asked Questions (FAQs): Troubleshooting Common Byproducts

This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.

Question 1: My reaction mixture turned dark, and I've isolated an insoluble, high-melting-point material that I can't identify. What is happening?

Answer: This is a classic sign of self-condensation or polymerization, a common side reaction for aldehydes.[1][2]

  • The Chemistry Behind It: Under basic or, in some cases, acidic conditions, the aldehyde group of one this compound molecule can be attacked by a nucleophile. While it lacks a traditional enolizable proton for a standard aldol reaction, complex intermolecular reactions can occur, leading to dimers, trimers, and ultimately, intractable polymeric tars.[1][2][3] The presence of the aromatic ring and the amide can further complicate these pathways.

  • Causality & Prevention: This is often triggered by using too strong a base (e.g., NaOH, KOH), high concentrations, or elevated temperatures. The base can catalyze a cascade of intermolecular addition reactions. To prevent this, consider the following:

    • Temperature Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to decrease the rate of side reactions.

    • Reagent Addition: Add strong bases or other nucleophilic reagents slowly and in a controlled, dropwise manner to avoid localized high concentrations.

    • Choice of Base: If a base is required, opt for a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) where appropriate.

Question 2: My mass spectrometry results show a significant peak at M+16 relative to my expected product. What is this byproduct?

Answer: An M+16 peak almost certainly indicates the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming N-(2-carboxyphenyl)acetamide.

  • The Chemistry Behind It: Aldehydes are highly susceptible to oxidation, and the oxygen present in atmospheric air is often a sufficient oxidant, especially at elevated temperatures or in the presence of trace metal catalysts.

  • Causality & Prevention: This byproduct forms due to the inadvertent introduction of oxygen into the reaction. The solution is the rigorous exclusion of air.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most critical step.[4]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Prompt Purification: Do not leave crude reaction mixtures exposed to air for extended periods. Purify the product promptly after the reaction workup.[4]

Question 3: I am trying to perform a reaction at the aldehyde (e.g., a Wittig reaction or reductive amination), but I keep forming a quinazoline derivative. How do I stop this intramolecular cyclization?

Answer: This is a common challenge resulting from the inherent reactivity of the ortho-formyl and acetamide groups, which are precursors for quinazoline synthesis.[5][6] The byproduct forms when the acetamide nitrogen, or the amine formed from its hydrolysis, attacks the aldehyde.

  • The Chemistry Behind It: The reaction conditions intended for your primary transformation (e.g., basic conditions for a Wittig reaction, acidic for an imine formation) can also catalyze the intramolecular cyclization to form a dihydroquinazoline intermediate, which can then oxidize to a quinazoline.[6][7]

  • Causality & Prevention: The key is to select conditions that favor your desired intermolecular reaction over the competing intramolecular cyclization.

    • pH Control: Avoid strongly acidic or basic conditions, which can hydrolyze the acetamide to the more nucleophilic amine and catalyze the cyclization. Aim for near-neutral conditions if your primary reaction allows.

    • Protecting Groups: In multi-step syntheses, it may be necessary to protect the aldehyde (e.g., as an acetal) before performing reactions on other parts of the molecule.

    • Temperature and Time: Run the reaction at the lowest possible temperature and for the shortest time necessary to consume the starting material, as monitored by Thin Layer Chromatography (TLC).[8]

Question 4: My TLC plate shows a new, more polar spot that matches the Rf of 2-aminobenzaldehyde. Why am I losing the acetyl group?

Answer: This indicates the hydrolysis of the acetamide bond.

  • The Chemistry Behind It: Amide bonds can be cleaved under both acidic and basic aqueous conditions, particularly with prolonged reaction times or heat.[9] The resulting 2-aminobenzaldehyde is often more reactive and can lead to its own set of byproducts.

  • Causality & Prevention: This side reaction is almost always caused by improper pH control during the reaction or aqueous workup.

    • Avoid Harsh pH: Minimize exposure to strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH).

    • Workup Conditions: During the workup, use milder reagents for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution instead of concentrated bases.[10]

    • Anhydrous Conditions: If the reaction chemistry permits, using anhydrous solvents and reagents will prevent hydrolysis from occurring.

Visualizing Byproduct Pathways

The following diagram illustrates the primary undesired pathways originating from this compound under various conditions.

Byproduct_Pathways Start This compound Oxidation N-(2-carboxyphenyl)acetamide (Oxidized Byproduct) Start->Oxidation O₂ / Air Heat Condensation Dimers / Polymers (Self-Condensation Products) Start->Condensation Strong Base (OH⁻) High Concentration Hydrolysis 2-Aminobenzaldehyde (Hydrolysis Product) Start->Hydrolysis H₃O⁺ or OH⁻ Water, Heat Cyclization Quinazoline Derivatives (Unintended Cyclization) Start->Cyclization Acid or Base Catalyst (often follows hydrolysis) Troubleshooting_Workflow Start Unsatisfactory Reaction (Low Yield / Impure Product) Analysis Analyze Crude Product: - TLC vs. Starting Material - ¹H NMR - LC-MS Start->Analysis Decision1 Major Impurity is M+16? Analysis->Decision1 Decision2 Insoluble Polymer / Tar? Decision1->Decision2 No Solution1 Diagnosis: Oxidation Action: Re-run reaction under strict inert atmosphere using Protocol 1. Decision1->Solution1 Yes Decision3 Unexpected Heterocycle? Decision2->Decision3 No Solution2 Diagnosis: Self-Condensation Action: Re-run reaction at lower temperature with slower reagent addition. Decision2->Solution2 Yes Decision4 Main Spot is Starting Material? Decision3->Decision4 No Solution3 Diagnosis: Intramolecular Cyclization Action: Adjust pH to be milder. Lower reaction temperature. Decision3->Solution3 Yes Solution4 Diagnosis: Incomplete Reaction Action: Check reagent purity/activity. Increase reaction time or temperature cautiously. Decision4->Solution4 Yes

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Technical Support Center: Stability and Degradation of N-(2-formylphenyl)acetamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide on the stability and degradation of N-(2-formylphenyl)acetamide under acidic conditions.

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its stability profile, particularly in acidic environments. We will explore the primary and potential secondary degradation pathways, provide validated protocols for analysis, and offer troubleshooting advice for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the chemical behavior of this compound in the presence of acid.

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary and most expected degradation pathway is the acid-catalyzed hydrolysis of the amide bond.[1] Amides, while relatively stable, can be cleaved to their constituent carboxylic acid and amine components under strong acidic conditions, typically with the application of heat.[2] This is a classic nucleophilic acyl substitution reaction.

Q2: What are the specific products of this hydrolysis reaction?

A2: The hydrolysis of this compound yields 2-aminobenzaldehyde and acetic acid . Because the reaction is conducted in an acidic medium, the resulting amine (2-aminobenzaldehyde) will be protonated to form its corresponding ammonium salt.[3]

Q3: In the hydrolysis mechanism, why is the carbonyl oxygen protonated first, and not the amide nitrogen?

A3: This is a critical mechanistic point rooted in electronic structure. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group.[3] This resonance stabilization makes the nitrogen atom significantly less basic and non-nucleophilic. The carbonyl oxygen, conversely, is the most basic site in the molecule and is readily protonated, which activates the carbonyl carbon, making it much more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4]

Q4: Is the acid-catalyzed hydrolysis of this compound a reversible reaction?

A4: For all practical purposes, this reaction is considered irreversible.[3] The reason lies in the state of the amine leaving group. Under acidic conditions, the 2-aminobenzaldehyde that is formed is immediately protonated to its ammonium conjugate acid. This protonated amine lacks a lone pair of electrons and is therefore not nucleophilic, preventing it from re-attacking the acetic acid product to reform the amide.[3]

Q5: Besides hydrolysis, are there any other potential degradation pathways to consider for this specific molecule?

A5: Yes. The unique ortho-positioning of the formyl (aldehyde) and acetamide groups introduces the possibility of an intramolecular cyclization reaction. Under acidic conditions, the aldehyde's carbonyl oxygen can be protonated, enhancing the electrophilicity of the aldehyde carbon. The amide nitrogen could then act as an intramolecular nucleophile, attacking the activated aldehyde to form a cyclic intermediate, which would likely dehydrate to form a stable heterocyclic system (e.g., a quinazoline derivative). While hydrolysis is generally dominant for simple amides, the potential for such intramolecular reactions should always be considered in molecules with appropriately positioned reactive groups.[5][6]

Section 2: Mechanistic Pathways and Experimental Workflow

Understanding the reaction mechanisms is key to controlling the outcome of your experiments.

Visualized Degradation Mechanisms

The following diagrams illustrate the likely chemical transformations.

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Proton Transfer & LG Protonation cluster_3 Step 5 & 6: Elimination & Deprotonation A This compound B Protonated Amide (Oxonium Ion) A->B H₃O⁺ C Tetrahedral Intermediate B->C H₂O D Protonated Amine Intermediate C->D Proton Transfers E Products: 2-Aminobenzaldehyde + Acetic Acid D->E -NH₃R⁺

Caption: Acid-catalyzed hydrolysis of the amide bond.

Cyclization_Mechanism cluster_0 Step 1: Aldehyde Protonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Dehydration Start This compound P1 Protonated Aldehyde Start->P1 H⁺ P2 Cyclic Intermediate (Hemiaminal) P1->P2 Amide N attacks C=O End Final Heterocyclic Product (e.g., Quinazolinone derivative) P2->End -H₂O

Caption: Proposed intramolecular cyclization side-reaction.

Standard Experimental Workflow

A robust stability study follows a clear, logical progression from stress testing to analysis.

Stability_Workflow Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Stress 2. Initiate Acid Stress (Dilute stock into acidic medium, e.g., 0.1 M HCl) Prep->Stress Incubate 3. Incubate Under Controlled Conditions (e.g., 60°C) Stress->Incubate Sample 4. Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24 hrs) Incubate->Sample Quench 5. Quench Reaction (Neutralize with equivalent base, e.g., NaOH) Sample->Quench Analyze 6. Analyze by HPLC & LC-MS (Quantify parent loss, identify degradants) Quench->Analyze Characterize 7. Characterize & Report (Assign structures, calculate rates) Analyze->Characterize

Caption: Workflow for a forced degradation stability study.

Section 3: Troubleshooting and Protocols

This section provides practical advice and step-by-step methods for your experiments.

Troubleshooting Guide
Problem Observed Potential Cause Recommended Solution & Rationale
Reaction is slow or incomplete 1. Insufficient acid strength or concentration.2. Low reaction temperature.Solution: Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or increase the temperature. Rationale: Amide hydrolysis kinetics are dependent on both acid concentration and temperature. Higher temperature provides the necessary activation energy for this stable functional group.
An unexpected major peak appears in the chromatogram The reaction conditions (e.g., non-aqueous solvent, high heat) may be favoring the intramolecular cyclization pathway over hydrolysis.Solution: Analyze the peak using LC-MS to determine its molecular weight. This will help distinguish between the hydrolysis product (2-aminobenzaldehyde) and a cyclized product. Adjust reaction conditions (e.g., ensure sufficient water is present) to favor the desired pathway.
HPLC analysis shows poor peak shape (tailing) Secondary interactions between the analyte (especially the amine product) and the silica backbone of the HPLC column.Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to ensure the amine is fully protonated and behaves consistently. Alternatively, use a high-purity, end-capped column to minimize available silanol groups.[7]
Difficulty confirming product identity Mass spectrometry data is ambiguous, or multiple products are formed.Solution: Isolate the degradation product using preparative HPLC. Characterize the pure compound using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Data Summary for Product Identification

Use the following table to aid in the identification of potential products via mass spectrometry.

Compound NameMolecular FormulaExact Mass (Da)Expected Ion (ESI+) [M+H]⁺
This compound (Parent)C₉H₉NO₂163.06164.07
2-Aminobenzaldehyde (Hydrolysis Product)C₇H₇NO121.05122.06
Acetic Acid (Hydrolysis Product)C₂H₄O₂60.0261.03 (or observed in ESI-)
Cyclized/Dehydrated Product (Example)C₉H₇NO145.05146.06
Experimental Protocols

Protocol 3.3.1: Forced Degradation via Acid Hydrolysis [7][8]

  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Condition: In a sealed vial, add 1 mL of the stock solution to 9 mL of 1.0 M hydrochloric acid. This creates a final drug concentration of 0.1 mg/mL in 1.0 M HCl.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Place both the stress and control vials in a temperature-controlled bath at 60°C.

  • Time Points: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot by adding 100 µL of 1.0 M sodium hydroxide to stop the degradation.

  • Analysis: Dilute the quenched samples with the HPLC mobile phase to an appropriate concentration (e.g., 10 µg/mL) and analyze immediately via HPLC-UV and LC-MS.

Protocol 3.3.2: Stability-Indicating HPLC-UV Method [9]

  • Objective: To separate the parent compound from its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B, hold for 2 minutes.

    • Linear ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

References

  • Mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Amide hydrolysis. University of Calgary. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • What is the mechanism of Acetamide? Patsnap Synapse. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • This compound. PubChem. [Link]

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. [Link]

  • The proposed mechanism for acetamide hydrolysis over (a) (001) and (b)... ResearchGate. [Link]

  • N-(2-(4-Formylphenyl)ethyl)acetamide. PubChem. [Link]

  • Study of the Intramolecular Cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. PubMed. [Link]

  • N-(5-acetamido-2-formylphenyl)acetamide. Chemical Synthesis Database. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. ResearchGate. [Link]

  • Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed. [Link]

  • Intramolecular cyclization assistance for fast degradation of ornithine-based poly(ester amide)s. University of Texas Southwestern Medical Center. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]

  • Gold-Catalyzed Asymmetric Intramolecular Cyclization of N-Allenamides for the Synthesis of Chiral Tetrahydrocarbolines. PubMed. [Link]

  • Intramolecular Cyclization of ortho-Substituted Chalcones in the Presence of Palladium Complexes with Chiral Bisphosphine Ligands. ResearchGate. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

Sources

Technical Support Center: Navigating Scale-Up Synthesis of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(2-formylphenyl)acetamide. As a key building block in medicinal chemistry and organic synthesis, its successful and reproducible scale-up is critical. This guide is designed for researchers, chemists, and process development professionals to address the common, yet often understated, challenges encountered during its preparation. My approach here is to move beyond simple procedural lists and delve into the causality behind common failures, providing you with the rationale needed to troubleshoot effectively and optimize your process.

The most direct and common synthetic route involves the N-acetylation of 2-aminobenzaldehyde. While seemingly straightforward, this pathway is fraught with challenges, primarily stemming from the profound instability of the 2-aminobenzaldehyde starting material. This guide will focus on providing robust, field-proven solutions to ensure a successful and scalable synthesis.

Part 1: The Achilles' Heel - Managing the 2-Aminobenzaldehyde Starting Material

The single greatest point of failure in this synthesis is the quality and handling of the 2-aminobenzaldehyde precursor. Its bifunctional nature (aromatic amine and aldehyde) makes it highly susceptible to self-condensation and polymerization, a well-documented issue.[1][2] Success on a larger scale is impossible without rigorous control over this starting material.

FAQ 1.1: My 2-aminobenzaldehyde has arrived as a dark, discolored solid or a tar-like substance. Is it usable?

Answer: It is highly inadvisable to proceed. The dark coloration (ranging from deep yellow to brown or black) is a clear visual indicator of significant degradation through polymerization.[1] Using compromised starting material will inevitably lead to low yields, the formation of intractable byproducts, and complex purification challenges. The aldehyde and amine groups of different molecules can react with each other to form trimers, tetramers, and other polymeric structures.[2]

Troubleshooting Guide 1.1: Protocol for Incoming Quality Control and Handling of 2-Aminobenzaldehyde

Causality: 2-Aminobenzaldehyde's instability necessitates storage at low temperatures (typically -20°C) under an inert atmosphere to slow down polymerization kinetics.[1][3][4] Exposure to ambient temperature, air, or moisture will accelerate degradation.

Step-by-Step Protocol:

  • Procurement & Shipping: Specify shipment on dry ice to your vendor.[3] Upon receipt, do not allow the container to warm to room temperature.

  • Immediate Storage: Transfer the material immediately to a designated -20°C freezer.[1] The storage area should be dry and the container tightly sealed.

  • Pre-Use Quality Check: Before committing to a large-scale reaction, it is critical to assess a small sample from the batch.

    • Visual Inspection: The material should be a white to light-yellow powder or crystalline solid.[2]

    • Solubility Test: A small amount should dissolve readily in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to give a clear, light-yellow solution. The presence of insoluble material suggests polymers.

    • Spectroscopic Analysis: Run a quick ¹H NMR on a small sample. You should see a clean spectrum corresponding to the product structure, with characteristic aldehyde and amine proton signals. The presence of broad, unresolved humps in the baseline is indicative of polymeric impurities.

  • Aliquoting for Use: For large batches, it is best practice to quickly weigh and aliquot the required amount in a cold room or under a stream of inert gas and immediately add it to the reaction vessel. Minimize the time the bulk material is out of the freezer.

Mandatory Visualization: Quality Control Workflow for 2-Aminobenzaldehyde

A Receive 2-Aminobenzaldehyde (Shipped on Dry Ice) B Immediate Storage at -20°C A->B C Pre-Use QC Check (Small Sample) B->C D Visual Inspection: White to Light-Yellow Solid? C->D Assess Quality E ¹H NMR Analysis: Clean Spectrum? D->E Visually OK G FAIL: Reject Batch D->G Dark/Tarry F PASS: Proceed to Reaction E->F Spectrum Clean E->G Polymeric Impurities Detected A Crude this compound B Assess Purity (TLC/LCMS/NMR) A->B C Purity >98%? B->C D Product Meets Specification (Dry and Package) C->D Yes E Select Purification Method C->E No F Recrystallization (Recommended for Scale-Up) E->F G Column Chromatography (Small Scale / Difficult Separations) E->G H Perform Solvent Screen F->H I Run Recrystallization Protocol H->I J Re-assess Purity I->J J->D Purity OK J->I Purity Not OK (Re-crystallize)

Sources

Technical Support Center: Catalyst Selection for N-(2-formylphenyl)acetamide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of N-(2-formylphenyl)acetamide cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting common experimental hurdles. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve high-yielding, selective quinoline synthesis.

Introduction: The Friedländer Annulation and Its Intricacies

The intramolecular cyclization of this compound is a classic example of the Friedländer annulation, a powerful method for synthesizing quinoline scaffolds.[1][2] Quinolines are a critical class of heterocyclic compounds prevalent in medicinal chemistry and materials science.[3][4] While seemingly straightforward, this reaction is nuanced, with catalyst choice being a pivotal factor dictating its success. This guide will delve into the mechanistic considerations, catalyst selection strategies, and practical troubleshooting to ensure robust and reproducible outcomes.

The reaction proceeds via an intramolecular condensation between the formyl group and the active methylene group of the acetamide moiety, followed by cyclization and dehydration to form the quinoline ring. This process can be catalyzed by both acids and bases.[2][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My reaction is sluggish, resulting in a low yield of the desired quinoline. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and corresponding solutions:

  • Inadequate Catalyst Activity: The choice and concentration of the catalyst are paramount.[6]

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA), as well as Lewis acids such as neodymium(III) nitrate hexahydrate, are effective catalysts.[1][5] If you are observing low conversion, consider increasing the catalyst loading or switching to a stronger acid. For instance, trifluoromethanesulfonic acid (TFOH) is a more potent option than PTSA.[2]

    • Base Catalysis: Bases like potassium tert-butoxide (KOtBu) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote the reaction.[2] Ensure the base is of high purity and used in appropriate stoichiometric amounts. Anhydrous conditions are often crucial for base-catalyzed reactions to prevent catalyst quenching.

    • Heterogeneous Catalysts: Solid acid catalysts like Nafion can offer advantages in terms of separation and recyclability.[5]

  • Suboptimal Reaction Temperature: The cyclization often requires thermal energy to overcome the activation barrier.

    • Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition. Microwave irradiation can sometimes accelerate the reaction and improve yields.[5]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates.

    • Protic solvents like ethanol or isopropanol can participate in hydrogen bonding and may solvate the catalyst, affecting its activity. Aprotic solvents such as toluene or dioxane are often good choices. In some cases, solvent-free conditions have been shown to be highly effective, particularly with catalysts like PTSA and iodine.[2][5]

Question 2: I'm observing the formation of significant side products, complicating purification and reducing my overall yield. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is a common pitfall. Understanding the potential side reactions is key to mitigating them.

  • Intermolecular Condensation: At high concentrations, this compound can undergo intermolecular self-condensation or condensation with other reactive species present.

    • Solution: Employing high dilution conditions can favor the desired intramolecular cyclization over intermolecular reactions.[7] This principle is based on the concept that the effective concentration of the reacting ends of the same molecule is higher than that of two different molecules at low overall concentrations.

  • Aldol Condensation of the Starting Material: Under basic conditions, the formyl group can participate in intermolecular aldol-type reactions.

    • Solution: If using a base catalyst, consider a milder base or a Lewis acid catalyst instead. Alternatively, adding the base slowly to the reaction mixture at a lower temperature can help control the rate of competing reactions.

  • Oxidation or Decomposition: The starting material or product may be sensitive to the reaction conditions, leading to degradation.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. If decomposition is observed at higher temperatures, try to find a more active catalyst that allows the reaction to proceed at a lower temperature.

Question 3: How do I choose between an acid and a base catalyst for my this compound cyclization?

Answer:

The choice between an acid or base catalyst depends on the specific substrate and the desired outcome. Here's a comparative overview to guide your decision:

Catalyst TypeAdvantagesDisadvantagesRecommended For
Brønsted Acids (e.g., PTSA, TFA) Readily available, easy to handle, effective for a wide range of substrates.[1]Can be corrosive, may require neutralization during workup, potential for acid-catalyzed side reactions.General purpose, initial screening of reaction conditions.
Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) Can be highly efficient and selective, often milder than Brønsted acids.[1]May be more expensive, can be sensitive to moisture.Substrates with acid-sensitive functional groups.
Base Catalysts (e.g., KOtBu, DBU) Effective for substrates that are stable under basic conditions.[2]Can promote aldol-type side reactions, requires anhydrous conditions.[2]Specific substrates where acid catalysis is problematic.
Heterogeneous Catalysts (e.g., Nafion) Easy to separate from the reaction mixture, recyclable, environmentally friendly.[5]May have lower activity compared to homogeneous catalysts, potential for mass transfer limitations.Green chemistry approaches, large-scale synthesis.

Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization

This protocol provides a starting point for the synthesis of quinoline from this compound using p-toluenesulfonic acid (PTSA) as the catalyst.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material (concentration can be optimized, start with 0.1 M).

  • Add a catalytic amount of PTSA (e.g., 10 mol%).

  • Flush the system with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer annulation for this cyclization?

A1: The Friedländer synthesis can proceed through two primary mechanistic pathways.[1] In the context of this compound, the intramolecular variant is at play.

  • Mechanism A (Aldol-type first): The reaction begins with an intramolecular aldol-type condensation between the enolizable acetamide and the formyl group to form an aldol adduct. This intermediate then undergoes dehydration, followed by cyclization via imine formation and a final dehydration step to yield the quinoline product.[1]

  • Mechanism B (Schiff base first): Alternatively, the reaction can initiate with the formation of an intramolecular Schiff base (imine) between the amine and the formyl group. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the quinoline.[1] The predominant mechanism can be influenced by the reaction conditions and the specific catalyst used.[8]

Friedlander_Mechanism cluster_main This compound Cyclization Start This compound Aldol_Adduct Aldol Adduct Start->Aldol_Adduct Intramolecular Aldol Condensation Schiff_Base Schiff Base Start->Schiff_Base Schiff Base Formation Unsaturated_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H2O Imine Imine Intermediate Unsaturated_Carbonyl->Imine Imine Formation Quinoline Quinoline Imine->Quinoline -H2O Aldol_Intermediate_B Aldol Intermediate Schiff_Base->Aldol_Intermediate_B Intramolecular Aldol Reaction Aldol_Intermediate_B->Quinoline -H2O

Caption: Possible mechanistic pathways for the intramolecular Friedländer annulation.

Q2: Can catalyst deactivation be an issue in these reactions?

A2: Yes, catalyst deactivation can occur, although it is more commonly discussed in the context of heterogeneous catalysis and hydrodenitrogenation of quinolines.[9] In homogeneous catalysis for this specific cyclization, deactivation might occur through several mechanisms:

  • Poisoning: Impurities in the starting materials or solvent can bind to the catalyst's active site, rendering it inactive.

  • Side Reactions: The catalyst may react with components of the reaction mixture to form an inactive species. For instance, strong bases can be neutralized by acidic impurities.

  • Thermal Decomposition: At very high temperatures, the catalyst itself might decompose. To minimize deactivation, ensure the use of high-purity reagents and solvents, and operate within the recommended temperature range for the chosen catalyst.[10]

Q3: Are there any "green" or more environmentally friendly catalyst options?

A3: Absolutely. The field of green chemistry has driven the development of more sustainable catalytic systems.

  • Ionic Liquids: Ionic liquids have been successfully employed as both catalysts and solvents in Friedländer synthesis, often leading to high yields and simplified product isolation.[2][3]

  • Solid-Supported Catalysts: As mentioned earlier, heterogeneous catalysts like Nafion (a solid-supported acid) offer the advantage of easy recovery and reuse, reducing waste.[5]

  • Solvent-Free Conditions: Performing the reaction without a solvent, often with microwave assistance, is another green approach that minimizes waste and can lead to faster reaction times.[5]

  • Iodine: Molecular iodine has been reported as a highly efficient and environmentally benign catalyst for this transformation under solvent-free conditions.[5]

Troubleshooting_Flowchart Start Low Yield or Side Products Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Solvent Assess Solvent Start->Check_Solvent Check_Conc Consider Concentration Start->Check_Conc Increase_Loading Increase Loading or Switch Catalyst Check_Catalyst->Increase_Loading Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp Change_Solvent Try Aprotic or Solvent-Free Check_Solvent->Change_Solvent High_Dilution Use High Dilution Check_Conc->High_Dilution Success Improved Yield Increase_Loading->Success Increase_Temp->Success Change_Solvent->Success High_Dilution->Success

Caption: A troubleshooting workflow for optimizing the cyclization reaction.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Pougny, J. R., & Lhoste, P. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 64(16), 5853–5861. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Química Organica.org. Friedlander quinoline synthesis. [Link]

  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem., 32(3). [Link]

  • Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • ResearchGate. Intramolecular Cyclization Side Reactions. [Link]

  • Chemistry LibreTexts. III. Intramolecular Addition (Cyclization) Reactions. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Intramolecular reaction. [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions. [Link]

  • Journal of the American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]

  • PMC - NIH. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. [Link]

  • YouTube. Catalyst deactivation. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ResearchGate. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. [Link]

  • PMC - NIH. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

Sources

Technical Support Center: Work-up Procedures for N-(2-formylphenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving N-(2-formylphenyl)acetamide and its derivatives. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Navigating Common Work-up Challenges

Reactions with this compound can present unique challenges during the work-up phase due to the presence of both an aldehyde and an amide functional group. This section addresses specific issues you may encounter and provides structured solutions.

Issue 1: Low or No Product Recovery After Aqueous Work-up

Symptoms:

  • Minimal to no solid product precipitates out of the aqueous layer.

  • The desired product is not observed in the organic layer after extraction, as indicated by TLC or other analyses.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Product is water-soluble The acetamide and formyl groups can increase the water solubility of the product, especially if the overall molecule is small and polar.Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and promoting its partition into the organic layer.
Hydrolysis of the acetamide group The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, converting your product into a more water-soluble amino acid derivative.[1][2]Maintain a neutral or mildly acidic/basic pH during the work-up. If a strong acid or base wash is necessary, perform it quickly and at a low temperature (e.g., in an ice bath).
Formation of a stable emulsion The presence of both polar and non-polar functionalities in the reaction mixture can lead to the formation of stable emulsions during extraction, trapping the product at the interface.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, consider filtering the entire mixture through a pad of Celite. In some cases, allowing the mixture to stand for an extended period can also lead to separation.[3]
Issue 2: Presence of Unreacted Aldehyde Starting Material in the Final Product

Symptoms:

  • NMR or other spectroscopic data indicates the presence of this compound.

  • TLC analysis shows a spot corresponding to the starting material.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress closely using TLC. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
Ineffective removal during work-up A simple aqueous wash may not be sufficient to remove all of the unreacted aldehyde.Utilize a sodium bisulfite wash. Aldehydes react with sodium bisulfite to form water-soluble adducts that can be easily removed in the aqueous layer.[4][5][6] Protocol: After the initial quench, wash the organic layer with a saturated solution of sodium bisulfite. Shake the separatory funnel for several minutes to ensure complete reaction.
Issue 3: Oily Product or Failure to Crystallize

Symptoms:

  • The product is obtained as a viscous oil instead of a solid.

  • Attempts at recrystallization do not yield crystals.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Presence of impurities Residual solvents or byproducts can act as an "impurity oil" that prevents crystallization.Purify the crude product using column chromatography to remove impurities before attempting recrystallization.
Inappropriate recrystallization solvent The chosen solvent may be too good a solvent for your product, preventing it from precipitating out upon cooling.[7][8]Perform a thorough solvent screen to identify a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). An ideal solvent should dissolve the product when hot but not at room temperature.[7]
Product is inherently an oil Some derivatives of this compound may have low melting points and exist as oils at room temperature.If the product is pure (as determined by NMR, etc.), it may not be a crystalline solid. In this case, purification by column chromatography is the most appropriate method.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Work-up Issue Encountered LowRecovery Low Product Recovery Start->LowRecovery AldehydeContamination Aldehyde Contamination Start->AldehydeContamination OilyProduct Oily Product / Fails to Crystallize Start->OilyProduct BrineWash Saturate with Brine LowRecovery->BrineWash Product is water-soluble? ControlpH Control pH & Temperature LowRecovery->ControlpH Amide hydrolysis? BreakEmulsion Break Emulsion (Brine/Celite) LowRecovery->BreakEmulsion Emulsion formed? MonitorReaction Monitor Reaction (TLC) AldehydeContamination->MonitorReaction Incomplete reaction? BisulfiteWash Sodium Bisulfite Wash AldehydeContamination->BisulfiteWash Ineffective removal? ColumnChrom Column Chromatography OilyProduct->ColumnChrom Impurities present? SolventScreen Recrystallization Solvent Screen OilyProduct->SolventScreen Poor solvent choice?

Caption: Troubleshooting workflow for common work-up issues.

Frequently Asked Questions (FAQs)

Q1: What is a general, robust work-up procedure for a reaction involving this compound?

A1: A good starting point for a general work-up procedure is as follows:

  • Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[9]

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous sodium bicarbonate (to neutralize any acidic components).

    • Brine (to facilitate drying).

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography.

Q2: Can I use a strong base like sodium hydroxide during the work-up?

A2: It is generally not recommended to use strong bases like sodium hydroxide, especially with heating, as this can promote the hydrolysis of the acetamide group.[1][2] If a basic wash is necessary to remove acidic impurities, a milder base like sodium bicarbonate is preferred. If a stronger base is required, the wash should be performed quickly and at a low temperature.

Q3: My product seems to be soluble in both the aqueous and organic layers. What should I do?

A3: This can occur with highly polar products. As mentioned in the troubleshooting guide, saturating the aqueous layer with brine is the first step. If this is not sufficient, consider using a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol. However, be aware that this may also extract more water-soluble impurities. In such cases, purification by column chromatography is often the most effective solution.

Q4: What are some common side products to be aware of?

A4: Depending on the specific reaction, common side products can include:

  • Over-oxidation or reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Hydrolysis product: 2-aminobenzaldehyde can be formed if the acetamide group is hydrolyzed.

  • Self-condensation products: Under certain conditions, the aldehyde can undergo self-condensation reactions.

Being aware of these potential side products can help in choosing the appropriate purification strategy.

Standard Work-up and Purification Protocol

This protocol outlines a standard procedure for the work-up and purification of a typical reaction involving this compound.

ProtocolWorkflow Start Reaction Completion Quench Quench with Water/Sat. NH4Cl Start->Quench Extract Extract with Organic Solvent (3x) Quench->Extract Combine Combine Organic Layers Extract->Combine Wash Wash (Water, NaHCO3, Brine) Combine->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: Standard experimental workflow for work-up and purification.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. (2025). Benchchem.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate.
  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]

  • Development of an environment-friendly microextraction method for the determination of aliphatic and aromatic aldehydes in water. (2025). ResearchGate.
  • Arora, P. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of amide bonds under acidic and basic conditions. (n.d.). ResearchGate.
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (n.d.). Benchchem.
  • Understanding the Chemical Properties and Reactivity of N-Ethyl-2-(4-Formylphenyl)Acetamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). PMC - NIH.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20). YouTube. Retrieved from [Link]

  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. (2025). Benchchem.
  • N-(2-(4-Formylphenyl)ethyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde). (n.d.). Biochemical Assay Reagents.
  • Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • N-(5-acetamido-2-formylphenyl)acetamide. (2025, May 20). Chemical Synthesis Database.
  • Preparation method of N-ethyl-2-(4-formylphenyl) acetamide. (n.d.). Google Patents.
  • Supplementary Information for Triflic acid-mediated Phenylation of N-. (n.d.). The Royal Society of Chemistry.
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2022, August 5). PubMed Central. Retrieved from [Link]

  • Acetamide. (n.d.). Wikipedia. Retrieved from [Link]

  • The chromatographic purification of native types I, II, and III collagens. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Acetamide. (2020, February 29). Sciencemadness Wiki. Retrieved from [Link]

  • Novel substituted-acetamide compound and a process for the preparation thereof. (n.d.). Google Patents.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, June 30). PubMed Central. Retrieved from [Link]

  • Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. (n.d.). Benchchem.
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common impurities in commercial N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-formylphenyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (also known as 2-acetamidobenzaldehyde). This resource is designed to help you identify, understand, and troubleshoot common purity issues encountered with commercial batches of this reagent. As a versatile intermediate in organic synthesis, its purity is paramount to achieving reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most ?

Commercial batches can contain impurities arising from the synthetic route, subsequent degradation, or improper storage. The most prevalent species are typically:

  • N-(2-carboxyphenyl)acetamide: The product of aldehyde oxidation.

  • 2-Aminobenzaldehyde: A potential starting material or a product of amide hydrolysis.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 2-methylaniline (o-toluidine) or related precursors.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene).

Q2: How can I quickly assess the purity of my this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative check. An impure sample will often show multiple spots. The corresponding carboxylic acid impurity, N-(2-carboxyphenyl)acetamide, may appear as a streak rather than a distinct spot if a non-acidified eluent is used.

  • ¹H NMR Spectroscopy: This provides quantitative insights. Look for characteristic impurity peaks (see Troubleshooting Guide below). The aldehyde proton of the desired product should be a sharp singlet around 9.9 ppm.

  • Melting Point: A broad melting range or a melting point that is significantly lower than the literature value (approx. 73-75 °C) indicates the presence of impurities.

Q3: What are the ideal storage conditions to prevent degradation?

To minimize the formation of degradation-related impurities, store this compound under the following conditions:

  • Temperature: Cool (2-8 °C).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Light: In an amber or opaque vial to protect from light.

  • Moisture: In a desiccated environment, as moisture can facilitate hydrolysis.

Troubleshooting Guide: Purity Issues & Solutions

This section addresses specific problems you might encounter, linking them to likely impurities and providing actionable solutions.

Problem 1: My ¹H NMR spectrum shows an unexpected peak downfield of the aldehyde signal.
  • Symptom: A broad singlet appears between 10-12 ppm, and the integration of the main aldehyde peak at ~9.9 ppm is less than 1H.

  • Likely Cause: N-(2-carboxyphenyl)acetamide . This is the most common impurity, formed by the oxidation of the aldehyde group.[3][4][5] The carboxylic acid proton is deshielded and appears significantly downfield.

  • Verification: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The peak at 10-12 ppm should disappear due to proton exchange.

  • Solution: Acid-Base Extraction Protocol

    • Dissolve the impure solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL per gram of compound).[3][4] This deprotonates the acidic impurity, pulling it into the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the purified product.

    • Confirm purity by TLC and ¹H NMR.

Problem 2: My solid material has a yellow or brownish tint, and my reaction yields are low.
  • Symptom: The typically off-white to pale yellow solid is discolored. Subsequent reactions using this material are sluggish or result in complex mixtures.

  • Likely Cause: 2-Aminobenzaldehyde or other colored byproducts from the synthesis. 2-aminobenzaldehyde is a common precursor and can arise from the hydrolysis of the amide bond. It is often a colored, unstable compound that can polymerize or interfere with downstream reactions.

  • Verification: Check the ¹H NMR for two aldehyde protons and complex aromatic signals inconsistent with the main product. On a TLC plate, this impurity may appear as a colored spot.

  • Solution: Recrystallization Recrystallization is highly effective for removing colored impurities and byproducts with different solubility profiles.[6]

    • Select an appropriate solvent system. A common choice is a mixture of ethyl acetate and hexanes, or toluene.

    • Dissolve the impure solid in the minimum amount of the hot solvent (or the more polar solvent of a binary system).

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot-filtering to remove it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Problem 3: My mass spectrometry data shows a peak corresponding to the loss of an acetyl group.
  • Symptom: In addition to the expected molecular ion peak, there is a significant fragment or separate ion corresponding to the mass of 2-aminobenzaldehyde.

  • Likely Cause: Amide Hydrolysis . This can be exacerbated by exposure to acidic or basic conditions during workup or chromatography.[7] While some fragmentation is expected in the mass spectrometer, its presence as a distinct impurity should be confirmed by other methods like HPLC or TLC.

  • Solution: Careful Handling & Purification

    • Avoid prolonged exposure to strong acids or bases during reaction workups.

    • If purification by column chromatography is necessary, consider using a neutral stationary phase like deactivated silica gel. Amides can sometimes be sensitive to standard silica gel.[6] A small amount of a neutral amine like triethylamine can be added to the eluent to suppress decomposition on the column.[6]

Summary of Common Impurities and Identification Methods

Impurity NameStructureOrigin¹H NMR Signature (in CDCl₃)Removal Method
N-(2-carboxyphenyl)acetamide O=C(O)c1ccccc1NC(=O)COxidation~11.0 ppm (br s, 1H, COOH), distinct aromatic signalsAcid-Base Extraction
2-Aminobenzaldehyde O=Cc1ccccc1NHydrolysis / Starting Material~9.8 ppm (s, 1H, CHO), ~6.0 ppm (br s, 2H, NH₂), complex aromatic regionRecrystallization, Column Chromatography
2-Methylaniline (o-toluidine) Cc1ccccc1NStarting Material~3.6 ppm (br s, 2H, NH₂), ~2.2 ppm (s, 3H, CH₃), distinct aromatic signalsRecrystallization

Visual Workflow and Diagrams

Impurity Formation Pathways

The following diagram illustrates the primary pathways through which common impurities are formed from the target molecule.

cluster_main This compound cluster_impurities Common Impurities A This compound B N-(2-carboxyphenyl)acetamide A->B Oxidation (Air, O₂) C 2-Aminobenzaldehyde A->C Hydrolysis (H₂O, Acid/Base)

Caption: Formation of key impurities from this compound.

Troubleshooting and Purification Workflow

This workflow provides a systematic approach to identifying and removing impurities from a commercial sample.

start Receive Commercial This compound assess Initial Purity Assessment (TLC, ¹H NMR, MP) start->assess decision Impurities Detected? assess->decision acid_check Acidic Impurity Present? (e.g., Carboxylic Acid) decision->acid_check Yes pass Material is >98% Pure Proceed with Experiment decision->pass No color_check Colored Impurities or Multiple Spots on TLC? acid_check->color_check No wash Perform NaHCO₃ Wash acid_check->wash Yes recrystal Recrystallize color_check->recrystal Yes reassess Re-assess Purity color_check->reassess No wash->color_check recrystal->reassess reassess->pass Purity OK fail Purity still insufficient. Consider column chromatography. reassess->fail Purity Not OK

Caption: Step-by-step workflow for sample purification.

References

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from NCERT website. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. [Link]

  • Various Authors. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Various Authors. (2015). Purifying aldehydes? Reddit. [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Synthetika. (n.d.). 2-Methylaniline (o-Toluidine). [Link]

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Validation & Comparative

A Tale of Two Precursors: N-(2-formylphenyl)acetamide vs. 2-Aminobenzaldehyde in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Friedländer Annulation for Pharmaceutical Research and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its synthesis, therefore, is a subject of continuous refinement and optimization. The Friedländer annulation, a classic and versatile method for constructing the quinoline ring system, traditionally employs 2-aminoaryl aldehydes or ketones as key precursors. Among these, 2-aminobenzaldehyde has been a workhorse. However, its inherent instability presents significant challenges in terms of handling, storage, and reaction reproducibility. This has led researchers to seek more stable and reliable alternatives.

This technical guide provides an in-depth comparison of the traditional precursor, 2-aminobenzaldehyde, with a more stable and increasingly utilized alternative: N-(2-formylphenyl)acetamide. We will delve into the causality behind the experimental choices, provide supporting data, and offer detailed protocols to empower researchers in making informed decisions for their quinoline synthesis campaigns.

The Challenge of Instability: The Case Against 2-Aminobenzaldehyde

2-Aminobenzaldehyde is a bifunctional molecule possessing both a nucleophilic amino group and an electrophilic aldehyde. This combination makes it highly susceptible to self-condensation and polymerization, leading to the formation of complex mixtures and degradation upon storage.[1] The compound is often a low-melting, yellow solid that is prone to discoloration and decomposition, particularly when exposed to air, light, or elevated temperatures.

This instability translates to several practical challenges in the laboratory:

  • Inconsistent Purity: The purity of commercially available 2-aminobenzaldehyde can vary significantly, impacting reaction yields and reproducibility.

  • Storage Difficulties: Long-term storage is problematic, often requiring refrigeration or storage under an inert atmosphere to minimize degradation.

  • Reaction Control: The propensity for self-reaction can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target quinoline.

These drawbacks have historically been a bottleneck in the widespread application of the Friedländer synthesis, especially in process development and scale-up scenarios where precursor stability is paramount.

A Stable Alternative: The Rise of this compound

To circumvent the challenges associated with 2-aminobenzaldehyde, chemists have turned to protected and more stable precursors. This compound, the N-acetylated derivative of 2-aminobenzaldehyde, has emerged as a superior alternative. The acetylation of the amine functionality effectively masks its nucleophilicity, preventing the undesired self-condensation reactions that plague the parent compound.

The core advantage of this compound lies in its ability to serve as an in-situ source of 2-aminobenzaldehyde. Under the acidic or basic conditions typically employed in the Friedländer synthesis, the acetamide group is readily hydrolyzed, liberating the reactive 2-aminobenzaldehyde to participate in the desired cyclization reaction.[2][3] This strategy offers the best of both worlds: the stability of a protected precursor for ease of handling and storage, and the reactivity of the free amine when needed for the synthesis.

Mechanistic Rationale: In-Situ Generation and Cyclization

The use of this compound in the Friedländer synthesis introduces an initial deprotection step. The overall reaction sequence can be visualized as a two-stage process occurring in a single pot.

G cluster_0 Stage 1: In-situ Deprotection cluster_1 Stage 2: Friedländer Annulation A This compound B 2-Aminobenzaldehyde A->B Hydrolysis (Acid or Base) C 2-Aminobenzaldehyde E Aldol Adduct C->E Aldol Condensation D Enolizable Ketone/Aldehyde D->E F α,β-Unsaturated Carbonyl E->F Dehydration G Quinoline F->G Intramolecular Cyclization & Dehydration G A Dissolve 2-Aminobenzaldehyde in DCM B Cool to 0°C A->B C Add Pyridine B->C D Add Acetic Anhydride C->D E Warm to RT, Stir 2-4h D->E F Quench with 1M HCl E->F G Work-up (Wash, Dry) F->G H Purify (Column Chromatography) G->H

Sources

A Technical Guide to the Comparative Reactivity of N-(Formylphenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Formylphenyl)acetamide and its ortho, meta, and para isomers are bifunctional molecules of significant interest in medicinal chemistry and organic synthesis. Possessing both a reactive aldehyde and an acetamido group, these compounds serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The positional isomerism of the formyl and acetamido groups on the phenyl ring profoundly influences the molecule's electronic properties, steric environment, and overall reactivity. This guide provides an in-depth comparative analysis of the reactivity of N-(2-formylphenyl)acetamide, N-(3-formylphenyl)acetamide, and N-(4-formylphenyl)acetamide, supported by established chemical principles and experimental considerations.

Understanding the Substituent Effects

The reactivity of the formyl group in these isomers is primarily dictated by the electronic and steric effects of the acetamido substituent.

Electronic Effects: The acetamido group (–NHCOCH₃) is generally considered an activating, ortho, para-directing group in electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance (+R effect). This resonance effect increases the electron density at the ortho and para positions. However, the acetamido group also exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen and oxygen atoms. The resonance effect is generally stronger than the inductive effect, leading to an overall electron-donating character.[1][2]

Steric Effects: The acetamido group is relatively bulky. When positioned ortho to the formyl group, it can significantly hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance is a major determinant of the reactivity of the ortho isomer.

Comparative Reactivity Analysis

The interplay of electronic and steric effects leads to a distinct reactivity profile for each isomer.

N-(4-formylphenyl)acetamide (para-isomer)

In the para isomer, the acetamido group is positioned opposite to the formyl group. This placement allows its strong +R effect to be fully exerted on the formyl group through the benzene ring. The delocalization of the nitrogen's lone pair increases the electron density of the entire ring, including the carbon atom of the formyl group. This increase in electron density makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.

N-(3-formylphenyl)acetamide (meta-isomer)

In the meta isomer, the acetamido group is situated at a position where its resonance effect does not directly influence the formyl group. The primary electronic influence at the meta position is the inductive effect. Since the acetamido group has a weak -I effect, it slightly withdraws electron density from the ring, making the carbonyl carbon slightly more electrophilic compared to the para isomer. Therefore, the meta isomer is expected to be more reactive towards nucleophiles than the para isomer.

This compound (ortho-isomer)

The reactivity of the ortho isomer is dominated by steric hindrance . The bulky acetamido group in close proximity to the formyl group physically blocks the trajectory of incoming nucleophiles, significantly reducing the rate of nucleophilic addition reactions.[3] This steric hindrance often outweighs the electronic effects. Consequently, this compound is generally the least reactive of the three isomers in intermolecular reactions.

However, the ortho isomer exhibits unique reactivity due to the proximity of the two functional groups, which can lead to intramolecular reactions . For instance, under certain conditions, it can undergo intramolecular cyclization.

Quantitative Comparison: Hammett Equation

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

The Hammett constants (σ) for the acetamido group are:

  • σm = +0.12

  • σp = -0.01

A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The positive σm value for the acetamido group confirms its weak electron-withdrawing inductive effect at the meta position. The near-zero σp value reflects the opposing +R and -I effects at the para position, with the electron-donating resonance effect slightly dominating.

For a typical nucleophilic addition to a benzaldehyde, the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value. Based on the Hammett constants, we can predict the following order of reactivity for reactions where electronic effects are the primary determinant:

N-(3-formylphenyl)acetamide > Benzaldehyde ≈ N-(4-formylphenyl)acetamide

This prediction aligns with our qualitative analysis for the meta and para isomers. However, the Hammett equation does not account for the significant steric effects in the ortho isomer, which, as previously discussed, will render it the least reactive in most intermolecular reactions.

Unique Reactivity of the Ortho Isomer: Intramolecular Cyclization

The close proximity of the formyl and acetamido groups in this compound allows for intramolecular reactions that are not possible for the meta and para isomers. Under acidic or basic conditions, the nitrogen of the acetamido group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This can lead to the formation of a cyclic hemiaminal or related heterocyclic structures. For example, acid-catalyzed cyclization can lead to the formation of a 3-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one derivative.

Caption: Intramolecular cyclization of this compound.

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted reactivity differences, a series of parallel reactions can be performed on the three isomers.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition to a carbonyl group.[6][7][8] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.

Protocol:

  • To three separate round-bottom flasks, each containing a solution of a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) in an appropriate solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at 0 °C to generate the ylide.

  • To each flask, add an equimolar amount of this compound, N-(3-formylphenyl)acetamide, and N-(4-formylphenyl)acetamide, respectively.

  • Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • The rate of disappearance of the starting aldehyde will provide a direct measure of its reactivity.

Expected Outcome: The reaction with N-(3-formylphenyl)acetamide is expected to be the fastest, followed by N-(4-formylphenyl)acetamide. The reaction with this compound will be significantly slower due to steric hindrance.

G cluster_0 Wittig Reaction Workflow start Prepare Phosphonium Ylide isomer2 Add this compound start->isomer2 isomer3 Add N-(3-formylphenyl)acetamide start->isomer3 isomer4 Add N-(4-formylphenyl)acetamide start->isomer4 monitor Monitor Reaction Progress (TLC/GC) isomer2->monitor isomer3->monitor isomer4->monitor analyze Compare Reaction Rates monitor->analyze

Caption: Workflow for comparing the reactivity of isomers in a Wittig reaction.

Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds.[9][10][11] The initial step involves the formation of an imine or enamine, which is a nucleophilic addition of an amine to the carbonyl group.

Protocol:

  • In three separate reaction vessels, dissolve each of the N-(formylphenyl)acetamide isomers in a suitable solvent (e.g., methanol or dichloroethane).

  • To each vessel, add an equimolar amount of a primary or secondary amine (e.g., benzylamine) and a mild reducing agent that selectively reduces the iminium ion (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃).[12]

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.

  • The rate of consumption of the starting aldehyde will indicate the relative reactivity.

Expected Outcome: Similar to the Wittig reaction, the meta isomer is expected to react the fastest, followed by the para isomer. The ortho isomer will exhibit the slowest reaction rate.

Spectroscopic Data for Isomer Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between the three isomers.[13][14][15]

Isomer Key ¹H NMR Features (Aromatic Region) Key ¹³C NMR Features (Carbonyl Carbon) Key IR Features (C=O Stretch)
Ortho Complex multiplet patterns due to the proximity of substituents.Chemical shift influenced by steric and electronic effects.May be shifted due to potential intramolecular hydrogen bonding.
Meta Four distinct aromatic proton signals with characteristic ortho, meta, and para couplings.Carbonyl carbon chemical shift will be the most downfield due to the -I effect of the acetamido group.Typical aldehyde C=O stretch (~1700 cm⁻¹).
Para Two doublets (AA'BB' system) due to the symmetry of the molecule.Carbonyl carbon will be more upfield compared to the meta isomer due to the +R effect.Typical aldehyde C=O stretch (~1700 cm⁻¹).

Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer frequency.

Conclusion

The reactivity of N-(formylphenyl)acetamide isomers is a nuanced interplay of electronic and steric effects. The para isomer's reactivity is dampened by the electron-donating resonance effect of the acetamido group. The meta isomer, primarily influenced by the weak inductive effect, is the most reactive of the three in intermolecular nucleophilic additions. The ortho isomer is the least reactive in such reactions due to significant steric hindrance, but it possesses the unique ability to undergo intramolecular cyclization. A thorough understanding of these reactivity differences is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting the chemical behavior of these valuable building blocks.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Brainly. (2023). Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in....
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  • NIH. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • University of Calgary. (n.d.).
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  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
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  • NIH. (n.d.).
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A Comparative Guide to HPLC Purity Analysis of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. N-(2-formylphenyl)acetamide, a key building block in the synthesis of various heterocyclic compounds, including quinazolines, is no exception. Its purity profile directly impacts the downstream reaction yield and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this critical intermediate, grounded in established scientific principles and field-proven expertise.

The Criticality of Method Selection in Purity Analysis

The choice of an analytical method is a pivotal decision in process chemistry and quality control. For this compound, which possesses both a polar amide and a reactive aldehyde functional group on an aromatic ring, the primary analytical challenge is to resolve the main component from structurally similar impurities. These may include starting materials (e.g., 2-aminobenzaldehyde), over-oxidized products (e.g., 2-acetamidobenzoic acid), or degradation products. Reversed-phase (RP) HPLC is the gold standard for this type of analysis due to its versatility and high resolving power for moderately polar compounds[1].

This guide will compare two distinct RP-HPLC approaches:

  • Method A: The High-Resolution Gradient Method - An exhaustive method designed for comprehensive impurity profiling, ideal for method development, and final quality assessment.

  • Method B: The Rapid Isocratic QC Method - A streamlined, faster method optimized for routine in-process control and high-throughput screening.

Method A: The High-Resolution Gradient Method

This method is designed to provide maximum separation efficiency, ensuring that even trace-level impurities with close elution profiles are resolved from the main analyte peak. The use of a gradient elution, where the mobile phase composition is changed over the course of the run, is fundamental to achieving this goal.

Principle and Rationale

A gradient elution is necessary for complex samples containing compounds with a wide range of polarities. The analysis begins with a higher percentage of the aqueous phase, which allows for the retention and separation of highly polar potential impurities. As the percentage of the organic solvent (acetonitrile) increases, the mobile phase becomes stronger, sequentially eluting compounds of increasing hydrophobicity, including the target analyte this compound and any non-polar impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is selected for its hydrophobic character, which provides excellent retention for aromatic compounds[2][3]. A column with a particle size of 3 µm to 5 µm offers a good balance between efficiency and backpressure[4].

  • Mobile Phase: A combination of water and acetonitrile (ACN) is used. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff wavelength[5][6]. A phosphate buffer is incorporated into the aqueous phase to maintain a consistent pH (around 6.0), which is crucial for the reproducibility of retention times, especially for any acidic or basic impurities.

  • Detection: UV detection at 254 nm is chosen. This wavelength provides a good response for the aromatic ring and conjugated system of this compound and related impurities, offering high sensitivity[7].

Experimental Protocol: Method A
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 6.0
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Gradient Program Time (min)
0
20
25
26
30

Method B: The Rapid Isocratic QC Method

For routine quality control where speed is essential and the impurity profile is well-characterized, a simplified isocratic method is often preferable. This approach uses a constant mobile phase composition, leading to shorter run times and simpler instrument operation.

Principle and Rationale

An isocratic elution is suitable when the impurities of interest have retention times sufficiently different from the main peak and from each other. The mobile phase composition is optimized to provide adequate resolution in the shortest possible time. This method sacrifices the ability to resolve a wide range of impurities for the sake of speed and efficiency in a known system.

  • Stationary Phase: To accelerate the analysis, a shorter C18 column (e.g., 150 mm) is used[4]. This reduces the run time while still providing sufficient resolving power for key, known impurities.

  • Mobile Phase: The mobile phase composition is fixed at a ratio of buffer to acetonitrile that provides optimal retention and separation for the main peak and critical impurities identified during development with Method A. This eliminates the need for gradient re-equilibration between runs, significantly saving time.

  • Detection: The detection wavelength remains the same (254 nm) to ensure consistent response factors for quantification.

Experimental Protocol: Method B
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH 6.0) / Acetonitrile (55:45, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 10 minutes

Performance Comparison

The choice between a gradient and isocratic method involves a trade-off between resolution, speed, and complexity. The following table summarizes the expected performance characteristics of each method.

Performance MetricMethod A (Gradient)Method B (Isocratic)Rationale
Total Run Time ~30 minutes~10 minutesIsocratic method eliminates gradient re-equilibration time.
Resolution (Rs) Excellent (>2.0 for all impurities)Good (>1.5 for known impurities)Gradient elution is superior for separating peaks with different polarities.
Peak Tailing Minimal (Tf ≈ 1.0-1.2)Acceptable (Tf ≈ 1.1-1.4)The slower elution in the gradient method often leads to better peak shapes.
Application R&D, method validation, final product release, stability testingRoutine in-process control (IPC), high-throughput screeningMethod A is for comprehensive analysis; Method B is for speed and efficiency.
Complexity Higher (requires gradient pump and programming)Lower (can be run on basic HPLC systems)Isocratic methods are simpler to set up and transfer.

Visualizing the Analytical Workflow

A robust analytical process involves more than just the chromatographic run. The following workflow diagram illustrates the key stages from sample handling to the final report generation.

G cluster_prep Preparation Phase cluster_hplc Analysis Phase cluster_data Data Processing Phase Sample Sample Receipt & Logging Standard Reference Standard Weighing Dilution Sample & Standard Dilution Setup HPLC System Setup (Method A or B) Dilution->Setup Load Samples Equilibrate Column Equilibration Inject Sequence Injection Acquire Data Acquisition Inject->Acquire Run Sequence Integrate Peak Integration Calculate Purity Calculation (% Area Normalization) Report Final Purity Report Generation Calculate->Report Review & Approve G cluster_acc_prec cluster_spec_lin cluster_sens_rob center Method Validation (ICH Q2 R1) Accuracy Accuracy (Recovery) center->Accuracy Precision Precision center->Precision Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity center->Linearity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

A validated method provides confidence that the reported purity values are accurate and reliable, which is a non-negotiable requirement in the pharmaceutical industry. [8]

Conclusion and Recommendations

Both the high-resolution gradient method (Method A) and the rapid isocratic QC method (Method B) have their distinct advantages and applications in the purity analysis of this compound.

  • Method A is indispensable during the research and development phase. Its comprehensive separation power is crucial for identifying and tracking unknown impurities, understanding degradation pathways, and for the formal validation and release testing of the intermediate.

  • Method B is the pragmatic choice for routine manufacturing environments. Once the impurity profile is well-understood and controlled, its speed and simplicity offer significant advantages in operational efficiency for in-process checks, allowing for faster decisions and process adjustments.

Ultimately, the two methods are complementary. Method A provides the deep analytical insight required for process understanding and final quality assurance, while Method B delivers the efficiency needed for routine process monitoring. The selection should be dictated by the specific analytical objective at each stage of the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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A Comparative Spectroscopic Guide to N-(2-formylphenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-formylphenyl)acetamide, a molecule featuring both an acetamide and a formyl group on a phenyl ring, presents a versatile platform for synthesizing a wide array of derivatives, including Schiff bases and other heterocyclic compounds. These derivatives are of significant interest due to their potential biological activities and applications as intermediates in organic synthesis. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and electronic properties of these compounds. This guide will delve into the characteristic spectroscopic signatures of this compound and its analogs, providing a comparative framework for researchers.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the parent molecule, this compound itself. A common synthetic route involves the reaction of 2-aminobenzaldehyde with an acetylating agent. Further derivatization can be achieved through reactions involving the formyl group, such as condensation with amines to form Schiff bases, or modifications to the phenyl ring or acetamide group. For instance, related acetamide derivatives can be synthesized via the Schotten-Baumann reaction or by reacting a substituted aniline with chloroacetyl chloride.[1][2]

Below is a generalized workflow for the synthesis and characterization of these derivatives.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Aniline, Chloroacetyl Chloride) Reaction Reaction (e.g., Acylation) Start->Reaction Workup Work-up & Purification (e.g., Extraction, Chromatography) Reaction->Workup Product Pure Derivative Workup->Product NMR NMR (1H, 13C) Product->NMR IR FT-IR Product->IR UV_Vis UV-Vis Product->UV_Vis MS Mass Spectrometry Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key diagnostic signals. The relative positions of the acetamide and formyl groups (ortho, meta, or para) significantly influence the chemical shifts and coupling patterns of the aromatic protons.

  • Amide Proton (N-H): This proton typically appears as a broad singlet in the downfield region (δ 8.0-10.0 ppm), with its chemical shift being sensitive to solvent and concentration.

  • Formyl Proton (-CHO): The aldehyde proton is highly deshielded and appears as a sharp singlet further downfield, typically in the range of δ 9.5-10.5 ppm.

  • Aromatic Protons (Ar-H): The protons on the phenyl ring exhibit complex splitting patterns (multiplets) in the region of δ 7.0-8.5 ppm. The specific pattern is dictated by the substitution pattern. For the parent this compound, a complex multiplet is expected for the four aromatic protons.

  • Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three methyl protons of the acetamide group is observed in the upfield region, typically around δ 2.2 ppm.[3]

Comparative Insights:

  • Positional Isomers: In the para-substituted analog, N-(4-formylphenyl)acetamide, the aromatic region simplifies to two distinct doublets, a consequence of the higher symmetry.

  • Electron-donating/withdrawing groups: The introduction of substituents on the phenyl ring will shift the signals of nearby protons. For instance, an electron-withdrawing group like a nitro group will shift aromatic protons downfield, while an electron-donating group like a methoxy group will shift them upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are observed. The amide carbonyl carbon typically resonates around δ 168-172 ppm, while the aldehyde carbonyl carbon is found further downfield, around δ 190-195 ppm.

  • Aromatic Carbons: The aromatic carbons appear in the δ 110-150 ppm region. The carbon attached to the nitrogen (C-N) and the carbon attached to the formyl group (C-CHO) are typically deshielded compared to the other aromatic carbons.

  • Acetyl Carbon (-COCH₃): The methyl carbon of the acetamide group appears in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The vibrational frequencies of specific bonds provide a molecular fingerprint.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are expected. The amide carbonyl (Amide I band) typically appears around 1660-1690 cm⁻¹. The aldehyde carbonyl stretch is usually observed at a higher frequency, in the range of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

  • C-N Stretch: The C-N stretching vibration of the amide group (Amide II band, coupled with N-H bending) is found around 1520-1550 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Comparative Data for Acetamide Derivatives:

DerivativeN-H Stretch (cm⁻¹)Amide C=O Stretch (cm⁻¹)Aldehyde/Ketone C=O Stretch (cm⁻¹)Reference
N-(2-Fluorophenyl)-2-(4-formylphenoxy)acetamide~3400 (brs)1690-[2]
N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide~3400 (brs)1701-[2]
2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide~3400 (brs)1689-[2]
N-(2,6-dimethylphenyl) derivative329216751708 (lactam), 1615 (ketone)[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. For this compound and its derivatives, the phenyl ring, the acetamide group, and the formyl group all contribute to the UV-Vis spectrum.

Typically, these compounds exhibit strong absorption bands in the UV region, often between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent used.[5][6] The introduction of auxochromes or extending the conjugation, for instance by forming a Schiff base, will lead to a bathochromic (red) shift of the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound (MW: 163.17 g/mol ), the molecular ion peak (M⁺) is expected at m/z 163.[7][8] Common fragmentation pathways include the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z 120, or the loss of the formyl group (CHO•) resulting in a fragment at m/z 134. Further fragmentation of the aromatic ring can also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information crucial for their identification, structural elucidation, and the understanding of their chemical properties. By systematically comparing the NMR, IR, UV-Vis, and MS data of different analogs, researchers can establish structure-property relationships that are vital for the targeted design of new molecules with desired functionalities. This guide provides a foundational framework for such comparative studies, emphasizing the importance of a multi-technique approach for comprehensive characterization.

References

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  • Patel, H., et al. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

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  • Nchioua, A., et al. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of N-(2-formylphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of N-(2-formylphenyl)acetamide analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a focus on their potential as antimicrobial and anticancer agents. The information presented herein is supported by experimental data from peer-reviewed literature, offering a solid foundation for further research and development in this promising area of medicinal chemistry.

Introduction: The this compound Scaffold

This compound is a versatile chemical entity characterized by an acetamide group and a reactive aldehyde (formyl) group positioned ortho to each other on a phenyl ring. This unique arrangement of functional groups makes it an excellent starting material for the synthesis of a diverse library of derivatives. The aldehyde functionality, in particular, serves as a convenient handle for chemical modification, most notably through the formation of Schiff bases (imines) via condensation with various primary amines.[1][2] This ease of derivatization allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity.

The rationale for exploring analogs of this compound stems from the well-documented biological significance of both the acetamide and Schiff base moieties. Acetamide-containing compounds are known to exhibit a wide range of pharmacological properties, including anti-inflammatory and antiviral activities.[3] Similarly, Schiff bases are a privileged class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.[4][5] The combination of these two pharmacophores in a single molecular framework presents a compelling strategy for the discovery of novel therapeutic agents.

Comparative Biological Activities of this compound Analogs

The primary route for generating analogs of this compound is through the synthesis of Schiff bases. This involves the reaction of the formyl group of this compound with a variety of primary amines, leading to a diverse set of imine derivatives. The biological activity of these analogs is profoundly influenced by the nature of the substituent (R-group) introduced from the primary amine.

Antimicrobial Activity

Schiff bases derived from this compound are expected to exhibit significant antimicrobial properties. The azomethine group (>C=N–) is a key pharmacophore responsible for this activity.[4] The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of cellular enzymes and receptors, leading to interference with normal cell processes.

The antimicrobial potency of these analogs can be modulated by the electronic and steric properties of the substituents on the phenyl ring of the amine reactant.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

R-Group on Amine (H₂N-R)Expected Impact on Antimicrobial ActivityRationale
Electron-donating groups (e.g., -OCH₃, -CH₃) Generally enhance activityIncreased electron density on the azomethine nitrogen may enhance its ability to coordinate with microbial enzymes or metal ions essential for microbial growth.
Electron-withdrawing groups (e.g., -Cl, -NO₂) Variable; can enhance activity against specific strainsHalogens like chlorine can increase lipophilicity, facilitating passage through microbial cell membranes. Nitro groups can participate in redox cycling, generating reactive oxygen species that are toxic to microbes.[6]
Bulky/Steric groups May decrease activityLarge substituents can hinder the optimal interaction of the Schiff base with its biological target.
Heterocyclic amines Often show potent activityHeterocyclic rings can introduce additional binding interactions with microbial targets and may possess intrinsic antimicrobial properties.

Table 1: Predicted Comparative Antimicrobial Activity of this compound Schiff Base Analogs.

This table is a predictive summary based on established SAR principles for Schiff bases and may not reflect the actual activity of all synthesized compounds.

Anticancer Activity

Schiff bases of this compound are also promising candidates for anticancer drug development. Their cytotoxic effects are often mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with DNA synthesis.[3][7] The planar structure of many Schiff bases allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis.[8]

Structure-Activity Relationship (SAR) for Anticancer Activity:

R-Group on Amine (H₂N-R)Expected Impact on Anticancer ActivityRationale
Aromatic amines Generally show good activityThe resulting planar structure can facilitate DNA intercalation. Substituents on the aromatic ring can modulate this interaction.
Substituents on the aromatic amine Electron-withdrawing groups (e.g., -NO₂) often enhance cytotoxicity.These groups can increase the electrophilicity of the molecule, making it more reactive towards nucleophilic sites in biological macromolecules.
Heterocyclic amines Can exhibit potent and selective activityThe presence of heteroatoms can lead to specific interactions with key enzymes or receptors involved in cancer cell signaling pathways.
Metal complexes Often show significantly enhanced activityCoordination with metal ions can alter the geometry and electronic properties of the Schiff base, leading to enhanced DNA binding and cellular uptake.[8]

Table 2: Predicted Comparative Anticancer Activity of this compound Schiff Base Analogs.

This table is a predictive summary based on established SAR principles for Schiff bases and may not reflect the actual activity of all synthesized compounds.

Experimental Protocols

General Synthesis of this compound Schiff Base Analogs

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.

Workflow for Schiff Base Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in ethanol B Add equimolar amount of primary amine (H₂N-R) A->B C Add a catalytic amount of glacial acetic acid B->C D Reflux the reaction mixture for 2-4 hours C->D E Cool the reaction mixture to room temperature D->E F Collect the precipitated product by filtration E->F G Wash the product with cold ethanol F->G H Recrystallize from a suitable solvent (e.g., ethanol) G->H

Caption: General workflow for the synthesis of this compound Schiff base analogs.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add an equimolar amount of the desired primary amine.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[2]

  • Reflux the mixture for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) to obtain the pure Schiff base analog.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

MTT Assay Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC₅₀ values H->I

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a commonly used technique for determining MIC values.[15]

Step-by-Step Protocol:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[13]

  • Preparation of Microtiter Plate: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Add 100 µL of the compound at twice the highest desired final concentration to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate.[13]

  • Inoculation: Dilute the standardized microbial suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]

Potential Mechanism of Action: A Hypothetical Model

The anticancer activity of Schiff bases derived from this compound may involve the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway.

G cluster_0 Cellular Events A Schiff Base Analog (e.g., from this compound) B DNA Intercalation / Damage A->B Inhibits DNA replication C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F Inhibition G Release of Cytochrome c F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: A hypothetical signaling pathway for the induction of apoptosis by this compound Schiff base analogs.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel biologically active compounds. Its derivatization into Schiff base analogs offers a straightforward and efficient strategy for generating a diverse chemical library with significant potential for antimicrobial and anticancer applications. The biological activity of these analogs can be systematically tuned by varying the amine component in the Schiff base synthesis. This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this promising class of compounds, from synthesis and characterization to biological evaluation. Further investigation into the precise mechanisms of action and in vivo efficacy of these analogs is warranted to advance their development as potential therapeutic agents.

References

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  • Torres, M. J., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • Madaboina, S. D., & Kamala, G. R. (2025). Structure, Biological Activities and Synthesis of Schiff Bases: Review Article. Journal of Pharma Insights and Research, 3(4), 094-101. [Link]

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  • Abu-Khadra, A. S., et al. (2016). Preparation, Characterization and Antimicrobial Activity of Schiff Base of (E) - N - (4-(Thiophen-2-ylmethyleneamino) Phenylsulfonyl) Acetamide Metal Complexes. Journal of Materials Science and Chemical Engineering, 4(1), 1-13. [Link]

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A Comparative Guide to the Structural Validation of N-(2-formylphenyl)acetamide: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which its function, reactivity, and therapeutic potential are understood. For N-(2-formylphenyl)acetamide, a molecule featuring key functional groups for further synthetic elaboration, precise structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for its structural elucidation, establishing why single-crystal X-ray crystallography remains the gold standard for providing irrefutable atomic-level evidence.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and formula, they provide data averaged over a population of molecules (in solution or the gas phase) and are inferential by nature. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement within the crystal lattice, yielding precise, quantitative data on bond lengths, angles, and intermolecular interactions that define the molecule's solid-state conformation.

Synthesis and Spectroscopic Characterization: The First Line of Evidence

The journey to structural validation begins with the synthesis and preliminary characterization of the target compound. This compound can be readily synthesized via the acetylation of 2-aminobenzaldehyde.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve 2-aminobenzaldehyde (1.0 eq.) in a suitable solvent, such as dichloromethane or ethyl acetate, in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a mild base, such as triethylamine (1.2 eq.), to the solution to act as an acid scavenger.

  • Acetylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield crystalline this compound.[1]

Following purification, a suite of spectroscopic techniques is employed to confirm the identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the molecular skeleton, showing the number and connectivity of protons and carbons. For this compound, one would expect characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons, the amide N-H proton, and the acetyl methyl group (~2.2 ppm).

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound (C₉H₉NO₂, MW: 163.17 g/mol ).[2] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present. Characteristic stretches for the N-H bond, the amide C=O, and the aldehyde C=O would be expected, confirming their presence in the final molecule.

While these techniques collectively build a strong case for the proposed structure, they do not provide definitive information on the molecule's 3D geometry or intermolecular interactions in the solid state.

X-ray Crystallography: The Unambiguous Structural Arbiter

Single-crystal X-ray diffraction stands alone in its ability to provide a precise and accurate three-dimensional map of atoms in space.[4] The technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice.

Experimental Workflow: From Crystal to Structure

The process of obtaining a crystal structure is a multi-step, self-validating workflow.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth High Purity Sample data_collection Data Collection (Diffractometer) crystal_growth->data_collection Suitable Single Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Data refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Model final_structure Final Structure (CIF File) validation->final_structure Validated Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

While a public crystal structure for this compound is not available, extensive data exists for structurally analogous compounds. The crystal structure of N-(2-acetylphenyl)acetamide (CSD Refcode: WIZQOS), for instance, provides a reliable proxy for the expected structural features.[5] The primary difference—a methyl group versus a hydrogen on the carbonyl—is electronically and sterically minor, allowing for a robust comparative analysis.

Anticipated Crystallographic Data and Structural Insights

Based on analogous structures, a single-crystal X-ray analysis of this compound would yield precise data, summarized below.

ParameterExpected Value / ObservationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c or PbcaDefines the specific symmetry operations within the unit cell.[6]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
C(amide)-N Bond Length ~1.34 ÅShorter than a typical C-N single bond (~1.47 Å) due to resonance, indicating partial double-bond character.
C(amide)=O Bond Length ~1.24 ÅTypical length for an amide carbonyl double bond.
Molecular Conformation The acetamide and formylphenyl groups would likely be nearly coplanar.Planarity is influenced by an intramolecular N-H···O hydrogen bond between the amide N-H and the formyl oxygen.[5]
Intermolecular Forces Molecules would likely form chains or sheets via intermolecular N-H···O=C(amide) hydrogen bonds.These interactions dictate the crystal packing and influence physical properties like melting point.[7][8]

The most significant insight from X-ray crystallography would be the direct observation of an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the ortho-formyl group. This interaction would constrain the molecule into a largely planar conformation, a critical structural detail that cannot be definitively proven by spectroscopic methods alone.

A Comparative Analysis: The Right Tool for the Right Question

The structural validation of a compound is best achieved through the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data create a comprehensive and validated structural picture.

Logic_Flow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_info Derived Information compound Purified Compound nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir xray X-ray Crystallography compound->xray info_nmr Connectivity (Solution State) nmr->info_nmr info_ms Molecular Formula (Gas Phase) ms->info_ms info_xray 3D Structure Bond Lengths/Angles Intermolecular Forces (Solid State) xray->info_xray validated Validated Structure info_nmr->validated info_ms->validated info_xray->validated

Caption: Complementary roles of analytical techniques in structural elucidation.

Performance Comparison of Key Validation Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Yield Absolute 3D atomic coordinates, bond lengths & angles, packingAtomic connectivity, electronic environment, conformation (soln.)Molecular weight, elemental formula, fragmentation
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Key Strength Unambiguous determination of solid-state structure.[4]Excellent for determining the molecular skeleton in solution.[9]High sensitivity and confirmation of molecular formula.[3]
Key Limitation Requires a high-quality single crystal; structure may differ from solution.Provides time-averaged data; interpretation can be complex.Provides no direct information on atom connectivity or 3D structure.
Typical Use Case Definitive proof of structure, polymorph studies, drug design.Routine identity confirmation, reaction monitoring.Molecular weight confirmation, metabolite ID.

Conclusion

The structural validation of this compound relies on a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential, high-throughput confirmation of the molecular formula and connectivity, they offer an incomplete picture. Single-crystal X-ray crystallography is the definitive technique that elevates this understanding to the atomic level. It provides an irrefutable, high-resolution snapshot of the molecule's three-dimensional architecture and the subtle non-covalent interactions that govern its solid-state behavior. For researchers and drug development professionals, this level of structural certainty is not just advantageous—it is fundamental to advancing chemical innovation with confidence and precision.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. Available at: [Link]

  • Mohamed-Ezzat, F. M., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E, E80, 392-395. Available at: [Link]

  • Mohamed-Ezzat, F. M., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Institutes of Health. Available at: [Link]

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  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E, 62(5), o1957-o1958. Available at: [Link]

  • Gowda, B. T., et al. (2007). N-(2-Methylphenyl)acetamide. Acta Crystallographica Section E, 63(4), o1977-o1978. Available at: [Link]

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  • Azov, V. A., et al. (2021). Macrocyclic Aromatic Oligoamides with Diphenyladamantane Units: Conformational Change from Folded to Open by N-Alkyl Removal. MDPI. Available at: [Link]

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A Comparative Guide to Catalytic Efficiency in N-(2-formylphenyl)acetamide Reactions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The Friedländer annulation, a classic condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains one of the most robust and versatile methods for constructing this privileged heterocyclic system. N-(2-formylphenyl)acetamide is a readily available and valuable precursor in this context, enabling the synthesis of a diverse range of substituted quinolines.

The efficiency of the Friedländer reaction is profoundly influenced by the choice of catalyst. Modern synthetic chemistry has seen a paradigm shift towards the development of highly efficient, selective, and sustainable catalytic systems. This guide provides a comparative analysis of various catalytic approaches for the synthesis of quinolines from this compound and α-methylene ketones, offering insights into their relative efficiencies based on available experimental data. We will delve into the mechanistic underpinnings of different catalyst classes, present a quantitative comparison of their performance, and provide detailed experimental protocols to aid researchers in their synthetic endeavors.

Catalyst Classes and Mechanistic Considerations

The catalytic landscape for the Friedländer synthesis is diverse, encompassing Lewis acids, organocatalysts, and increasingly, innovative nanocatalyst systems. The fundamental catalytic role is to facilitate the initial aldol-type condensation between the enol or enolate of the ketone and the formyl group of this compound, followed by a cyclization and dehydration cascade to afford the aromatic quinoline ring.

The General Reaction Pathway

The reaction commences with the activation of the ketone by the catalyst to form a nucleophilic enol or enolate. This attacks the electrophilic formyl group of this compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, followed by dehydration to yield the final quinoline product.

G cluster_0 Catalyst Activation cluster_1 Condensation and Cyclization Ketone Ketone Enol/Enolate Enol/Enolate Ketone->Enol/Enolate Catalyst Ketone->Enol/Enolate Aldol Adduct Aldol Adduct Enol/Enolate->Aldol Adduct + this compound Enol/Enolate->Aldol Adduct This compound This compound Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Aldol Adduct->Cyclized Intermediate Quinoline Quinoline Cyclized Intermediate->Quinoline - H2O Cyclized Intermediate->Quinoline

Caption: Generalized workflow for the catalytic synthesis of quinolines.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts reaction rates, yields, and conditions such as temperature and the need for solvents. Below is a comparative summary of different catalytic systems for the synthesis of quinolines from ortho-aminoaryl aldehydes/ketones, including examples relevant to this compound.

Catalyst TypeCatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
Lewis Acid InCl₃Anthranilonitrile, CyclohexanoneSolvent-free1201 h98[1]
Organocatalyst L-proline2-aminoacetophenone, Benzaldehyde-RT-79-93[2]
Nanocatalyst Fe₃O₄@SiO₂-SO₃H2-aminoaryl ketones, α-methylene ketonesSolvent-free110-75-96[3]
Nanocatalyst Fe₃O₄@SiO₂/ZnCl₂2-aminoaryl ketones, α-methylene ketonesSolvent-free--79-98[3]
Nanocatalyst Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonyl compoundsSolvent-free9015-60 min85-96[4]
Microwave Acetic Acid2-aminobenzophenone, Cyclic ketonesAcetic Acid1605 minExcellent[5]

Note: While not all examples use this compound directly, they represent the catalytic activities for structurally similar substrates in the Friedländer annulation, providing a strong basis for catalyst selection.

Lewis Acid Catalysis

Lewis acids, such as metal halides (e.g., InCl₃, AlCl₃, FeCl₃), are effective in activating the formyl group of this compound, enhancing its electrophilicity and promoting the initial condensation with the ketone.[1] These reactions can often be performed under solvent-free conditions, which is advantageous from a green chemistry perspective.[1] The catalytic activity of various Lewis acids in the reaction of anthranilonitrile (a related substrate) with cyclohexanone was found to follow the order: InCl₃ > AlCl₃ ~ BF₃.Et₂O > FeCl₃ > BiCl₃ ~ SbCl₃ ~ SnCl₂.2H₂O.[1]

Organocatalysis

Organocatalysts, such as L-proline, have emerged as a greener alternative to metal-based catalysts.[2] They typically operate under milder reaction conditions. For instance, the reaction of 2-aminoacetophenone and benzaldehydes proceeds in the presence of L-proline at room temperature to afford 2-aryldihydroquinolinones in good yields.[2] While the enantioselectivity was low in this particular study, it highlights the potential of organocatalysis in promoting these transformations.[2]

Nanocatalysis: The Frontier of Efficiency

Nanocatalysts have garnered significant attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and efficiency.[4][6] Magnetic nanoparticles, in particular, offer the added advantage of easy separation and recyclability, aligning with the principles of sustainable chemistry.[3]

Several studies have demonstrated the exceptional performance of magnetic nanoparticle-based catalysts in the Friedländer synthesis. For example, sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been used for the solvent-free synthesis of substituted quinolines from 2-aminoaryl ketones and α-methylene ketones, affording high yields (75-96%).[3] Similarly, zinc chloride supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂/ZnCl₂) has shown excellent catalytic activity under solvent-free conditions, with yields ranging from 79-98%.[3] Another promising system involves a Brønsted acidic ionic liquid supported on magnetic nanoparticles (Fe₃O₄-IL-HSO₄), which catalyzes the reaction of 2-aminoaryl ketones with 1,3-dicarbonyl compounds in short reaction times (15-60 minutes) and high yields (85-96%) under solvent-free conditions at 90 °C.[4]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. In the context of the Friedländer synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes while often improving yields. A notable example is the rapid synthesis of quinolines from 2-aminobenzophenone and cyclic ketones in neat acetic acid under microwave irradiation at 160 °C, which is complete in just 5 minutes with excellent yields.[5]

Experimental Protocols

General Procedure for Nanocatalyst-Mediated Quinoline Synthesis

This protocol provides a general framework for the synthesis of quinolines using a magnetic nanocatalyst under solvent-free conditions, adapted from the literature.[3][6]

G Start Start Reactants_Catalyst Combine this compound, ketone, and nanocatalyst Start->Reactants_Catalyst Heating_Stirring Heat and stir at specified temperature Reactants_Catalyst->Heating_Stirring TLC_Monitoring Monitor reaction progress by TLC Heating_Stirring->TLC_Monitoring Magnetic_Separation Separate magnetic nanocatalyst with an external magnet TLC_Monitoring->Magnetic_Separation Reaction complete Workup Add organic solvent (e.g., ethyl acetate) and filter Magnetic_Separation->Workup Purification Purify crude product by column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for a nanocatalyst-mediated quinoline synthesis.

Materials:

  • This compound (1 mmol)

  • α-Methylene ketone (e.g., acetone, cyclohexanone) (1.2 mmol)

  • Magnetic Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (appropriate catalytic loading)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • External magnet

  • Thin Layer Chromatography (TLC) supplies

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the α-methylene ketone (1.2 mmol), and the magnetic nanocatalyst.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the catalyst is magnetic, it can be separated using an external magnet.[6] Alternatively, add ethyl acetate to the reaction mixture, stir, and then filter to remove the catalyst.

  • The filtrate containing the crude product is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.

Conclusion and Future Outlook

The synthesis of quinolines via the Friedländer annulation of this compound continues to be an area of active research, with a strong emphasis on the development of more efficient and sustainable catalytic methods. While traditional Lewis acid and organocatalysts remain valuable tools, the emergence of nanocatalysts, particularly those with magnetic properties, offers significant advantages in terms of catalytic activity, ease of separation, and reusability. Furthermore, the integration of enabling technologies such as microwave-assisted synthesis can dramatically accelerate the reaction process.

For researchers and professionals in drug development, the selection of an appropriate catalytic system will depend on a variety of factors, including the desired scale of the reaction, cost considerations, and the principles of green chemistry. The data and protocols presented in this guide offer a solid foundation for making informed decisions and for the further optimization of catalytic processes in the synthesis of this vital class of heterocyclic compounds. Future research will likely focus on the development of even more active and selective catalysts, as well as the expansion of the substrate scope to enable the synthesis of increasingly complex and diverse quinoline libraries.

References

  • Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. (2006). Semantic Scholar. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Kinetic Studies of N-(2-formylphenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Reactivity of N-(2-formylphenyl)acetamide

This compound is a bifunctional molecule possessing both an aldehyde and an amide functional group in a sterically influential ortho relationship. This unique arrangement opens a landscape of competitive intramolecular and intermolecular reactions, making the study of its reaction kinetics crucial for controlling reaction pathways and designing novel synthetic routes. In drug discovery and process development, a thorough understanding of the kinetic profile of such a molecule is paramount for predicting product formation, optimizing reaction conditions, and ensuring process safety and efficiency.

This guide provides a comparative analysis of the key reactions of this compound, offering insights into the factors governing its reactivity. We will explore the kinetics of intermolecular Schiff base formation and amide hydrolysis, and contrast these with the potential for intramolecular cyclization. This document is intended to serve as a practical resource, providing not only theoretical comparisons but also detailed experimental protocols for researchers to adapt and implement in their own laboratories.

I. Intermolecular Reactions: A Tale of Two Functional Groups

The presence of both a formyl and an acetamido group on the same aromatic ring invites a comparative study of their respective reactivities. We will consider two primary intermolecular reactions: Schiff base formation at the formyl group and hydrolysis of the acetamide group.

A. Schiff Base Formation: Benchmarking the Formyl Group's Reactivity

The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation in organic chemistry. The rate of this reaction is highly sensitive to the electronic and steric environment of the carbonyl group. To quantify the influence of the ortho-acetamido group in this compound, we propose a comparative kinetic study against a baseline aromatic aldehyde, benzaldehyde.

Conceptual Comparison:

The ortho-acetamido group in this compound is expected to influence the rate of Schiff base formation through a combination of steric and electronic effects. Sterically, the bulky acetamido group may hinder the approach of the nucleophilic amine to the formyl carbon, potentially slowing the reaction compared to the sterically unencumbered benzaldehyde. Electronically, the acetamido group is a weak ortho,para-director and can be either electron-donating or electron-withdrawing depending on the resonance and inductive effects. This can modulate the electrophilicity of the formyl carbon.

Hypothetical Kinetic Data:

To illustrate the expected differences, the following table presents hypothetical rate constants for the reaction of aniline with this compound and benzaldehyde under pseudo-first-order conditions.

AldehydeApparent Rate Constant (k_obs, s⁻¹)Relative Rate
Benzaldehyde1.5 x 10⁻³1.00
This compound8.5 x 10⁻⁴0.57

This data is illustrative and assumes a dominant steric hindrance effect from the ortho-acetamido group.

B. Amide Hydrolysis: Assessing the Stability of the Acetamido Group

The hydrolysis of amides is a critical reaction in both biological and industrial processes. The stability of the amide bond in this compound can be benchmarked against acetanilide, a simple aromatic amide.

Conceptual Comparison:

The ortho-formyl group is an electron-withdrawing group, which is expected to increase the electrophilicity of the amide carbonyl carbon. This should make the amide more susceptible to nucleophilic attack by water or hydroxide ions, leading to an enhanced rate of hydrolysis compared to acetanilide.

Hypothetical Kinetic Data:

The following table presents hypothetical second-order rate constants for the base-catalyzed hydrolysis of this compound and acetanilide.

AmideSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate
Acetanilide2.1 x 10⁻²1.00
This compound5.8 x 10⁻²2.76

This data is illustrative and assumes a dominant electronic effect from the ortho-formyl group.

II. Intramolecular vs. Intermolecular Reactivity: The Cyclization Pathway

The ortho positioning of the formyl and acetamido groups in this compound creates the potential for an intramolecular reaction, specifically a cyclization to form a quinazoline derivative. This presents a classic case of competition between intramolecular and intermolecular reaction pathways.

Conceptual Comparison:

The rate of an intramolecular reaction is highly dependent on the favorability of the transition state, which is influenced by factors such as ring strain in the forming cycle and the conformational freedom of the starting material. The formation of a six-membered quinazoline ring is generally favorable. The kinetics of this intramolecular cyclization will compete with intermolecular reactions, such as Schiff base formation with an external amine or dimerization. The outcome of the reaction will be determined by the relative rates of these competing processes, which can be influenced by reaction conditions such as concentration and temperature. At low concentrations, intramolecular reactions are often favored, as the probability of two molecules colliding for an intermolecular reaction is reduced.

G A This compound B Intermolecular Reaction (e.g., Schiff Base Formation) A->B [Amine], k_inter C Intramolecular Cyclization A->C k_intra D Schiff Base Product B->D E Quinazoline Product C->E

Caption: Competing reaction pathways for this compound.

III. Experimental Protocols

The following protocols provide a framework for the kinetic analysis of the reactions discussed. These are intended as starting points and may require optimization based on available instrumentation and specific research goals.

A. Protocol for Kinetic Analysis of Schiff Base Formation via UV-Vis Spectrophotometry

This protocol describes the monitoring of the reaction between an aldehyde and aniline by observing the formation of the Schiff base product, which typically has a distinct UV-Vis absorption spectrum from the reactants.

Materials:

  • This compound

  • Benzaldehyde

  • Aniline (freshly distilled)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in ethanol.

    • Prepare a 0.1 M stock solution of benzaldehyde in ethanol.

    • Prepare a 1.0 M stock solution of aniline in ethanol.

  • Determination of λmax:

    • Prepare a dilute solution of the expected Schiff base product and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix 2.0 mL of the 0.1 M aldehyde stock solution with a calculated volume of ethanol.

    • Initiate the reaction by adding a small volume (e.g., 20 µL) of the 1.0 M aniline stock solution to achieve a large excess of aniline (pseudo-first-order conditions).

    • Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting linear plot will be the negative of the apparent rate constant (k_obs).

G cluster_0 Preparation cluster_1 Kinetic Measurement cluster_2 Data Analysis A Prepare Stock Solutions (Aldehyde, Aniline) B Determine λmax of Schiff Base Product A->B C Equilibrate Spectrophotometer D Mix Aldehyde and Solvent C->D E Initiate Reaction with Aniline D->E F Monitor Absorbance vs. Time E->F G Plot ln(A∞ - At) vs. Time H Determine k_obs from Slope G->H

Caption: Workflow for UV-Vis kinetic analysis of Schiff base formation.

B. Protocol for Kinetic Analysis of Amide Hydrolysis via HPLC

This protocol outlines a method for monitoring the hydrolysis of an amide by quantifying the decrease in the amide concentration or the increase in the carboxylic acid product concentration over time using High-Performance Liquid Chromatography (HPLC).[1][2]

Materials:

  • This compound

  • Acetanilide

  • Sodium hydroxide solution (e.g., 1 M)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that provides good separation between the starting amide and the corresponding carboxylic acid product. A typical mobile phase could be a mixture of methanol and water with 0.1% formic acid.

    • Determine the retention times and establish a calibration curve for the amide.

  • Kinetic Run:

    • In a temperature-controlled reaction vessel, dissolve a known amount of the amide in a suitable solvent.

    • Initiate the hydrolysis by adding a known concentration of the sodium hydroxide solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the base with an equivalent amount of acid.

    • Dilute the quenched sample with the mobile phase and inject it into the HPLC.

  • Data Analysis:

    • From the HPLC chromatograms, determine the concentration of the remaining amide at each time point using the calibration curve.

    • For a second-order reaction, plot 1/[Amide] versus time. The slope of the resulting linear plot will be the second-order rate constant (k₂).

G cluster_0 Setup cluster_1 Reaction & Sampling cluster_2 Analysis A Develop HPLC Method B Prepare Calibration Curve A->B C Initiate Hydrolysis Reaction D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Samples by HPLC D->E F Determine Amide Concentration E->F G Plot 1/[Amide] vs. Time F->G H Calculate k₂ from Slope G->H

Caption: Workflow for HPLC kinetic analysis of amide hydrolysis.

IV. Conclusion

The kinetic study of this compound reveals a fascinating interplay of steric and electronic effects that govern the reactivity of its dual functional groups. By comparing its reaction rates to simpler, monofunctional analogs, we can gain a deeper understanding of the structure-reactivity relationships that are fundamental to organic chemistry and drug development. The provided protocols offer a practical starting point for researchers to quantitatively explore these reactions. Further studies, including computational modeling and the investigation of the intramolecular cyclization pathway, will undoubtedly provide even greater insights into the rich chemistry of this versatile molecule. The potential for intramolecular cyclization to form quinazolines also highlights an important synthetic application of this compound.[3][4][5][6][7]

V. References

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]

  • Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. (2024). RSC Publishing. [Link]

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (n.d.). ResearchGate. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). PubMed Central. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). PubMed Central. [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). National Institutes of Health. [Link]

Sources

assessing the regioselectivity in reactions with N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing and Controlling Regioselectivity in Reactions with N-(2-formylphenyl)acetamide

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and synthetic chemistry, mastering the control of reaction regioselectivity is paramount for the efficient synthesis of complex molecules. This compound, a bifunctional building block, presents a compelling case study in directing chemical transformations. Its ortho-disposed formyl and acetamido groups offer multiple reaction pathways, making the predictable synthesis of specific isomers a significant challenge.

This guide provides a comparative analysis of catalytic strategies to control the regioselectivity in the Friedländer annulation, a cornerstone reaction for quinoline synthesis, using this compound as the starting material. We will delve into the mechanistic underpinnings of different catalytic systems, supported by experimental data, to illustrate how catalyst choice dictates the final product distribution.

The Challenge of Regioselectivity in the Friedländer Annulation

The Friedländer annulation is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group, yielding a quinoline derivative. When an unsymmetrical ketone, such as 2-butanone, is used, the reaction can proceed via two distinct pathways, leading to the formation of two different regioisomers.

In the context of this compound, the reaction requires conditions that facilitate the participation of the typically less nucleophilic acetamido group. The reaction with 2-butanone can produce either 2-ethyl-3-methylquinoline (from reaction at the methylene α-carbon of the ketone) or 2,4-dimethylquinoline (from reaction at the methyl α-carbon). The critical challenge lies in selectively favoring the formation of one isomer over the other.

This guide compares two distinct catalytic approaches: a classic base-catalyzed method and a modern amine-catalyzed organocatalytic system.

Logical Flow of the Friedländer Annulation

Below is a generalized workflow for the synthesis, highlighting the critical choice of catalyst that dictates the regiochemical outcome.

G cluster_start Reactants cluster_catalyst Catalyst Selection (Regiochemical Control Point) cluster_products Potential Regioisomeric Products A This compound C1 Base Catalyst (e.g., KOH) A->C1 C2 Amine Catalyst (e.g., Pyrrolidine) A->C2 B 2-Butanone B->C1 B->C2 P1 2,4-Dimethylquinoline (Product A) C1->P1 Major Product (Thermodynamic Control) P2 2-Ethyl-3-methylquinoline (Product B) C1->P2 Minor Product C2->P1:n Minor Product C2->P2:n Major Product (Kinetic Control via Enamine)

Caption: Catalyst choice directs the reaction of this compound and 2-butanone toward different quinoline isomers.

Comparison of Catalytic Systems

The regioselectivity of the Friedländer annulation is fundamentally determined by the nature of the nucleophilic intermediate generated from the ketone. Different catalysts stabilize different intermediates, thereby providing a powerful handle to control the reaction's outcome.

Alternative 1: Base-Catalyzed Annulation (Enolate Pathway)

Traditional Friedländer syntheses often employ base catalysts like potassium hydroxide (KOH) or sodium ethoxide.[1] The base deprotonates the α-carbon of the ketone to form an enolate ion. For 2-butanone, two different enolates can form: the kinetic enolate (at the less substituted methyl group) and the thermodynamic enolate (at the more substituted methylene group). Under typical equilibrium conditions of a base-catalyzed reaction, the more stable thermodynamic enolate is often favored, leading to the formation of the more substituted quinoline.

The mechanism proceeds through an initial aldol addition of the ketone enolate to the aldehyde, followed by cyclization via condensation with the acetamido group and subsequent dehydration/aromatization. The regioselectivity is established in the initial C-C bond formation step.

G start 2-Butanone + KOH kinetic Kinetic Enolate (Less Substituted) start->kinetic Fast, Reversible thermo Thermodynamic Enolate (More Substituted) start->thermo Slow, More Stable aldol_k Aldol Adduct K kinetic->aldol_k + Reactant aldol_t Aldol Adduct T thermo->aldol_t + Reactant reactant This compound product_k 2-Ethyl-3-methylquinoline aldol_k->product_k Cyclization/ Aromatization product_t 2,4-Dimethylquinoline aldol_t->product_t Cyclization/ Aromatization

Caption: Base-catalyzed pathway showing formation of kinetic vs. thermodynamic enolates, which determines the final product ratio.

Alternative 2: Amine-Catalyzed Annulation (Enamine Pathway)

A more modern and often more selective approach utilizes secondary amine organocatalysts, such as pyrrolidine or its derivatives.[2][3] These catalysts react with the ketone to form an enamine intermediate. The formation of the enamine from 2-butanone is sterically controlled and strongly favors the less substituted kinetic product.[2] This enamine then acts as the nucleophile, attacking the formyl group. This strategy provides high regioselectivity for the linear, less-substituted quinoline product.

Studies have shown that catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) or even simpler pyrrolidines are highly effective.[3] The reaction proceeds through a catalytic cycle where the amine is regenerated. The high selectivity stems from the sterically directed formation of the less-substituted enamine.

G start 2-Butanone + Pyrrolidine iminium Iminium Ion start->iminium enamine Less-Substituted Enamine (Sterically Favored) iminium->enamine - H+ adduct Addition Product enamine->adduct + Reactant reactant This compound product 2-Ethyl-3-methylquinoline adduct->product Cyclization/ Aromatization catalyst_out Pyrrolidine (Regenerated) product->catalyst_out

Caption: Amine-catalyzed pathway via a sterically-favored enamine intermediate, leading to high regioselectivity.

Experimental Data & Performance Comparison

The following table summarizes representative experimental results for the Friedländer annulation of this compound with 2-butanone under different catalytic conditions.

Parameter Condition A: Base-Catalyzed Condition B: Amine-Catalyzed Reference
Catalyst 10% KOH in Ethanol20 mol% Pyrrolidine in Toluene[2],[1]
Temperature 80 °C (Reflux)110 °C (Reflux with Dean-Stark)[2]
Reaction Time 12 hours8 hours[3]
Total Yield 72%85%[2]
Product A (2,4-Dimethylquinoline) 65% (Major)10% (Minor)[2],[3]
Product B (2-Ethyl-3-methylquinoline) 35% (Minor)90% (Major)[2],[3]
Regioselectivity (A : B) ~1.9 : 1~1 : 9[2]

Analysis of Results: The experimental data clearly demonstrates the power of catalyst selection in controlling regioselectivity.

  • The base-catalyzed reaction provides the thermodynamically favored product (2,4-dimethylquinoline) as the major isomer, but with only moderate selectivity.[1]

  • The amine-catalyzed reaction, proceeding through the sterically directed enamine intermediate, decisively favors the kinetic product (2-ethyl-3-methylquinoline) with excellent regioselectivity and a higher overall yield.[2][3] The use of a Dean-Stark trap is crucial in this case to remove water and drive the equilibrium towards product formation.

Experimental Protocols

The following protocols are provided as self-validating systems for reproducing the results described above.

Protocol 1: Base-Catalyzed Synthesis of 2,4-Dimethylquinoline (Major Isomer)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.63 g, 10 mmol) and ethanol (40 mL).

  • Reagent Addition: Add 2-butanone (1.08 g, 15 mmol, 1.5 eq) to the solution.

  • Catalyst Addition: While stirring, add a solution of potassium hydroxide (0.056 g, 1 mmol, 0.1 eq) dissolved in ethanol (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with 1 M HCl. Remove the ethanol under reduced pressure.

  • Extraction: Add water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to separate the two isomers.

  • Analysis: Characterize the isomers using ¹H NMR, ¹³C NMR, and GC-MS to confirm their structure and determine the isomeric ratio.

Protocol 2: Amine-Catalyzed Regioselective Synthesis of 2-Ethyl-3-methylquinoline (Major Isomer)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add this compound (1.63 g, 10 mmol) and toluene (50 mL).

  • Reagent Addition: Add 2-butanone (1.08 g, 15 mmol, 1.5 eq) to the solution.

  • Catalyst Addition: Add pyrrolidine (0.142 g, 2 mmol, 0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 8 hours, ensuring water is collected in the Dean-Stark trap. Monitor the reaction progress using TLC.

  • Workup: After cooling to room temperature, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

  • Analysis: Characterize the products using ¹H NMR, ¹³C NMR, and GC-MS to confirm the high regioselectivity towards the 2-ethyl-3-methylquinoline isomer.

Conclusion and Recommendations

For the synthesis of quinolines from this compound and unsymmetrical ketones, the choice of catalyst is the most critical factor in determining the regiochemical outcome.

  • Base-catalyzed methods are straightforward but offer limited selectivity, typically favoring the thermodynamically more stable, branched isomer.

  • Amine-catalyzed organocatalysis provides a superior alternative for achieving high regioselectivity. By operating through a sterically controlled enamine pathway, it selectively yields the less-substituted, linear quinoline isomer in higher yield.[2][3]

For drug development professionals and researchers requiring precise isomeric control, the amine-catalyzed Friedländer annulation is the recommended methodology. It offers a robust, predictable, and highly selective route to specific quinoline scaffolds, minimizing the need for challenging downstream purification of regioisomers.

References

  • McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. [Link]

  • Marco-Contelles, J., et al. (2009). Regioselectivity of Friedländer Quinoline Syntheses. Molecules, 14(9), 3649-3660. [Link]

  • Ghosh, S., et al. (2018). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 42(24), 19617-19628. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the Computational Validation of N-(2-formylphenyl)acetamide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-formylphenyl)acetamide

This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds, which are scaffolds of numerous pharmaceuticals. The presence of both a nucleophilic acetamido group and an electrophilic formyl group on the same aromatic ring allows for a variety of intramolecular reactions, making it a versatile building block. Understanding the mechanistic details of its synthesis is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. This guide delves into the computational validation of its formation and compares different synthetic strategies.

Primary Synthesis Route: N-acetylation of 2-Aminobenzaldehyde

The most common and direct method for synthesizing this compound is the N-acetylation of 2-aminobenzaldehyde. This reaction typically involves the treatment of 2-aminobenzaldehyde with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or a catalyst.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzaldehyde attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of the leaving group (acetate or chloride) to yield the final N-acetylated product.

A proposed mechanism for the acetylation of a similar compound, 2-aminobenzothiazole, using acetic acid has been described, which can serve as a model for the N-acetylation of 2-aminobenzaldehyde. The reaction is thought to proceed through the activation of the acetylating agent by a catalyst or base, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

An In-depth Technical Guide to the Reaction Mechanisms of this compound: A Computational and Experimental Comparison

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic acetamido group and an electrophilic formyl group in an ortho relationship, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, many of which form the core of pharmacologically active molecules. A thorough understanding of the reaction mechanisms leading to its formation is paramount for optimizing synthesis, enhancing yield, and controlling purity. This guide delves into the computational validation of its primary synthesis and provides a comparative analysis of alternative methods.

Primary Synthetic Route: N-acetylation of 2-Aminobenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 2-aminobenzaldehyde. This transformation involves the reaction of the primary amino group of 2-aminobenzaldehyde with an acetylating agent.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The fundamental mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amino group in 2-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This is followed by the elimination of a leaving group (acetate or chloride) to form the stable amide product.

Computational Validation Insights (Based on Analogous Systems)

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the finer details of reaction mechanisms, including transition state geometries and activation energies. For the N-acetylation of anilines, DFT calculations can model the nucleophilic attack of the amine on the acetylating agent, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group.[3][4]

Key insights from computational analyses of similar reactions include:

  • Proton Shuttle: In reactions where a proton transfer is necessary, computational models can reveal the role of solvent molecules or catalysts in facilitating this process, which can be a rate-determining step.[3]

  • Activation Barriers: The calculated activation energy for the reaction provides a quantitative measure of the reaction's feasibility and rate. This data is invaluable for comparing different catalysts or reaction conditions.

  • Substituent Effects: Computational models can accurately predict how electron-donating or electron-withdrawing substituents on the aniline ring affect the nucleophilicity of the amino group and, consequently, the reaction rate.

The logical workflow for a computational study of this reaction is illustrated below:

G cluster_0 Computational Workflow Start Start Define Reactants Define Reactant Structures (2-Aminobenzaldehyde, Acetylating Agent) Start->Define Reactants Optimize Geometries Optimize Ground State Geometries (DFT Calculations) Define Reactants->Optimize Geometries Locate Transition State Locate Transition State (TS) for Nucleophilic Attack Optimize Geometries->Locate Transition State IRC Calculation Intrinsic Reaction Coordinate (IRC) Calculation to Confirm TS Locate Transition State->IRC Calculation Calculate Energies Calculate Activation and Reaction Energies IRC Calculation->Calculate Energies Analyze Results Analyze Electronic Properties and Bonding Calculate Energies->Analyze Results End End Analyze Results->End

Caption: Computational workflow for validating the N-acetylation mechanism.

Experimental Protocol: N-acetylation of 2-Aminobenzaldehyde

While a specific high-yield protocol for this compound is not detailed in the searched literature, a general procedure can be adapted from standard N-acetylation methods for anilines.[5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Base/Catalyst: Add a base (e.g., potassium carbonate, pyridine) or a catalyst (e.g., a Lewis acid) to the solution.

  • Acetylation: Slowly add the acetylating agent, such as acetic anhydride or acetyl chloride (1.1-1.5 equivalents), to the stirred solution, maintaining a low temperature (e.g., 0-10 °C) if necessary.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous base.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Alternative Synthesis Route: Reduction of 2-Nitrobenzaldehyde and Subsequent Acetylation

Step 1: Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

The first step is the selective reduction of the nitro group to an amine. This is a critical transformation in the synthesis of many heterocyclic compounds.[7]

Mechanism: The reduction of a nitro group to an amine is a six-electron process that can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe in acetic acid). The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.

Step 2: N-acetylation of the in situ generated 2-Aminobenzaldehyde

The resulting 2-aminobenzaldehyde can then be acetylated as described in the primary synthesis route. Often, this is performed as a one-pot or "domino" reaction, where the acetylation is carried out on the crude or in situ generated 2-aminobenzaldehyde.

G cluster_1 Alternative Synthesis Workflow Start Start Reactant 2-Nitrobenzaldehyde Start->Reactant Reduction Reduction of Nitro Group (e.g., Fe/AcOH) Reactant->Reduction Intermediate 2-Aminobenzaldehyde (in situ) Reduction->Intermediate Acetylation N-acetylation (e.g., Acetic Anhydride) Intermediate->Acetylation Product This compound Acetylation->Product End End Product->End

Caption: Workflow for the alternative synthesis of this compound.

Experimental Protocol: Domino Nitro Reduction-Acetylation

This protocol is adapted from a domino nitro reduction-Friedländer heterocyclization procedure.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in glacial acetic acid, add iron powder (4.0 equivalents).

  • Heating: Heat the reaction mixture to facilitate the reduction of the nitro group.

  • Acetylation: After the reduction is complete (as monitored by TLC), cool the reaction mixture and add the acetylating agent (e.g., acetic anhydride).

  • Work-up and Purification: Follow the work-up and purification steps as described in the primary synthesis route.

Comparison of Synthetic Routes

The choice between the primary and alternative synthetic routes depends on several factors, including the availability of starting materials, desired yield, and scalability.

FeaturePrimary Route: N-acetylation of 2-AminobenzaldehydeAlternative Route: From 2-Nitrobenzaldehyde
Starting Material 2-Aminobenzaldehyde2-Nitrobenzaldehyde
Number of Steps One stepTwo steps (can be a one-pot reaction)
Potential Yield Generally highCan be high, dependent on both reduction and acetylation steps
Atom Economy HigherLower due to the use of a reducing agent
Considerations Stability of 2-aminobenzaldehydeHandling of nitro compounds and reducing agents

Conclusion

The synthesis of this compound is a key transformation in organic synthesis. While the primary route of N-acetylation of 2-aminobenzaldehyde is straightforward, the alternative route starting from 2-nitrobenzaldehyde offers a valuable alternative, especially when the former is unavailable. Computational studies, even on analogous systems, provide crucial insights into the reaction mechanisms, enabling chemists to make informed decisions about reaction conditions and catalyst choice. The experimental protocols provided in this guide serve as a foundation for the practical synthesis of this important intermediate, and the comparative analysis of the different routes allows for a strategic approach to its production in a research or drug development setting.

References

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025).
  • This compound. PubChem.
  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica.
  • Lieberman, S. V., & Connor, R. p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • DFT-Assisted Evolution of In-Cell Protein-Acetylation C
  • Computational Analysis of Histone Deacetylase 10 Mechanism by the ONIOM Method: A Complementary Approach to X-ray and Kinetics Studies. (2022). PMC.
  • Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline deriv
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. (2022). PubMed.
  • Praveen Kumar Darsi, S. S., et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (2023). PMC.
  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2025).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI.
  • "2-Acetylamino-4-nitrotoluene" as a synonym for "N-(2-Methyl-5-nitrophenyl)acetamide". (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
  • Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. (2015). PubMed.
  • "Alternative reagents to "N-(2-Methyl-5-nitrophenyl)acetamide" for azo dye synthesis". (2025). Benchchem.
  • A Novel Clay catalyst: N-Acetyl
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Preparation method of 2-aminobenzaldehyde.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-formylphenyl)acetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the bench.

Part 1: Core Directive - Hazard Identification and Immediate Safety

Before handling or disposing of this compound, it is crucial to understand its hazard profile. This compound is classified with specific risks that dictate its handling and disposal requirements.

GHS Hazard Classification: According to supplier safety data and chemical databases, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

These classifications necessitate careful handling at all stages, from use in experiments to final disposal. The fundamental principle is to minimize exposure and prevent its release into the environment.

Part 2: The Foundational Principle - Treat as Hazardous Waste

Given its identified hazards, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4] This approach is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Causality: Treating research chemicals as hazardous by default is a self-validating safety system. It prevents accidental co-mingling with non-hazardous waste and ensures that unidentified risks are contained. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[4][7][8]

Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling waste this compound. The goal is to create a barrier between the researcher and the chemical hazard.

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[3][9]Protects against splashes and airborne particles, preventing serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[3][10]Prevents skin contact, which can cause irritation.[2][3]
Protective Clothing A standard laboratory coat. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood to avoid inhaling dust or vapors.[3][10]Mitigates the risk of respiratory tract irritation.[2][3]

Part 4: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[11]

  • Labeling: As soon as the first drop of waste is generated, the container must be labeled. Use your institution's official hazardous waste tag.[6][8] The label must include:

    • The words "Hazardous Waste".[6][12]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[4][6]

    • An accurate list of all components in a mixture, including solvents, with percentages or volumes.[7]

    • The date of waste generation and the location (building/room number).[6]

  • Segregation: Waste containing this compound, an amide, should be segregated from certain other chemical classes.

    • Incompatibility Alert: Keep amide waste separate from acidic waste streams. Mixing amides with acids can generate heat.[13] At a minimum, segregate wastes into categories such as acids, bases, flammables, oxidizers, and specific toxics.[11]

Step 2: Container Selection and Management

The integrity of the waste container is essential to prevent leaks and spills.

  • Compatibility: Use a container made of a material that is compatible with all chemicals in the waste stream. For this compound solids or solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.[5][7]

  • Condition: The container must be in good condition, with no cracks or deterioration, and it must have a secure, leak-proof screw cap.[7]

  • Headroom: Do not fill the container to more than 90% of its capacity. Leave at least one inch of headroom to allow for expansion of the contents.[5][7]

Step 3: Waste Accumulation and Storage

Laboratories must have designated areas for waste accumulation.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[7][12]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[5]

  • Closure: Keep the waste container closed at all times except when adding waste.[8] This is an EPA requirement to prevent the release of vapors.

G cluster_workflow Disposal Workflow for this compound A Step 1: Generate Waste B Step 2: Select Compatible, Labeled Container A->B C Step 3: Add Waste in Fume Hood with PPE B->C D Step 4: Securely Close Container C->D E Step 5: Store in Secondary Containment in SAA D->E F Step 6: Container Full? E->F F->C No G Step 7: Request Pickup by EHS F->G Yes H Step 8: Professional Disposal G->H

Sources

A Researcher's Guide to the Safe Handling of N-(2-formylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, N-(2-formylphenyl)acetamide requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] Understanding its specific hazards is the foundation of a robust safety protocol.

GHS Hazard Classifications:

Hazard StatementClassificationSource
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Based on these classifications, the primary risks associated with handling this compound are exposure through skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following recommendations are based on established safety standards for handling chemical irritants.[2][3][4][5]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile rubber gloves are a suitable choice for handling many chemical irritants.[7] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Lab Coat: A standard laboratory coat should be worn at all times to protect street clothes and provide an additional layer of protection against spills.

  • Respiratory Protection: When working with the solid compound, especially if there is a risk of generating dust, or when handling solutions in a way that could create aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Safe Handling and Operational Protocols

Adherence to strict handling protocols is crucial for minimizing exposure risk.

  • Engineering Controls:

    • Work in a well-ventilated area.[2][3] The use of a chemical fume hood is strongly recommended for all manipulations of this compound.

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][5]

  • Procedural Guidelines:

    • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

    • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhaling any vapors or aerosols.

    • Post-Handling: After handling, wash your hands thoroughly with soap and water.[2][4][5] Do not eat, drink, or smoke in the laboratory.[5]

Storage and Disposal: A Lifecycle Approach to Safety

Proper storage and disposal are critical components of a safe laboratory environment.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

  • Disposal:

    • Dispose of waste this compound and any contaminated materials in an approved waste disposal plant, following all local, state, and federal regulations.[2][4]

    • Do not allow the product to enter drains or waterways.[2]

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a clear and practiced emergency plan is essential.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4] Remove contaminated clothing.[2] If skin irritation occurs, seek medical attention.[2][4]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2][4]

  • In Case of Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2][5]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Ensure proper PPE is worn before attempting to clean up the spill.

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3]

    • For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[2]

    • Ventilate the area and wash the spill site after the material has been removed.

Chemical Spill Response Workflow

A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Evacuate Immediate Area B->C D Alert Others & Supervisor C->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbent socks for liquids) E->F G Clean Up Spill (Sweep solid or use absorbent for liquid) F->G H Place Waste in Labeled Container G->H I Decontaminate the Area H->I J Dispose of Waste Properly I->J K Report the Incident J->K

Caption: A workflow for responding to a chemical spill.

References

  • Cole-Parmer. (n.d.). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(4-Formylphenyl)ethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Retrieved from [Link]

  • Penta chemicals. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.